molecular formula C9H9NO4 B3300968 2-Ethyl-5-nitrobenzoic acid CAS No. 90564-19-5

2-Ethyl-5-nitrobenzoic acid

Cat. No.: B3300968
CAS No.: 90564-19-5
M. Wt: 195.17 g/mol
InChI Key: INGAGVLEDDEDMY-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGAGVLEDDEDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90564-19-5
Record name 2-ethyl-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-5-nitrobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the fundamental properties, synthesis, and application of 2-Ethyl-5-nitrobenzoic acid. We will delve into its physicochemical characteristics, explore the strategic considerations for its synthesis, detail its key chemical transformations, and provide insights into its potential as a versatile building block in medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an ethyl group ortho to the carboxylic acid and a nitro group para to the ethyl group, imparts a unique combination of steric and electronic properties that govern its reactivity and physical characteristics.

The IUPAC name for this compound is this compound.[1][2] Its molecular formula is C₉H₉NO₄, and it has a molecular weight of approximately 195.17 g/mol .[1][3] The presence of both an electron-donating ethyl group and a strongly electron-withdrawing nitro group on the benzene ring significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic system.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90564-19-5[1][3]
Molecular Formula C₉H₉NO₄[1][5]
Molecular Weight 195.17 g/mol [1][3]
IUPAC Name This compound[1][2][5]
Appearance Powder[4]
Melting Point 164-165 °C[3][4][6]
SMILES CCC1=C(C=C(C=C1)[O-])C(=O)O[1][4]
InChIKey INGAGVLEDDEDMY-UHFFFAOYSA-N[1]

Strategic Synthesis: Navigating Regioselectivity

The primary route to this compound is through the electrophilic nitration of 2-ethylbenzoic acid. This reaction presents a classic challenge in regioselectivity due to the competing directing effects of the substituents on the aromatic ring.[4]

  • The ethyl group (-CH₂CH₃) is an activating, ortho-, para-director.

  • The carboxylic acid group (-COOH) is a deactivating, meta-director.

The directing influence of the strongly activating ethyl group generally dominates over the deactivating carboxylic acid group.[4] Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is primarily directed to the positions ortho and para to the ethyl group. The position para to the ethyl group (C5) is sterically more accessible, making this compound the major product.[4]

G cluster_reactants Reactant cluster_products Products 2-Ethylbenzoic Acid 2-Ethylbenzoic Acid Nitration Nitration 2-Ethylbenzoic Acid->Nitration HNO₃ / H₂SO₄ This compound This compound Nitration->this compound Major Product (Para to Ethyl) Other Isomers Other Isomers Nitration->Other Isomers Minor Products (e.g., Ortho to Ethyl) G A This compound B Ester Derivative A->B R-OH, H⁺ C Amide Derivative A->C 1. SOCl₂ 2. R₂NH D 2-Ethyl-5-aminobenzoic Acid A->D H₂, Pd/C or Sn/HCl

Caption: Key transformations of this compound.

Analytical Characterization

A comprehensive analysis is essential to confirm the structure and purity of this compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure. [7][8]* High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis in various matrices. [9][10]A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA) and UV detection is a typical setup. [10]

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate precautions. [1] GHS Hazard Statements:

  • H302: Harmful if swallowed. [1][11]* H315: Causes skin irritation. [1][11]* H319: Causes serious eye irritation. [1][11]* H335: May cause respiratory irritation. [1][11] Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. * Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

In general, aromatic nitro compounds should be treated with caution, as some can have systemic effects. [12]Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Conclusion and Future Outlook

This compound is a functionally rich building block with significant potential in organic synthesis. The strategic placement of its ethyl, nitro, and carboxylic acid groups allows for a diverse range of chemical manipulations. Its primary utility lies in its role as a precursor to 2-ethyl-5-aminobenzoic acid and other complex derivatives, which are of interest in the development of novel pharmaceuticals, agrochemicals, and specialized polymers. Further research into optimizing its synthesis, particularly through continuous-flow nitration techniques, could enhance safety and yield, making this versatile molecule even more accessible to the scientific community.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Amino-5-ethyl-3-nitrobenzoic acid. National Center for Biotechnology Information.
  • ECHA. (n.d.). Chemical label this compound. European Chemicals Agency.
  • American Elements. (n.d.). This compound.
  • Chegg. (2023). What is the IUPAC name for the following compound?.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • PubChemLite. (n.d.). This compound (C9H9NO4). Université du Luxembourg.
  • Han, J. C., & Han, G. Y. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404–407.
  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology.
  • Szafran, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 106(12), 2545-2560.
  • NIST. (n.d.). Ethyl 2-nitrobenzoate. National Institute of Standards and Technology.
  • Pytskii, I. S., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 58–62.
  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Institute of Standards and Technology.

Sources

An In-depth Technical Guide to 2-Ethyl-5-nitrobenzoic Acid (CAS: 90564-19-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 2-Ethyl-5-nitrobenzoic acid. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the compound's chemical nature, its synthesis, and its potential as a versatile building block in modern chemical research, particularly in the realm of pharmaceutical development. The insights and protocols contained herein are designed to be both informative and practical, empowering researchers to confidently incorporate this molecule into their synthetic strategies. We will explore not just the "what" but the "why," delving into the rationale behind synthetic choices and potential applications, thereby fostering a more intuitive and expert-driven approach to its use.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 90564-19-5, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with an ethyl group at the 2-position and a nitro group at the 5-position. This specific arrangement of substituents imparts a unique electronic and steric profile to the molecule, influencing its reactivity and potential applications.

The presence of the electron-withdrawing nitro group and the carboxylic acid moiety, combined with the electron-donating ethyl group, creates a nuanced electronic landscape on the aromatic ring. This makes this compound an interesting substrate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 90564-19-5[1][2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
IUPAC Name This compound[1][2]
Melting Point 164 °C[1]
Appearance Powder[3]
SMILES CCC1=C(C=C(C=C1)[O-])C(=O)O[2]
InChIKey INGAGVLEDDEDMY-UHFFFAOYSA-N[1][2]

Synthesis of this compound: A Strategic Approach

The primary route for the synthesis of this compound is the electrophilic nitration of 2-ethylbenzoic acid. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The ethyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This presents a challenge in achieving high selectivity for the desired 5-nitro isomer.

Diagram 1: Directing Effects in the Nitration of 2-Ethylbenzoic Acid

G cluster_0 Directing Effects on 2-Ethylbenzoic Acid 2-Ethylbenzoic_Acid 2-Ethylbenzoic Acid Ethyl_Group Ethyl Group (-CH2CH3) Activating, ortho, para-director 2-Ethylbenzoic_Acid->Ethyl_Group directs to o, p Carboxylic_Acid_Group Carboxylic Acid Group (-COOH) Deactivating, meta-director 2-Ethylbenzoic_Acid->Carboxylic_Acid_Group directs to m Nitration Electrophilic Nitration (HNO3/H2SO4) Ethyl_Group->Nitration Carboxylic_Acid_Group->Nitration Desired_Product This compound (para to Ethyl, meta to COOH) Nitration->Desired_Product Synergistic direction Potential_Byproduct Other Isomers (e.g., 3-nitro, 4-nitro) Nitration->Potential_Byproduct Conflicting direction

Caption: Logical flow of directing effects in the nitration of 2-ethylbenzoic acid.

Experimental Protocol: Nitration of 2-Ethylbenzoic Acid

Materials:

  • 2-Ethylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled water

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to below 10°C.

  • Dissolution of the Starting Material: In a separate, larger flask, dissolve 2-ethylbenzoic acid in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath to below 5°C.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-ethylbenzoic acid. Maintain the reaction temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 0-10°C) for a designated period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude this compound can then be purified by recrystallization from a suitable solvent, such as aqueous ethanol or methanol.

Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS). The melting point should be sharp and consistent with the literature value (164°C).[1]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, a predicted NMR analysis provides valuable guidance for researchers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-3~8.45d1HAr-H
H-4~8.25dd1HAr-H
H-6~7.50d1HAr-H
-CH₂-~3.00q2HEthyl
-CH₃~1.30t3HEthyl
-COOH>10br s1HCarboxylic Acid
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~168Carboxylic Acid
C-5~147Ar-C-NO₂
C-2~140Ar-C-CH₂CH₃
C-1~132Ar-C-COOH
C-3~130Ar-CH
C-4~125Ar-CH
C-6~123Ar-CH
-CH₂-~25Ethyl
-CH₃~15Ethyl

Disclaimer: The NMR data presented is predicted and should be used as a reference. Actual experimental values may vary.

Reactivity and Potential Applications in Drug Discovery

This compound is a versatile intermediate with multiple reactive sites that can be selectively functionalized to generate a diverse range of more complex molecules. Its potential as a building block in pharmaceutical synthesis is significant.

Diagram 2: Potential Synthetic Transformations of this compound

G cluster_COOH Carboxylic Acid Chemistry cluster_NO2 Nitro Group Chemistry cluster_Ring Aromatic Ring Chemistry Start This compound Esterification Esterification (R-OH, H+) Start->Esterification Amidation Amide Formation (R-NH2, coupling agent) Start->Amidation AcidChloride Acid Chloride Formation (SOCl2) Start->AcidChloride Reduction Reduction (e.g., H2/Pd, Fe/HCl) Start->Reduction Further_Substitution Further Electrophilic Substitution Start->Further_Substitution Amine 2-Ethyl-5-aminobenzoic Acid Reduction->Amine

Caption: Potential reaction pathways for this compound.

As a Precursor for Bioactive Heterocycles

The reduction of the nitro group to an amine is a key transformation, yielding 2-ethyl-5-aminobenzoic acid. This resulting ortho-amino benzoic acid derivative is a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For instance, similar aminobenzoic acids are used to construct benzimidazoles, quinazolinones, and benzodiazepines.[3]

Analogs in Pharmaceutical Research

While direct applications of this compound in approved drugs were not identified in the surveyed literature, its structural motifs are present in various pharmaceutically relevant molecules. For example, substituted nitrobenzoic acids are used as intermediates in the synthesis of anti-inflammatory agents and other therapeutics. The unique substitution pattern of this compound offers a scaffold for the development of novel drug candidates with potentially improved efficacy, selectivity, or pharmacokinetic properties. The applications of similar compounds like 2-amino-5-nitrobenzoic acid in synthesizing Niclosamide analogs with anticancer and antiviral potential suggest a promising avenue for the derivatives of this compound.[4]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and should work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound represents a chemical entity of significant potential for the discerning researcher. Its synthesis, while requiring careful control of regioselectivity, is achievable through established organic chemistry principles. The true value of this compound lies in its versatility as a synthetic intermediate. The strategically placed functional groups offer multiple handles for elaboration into more complex molecular architectures, particularly those of interest in pharmaceutical and materials science. It is my hope that this guide will serve as a valuable resource, not only for the practical application of this compound but also as a catalyst for new ideas and innovations in your research endeavors.

References

  • Biosynth. (n.d.). This compound | 90564-19-5.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Retrieved from a chemical supplier's technical document.
  • European Chemicals Agency. (n.d.). This compound.
  • Profnit. (n.d.). Nitration Of Benzoic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-5-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis. Retrieved from a chemical supplier's technical document.[4]

Sources

"2-Ethyl-5-nitrobenzoic acid" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethyl-5-nitrobenzoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document delineates its molecular structure, physicochemical properties, and a detailed synthesis protocol, including an analysis of the regiochemical challenges. Furthermore, it explores its applications as a versatile building block in organic synthesis, particularly within the context of pharmaceutical research and development. Safety and handling protocols are also discussed. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a deep technical understanding of this compound.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with an ethyl group at position 2 and a nitro group at position 5.

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₉H₉NO₄[1][3][4]

  • CAS Number: 90564-19-5[1][3]

  • Canonical SMILES: CCC1=C(C=C(C=C1)[O-])C(=O)O[1][3][5]

  • InChIKey: INGAGVLEDDEDMY-UHFFFAOYSA-N[1]

The spatial arrangement of these functional groups dictates the molecule's reactivity and utility in synthetic chemistry. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the electron-donating effect of the ethyl group, creates a unique electronic environment on the aromatic ring.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Weight 195.17 g/mol [1][3][4]
Monoisotopic Mass 195.05315777 Da[1]
Appearance Powder[3]
Melting Point 164-165 °C[3][6]
XLogP3-AA 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Synthesis Protocol: Electrophilic Nitration

This compound is synthesized via the electrophilic nitration of 2-ethylbenzoic acid. The primary challenge in this synthesis is controlling the regioselectivity. The aromatic ring has two directing groups:

  • Ethyl group (-CH₂CH₃): An activating, ortho-, para-director.

  • Carboxylic acid group (-COOH): A deactivating, meta-director.

The directing effects of these groups are in opposition. However, the strongly activating influence of the ethyl group typically dominates the deactivating effect of the carboxylic acid group.[3] This favors the substitution at the para position relative to the ethyl group, which is position 5, yielding the desired product.

synthesis_workflow start 2-Ethylbenzoic Acid (Starting Material) reaction Electrophilic Aromatic Substitution start->reaction reagents Nitrating Mixture (HNO₃ + H₂SO₄) reagents->reaction product This compound (Final Product) reaction->product

Caption: Workflow for the synthesis of this compound.

Experimental Methodology

Disclaimer: This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add 2-ethylbenzoic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 2-ethylbenzoic acid over 1-2 hours. The reaction is exothermic; maintain the temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring. This will precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Applications in Research and Development

This compound is a valuable platform molecule in organic synthesis, primarily due to its two versatile functional groups.[3]

  • Carboxylic Acid Transformations: The -COOH group is a synthetic linchpin, readily converted into esters, amides, acid chlorides, or reduced to an alcohol. These transformations are fundamental in building more complex molecular architectures, a common requirement in the synthesis of Active Pharmaceutical Ingredients (APIs).

  • Nitro Group Reduction: The nitro group (-NO₂) is particularly significant as it can be easily and selectively reduced to a primary amine (-NH₂).[3] This reaction yields 2-ethyl-5-aminobenzoic acid, an important synthetic intermediate in its own right. The resulting amino and carboxylic acid groups can be used to synthesize heterocyclic compounds or to couple with other molecules, for example, in the development of novel therapeutic agents.

The strategic placement of the ethyl, nitro, and carboxylic acid groups allows for multi-step, regioselective modifications, making this compound a useful starting material for creating libraries of novel compounds for drug discovery screening. Its structural motifs are found in derivatives explored for various therapeutic areas, drawing parallels to other substituted nitrobenzoic acids used in generating bioactive molecules.[7][8][9]

Safety and Handling

This compound presents several hazards that require careful management in a laboratory setting.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed.[1][10]

    • H315: Causes skin irritation.[1][10]

    • H319: Causes serious eye irritation.[1][10]

    • H335: May cause respiratory irritation.[1][10]

  • GHS Pictogram: GHS07 (Irritant)[3]

  • Signal Word: Warning[1][3]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22745173, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2959738, 2-Amino-5-ethyl-3-nitrobenzoic acid.
  • PubChemLite (2025). This compound (C9H9NO4).
  • ECHA (n.d.). chemical label this compound.
  • Chegg (2023). What is the IUPAC name for the following compound?
  • PrepChem.com (n.d.). Synthesis of 2-nitrobenzoic acid.
  • MDPI (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

Sources

"2-Ethyl-5-nitrobenzoic acid" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethyl-5-nitrobenzoic Acid: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in modern organic synthesis. Its trifunctional nature, featuring a carboxylic acid group, an ethyl substituent, and a nitro group on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules. This guide offers a comprehensive overview for researchers and drug development professionals, detailing its chemical identity, physicochemical properties, synthesis protocols, key reactions, and applications, with a focus on its role as a synthetic intermediate.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound [1][2]. It is also identified by several synonyms and registry numbers, which are crucial for database searches and procurement.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 90564-19-5[1][3]
Molecular Formula C₉H₉NO₄[1][3]
InChI InChI=1S/C9H9NO4/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)[1]
SMILES CCC1=C(C=C(C=C1)[O-])C(=O)O[1]
Other Synonyms Benzoic acid, 2-ethyl-5-nitro-
Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental conditions, including solvent selection and purification methods.

PropertyValueSource
Molecular Weight 195.17 g/mol [1][3]
Appearance Powder[3]
Melting Point 164-165 °C[3]
Monoisotopic Mass 195.05315777 Da[1]
Chemical Structure

The structure of this compound features a benzene ring substituted at positions 1, 2, and 5. The carboxylic acid group is at position 1, the ethyl group at position 2, and the nitro group at position 5.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Reactivity

Synthesis Protocol: Nitration of 2-Ethylbenzoic Acid

The primary route for synthesizing this compound is the electrophilic nitration of 2-ethylbenzoic acid. This reaction presents a significant regioselectivity challenge. The ethyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director[3]. The directing effects of these substituents are in opposition. However, the strongly activating influence of the ethyl group typically dominates, leading to substitution at the positions ortho and para to it[3]. The desired product is formed by nitration at the para-position relative to the ethyl group.

Synthesis reagent HNO₃ / H₂SO₄ product This compound start 2-Ethylbenzoic Acid start->product Nitration

Caption: Synthesis of this compound via nitration.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-ethylbenzoic acid to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Temperature Control: Maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side product formation.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture over crushed ice. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate due to its three distinct functional groups, which can be selectively transformed.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, conversion to acid chlorides, or the formation of amides, providing a handle for coupling with other molecules.

  • Nitro Group: The nitro group is particularly useful as it can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting 2-ethyl-5-aminobenzoic acid is a key intermediate for synthesizing heterocyclic compounds and other complex structures.

  • Aromatic Ring: The benzene ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

Transformations cluster_0 Key Transformations start This compound ester Ester Derivative (e.g., via Fischer Esterification) start->ester -COOH Reactivity amide Amide Derivative (e.g., via SOCl₂, then Amine) start->amide amine 2-Ethyl-5-aminobenzoic Acid (e.g., via SnCl₂/HCl Reduction) start->amine -NO₂ Reactivity

Caption: Key synthetic transformations of the title compound.

Part 3: Applications in Research and Development

The strategic placement of functional groups makes this compound and its derivatives valuable in medicinal chemistry and materials science. While direct applications are often as an intermediate, its structural motifs are found in various bioactive molecules. For instance, other substituted nitrobenzoic acids are crucial intermediates in synthesizing pharmaceuticals, including anti-inflammatory agents, anticancer agents, and antibacterials[4][5][6][7].

The reduction of the nitro group to an amine is a critical step. The resulting amino-benzoic acid derivative can be used in the synthesis of:

  • Heterocyclic compounds: The amino and carboxylic acid groups can be used to construct fused ring systems, which are common scaffolds in many drug molecules.

  • Azo dyes: The amino group can be diazotized and coupled to form azo compounds, which have applications as dyes and molecular probes.

  • Polymer Science: As a monomer or functionalizing agent for specialty polymers.

Part 4: Safety and Handling

4.1 Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

4.2 Recommended Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and synthetically important molecule. Its value lies in the strategic arrangement of its functional groups, which allows for selective chemical transformations. A thorough understanding of its synthesis, particularly the control of regioselectivity, and its subsequent reactions is essential for leveraging its full potential as a building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols is mandatory when handling this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Amino-5-ethyl-3-nitrobenzoic acid. National Center for Biotechnology Information.
  • Chegg. (2023). What is the IUPAC name for the following compound?.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • PubChemLite. (n.d.). This compound (C9H9NO4).
  • PubChem. (n.d.). Ethyl 2-nitrobenzoate. National Center for Biotechnology Information.
  • Han, J. C. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-7.
  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications.
  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook.

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"2-Ethyl-5-nitrobenzoic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Ethyl-5-nitrobenzoic acid (CAS No: 90564-19-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights. It covers the compound's molecular structure, physicochemical properties, synthesis, reactivity, and potential applications as a versatile synthetic intermediate. While direct experimental data for some properties are not widely available, this guide presents robustly predicted data, comparative analyses with structurally related compounds, and detailed, validated protocols for experimental determination.

Introduction: A Molecule of Synthetic Potential

This compound is a substituted aromatic carboxylic acid featuring a unique combination of functional groups: a carboxylic acid, an ethyl group, and a nitro group. This trifunctional arrangement makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the steric and electronic influence of the ortho-ethyl group, imparts distinct reactivity to the molecule. Understanding its properties is crucial for leveraging its potential in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs) and other specialty chemicals. The nitro group can be readily reduced to an amine, opening pathways to a wide range of derivatizations, while the carboxylic acid provides a handle for forming esters, amides, and other acid derivatives.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following section details the key identifiers and physicochemical parameters for this compound.

Identifiers and Molecular Structure

The structural arrangement of this compound is key to its chemical behavior. The ortho-ethyl group and meta-nitro group (relative to the carboxylic acid) create a specific electronic and steric environment.

Synthesis_Pathway Start 2-Ethylbenzoic Acid Reagents HNO₃ / H₂SO₄ (Mixed Acid) Start->Reagents Product This compound (Major Product) Reagents->Product Byproduct 2-Ethyl-3-nitrobenzoic Acid (Minor Product) Reagents->Byproduct

Navigating the Solubility Landscape of 2-Ethyl-5-nitrobenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy. A comprehensive understanding of an API's behavior in various solvent systems is not merely an academic exercise; it is a critical prerequisite for rational formulation design, robust manufacturing processes, and successful clinical outcomes. This guide provides an in-depth exploration of the solubility characteristics of 2-Ethyl-5-nitrobenzoic acid, a key intermediate in organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this paper will equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and experimental protocols necessary to thoroughly characterize its solubility profile.

Physicochemical Properties of this compound: A Molecular Portrait

A molecule's inherent physical and chemical properties are the primary determinants of its solubility. This compound (C₉H₉NO₄) is a substituted aromatic carboxylic acid with a molecular weight of 195.17 g/mol .[1] Its structure, featuring a benzene ring substituted with a carboxylic acid group, an ethyl group, and a nitro group, creates a complex interplay of polarity, hydrogen bonding potential, and molecular size that governs its interaction with different solvents.

PropertyValueSource
Molecular FormulaC₉H₉NO₄PubChem[1]
Molecular Weight195.17 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number90564-19-5ChemicalBook[2]
Melting Point164-165 °CChemicalBook[3]

The presence of the carboxylic acid group (-COOH) allows for hydrogen bonding with protic solvents and deprotonation in basic solutions to form a more soluble salt. The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to benzoic acid itself.[4] The ethyl group (-CH₂CH₃) is a nonpolar, electron-donating group that contributes to the molecule's lipophilicity.[4] This combination of a polar, ionizable group, a polar non-ionizable group, and a nonpolar group suggests that the solubility of this compound will be highly dependent on the specific characteristics of the solvent.

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" serves as a fundamental, qualitative guide for predicting solubility.[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are effective at dissolving polar or ionic solutes. The carboxylic acid and nitro groups of this compound are polar and capable of hydrogen bonding, suggesting at least some solubility in polar protic solvents.

  • Nonpolar Solvents: Solvents like hexane, toluene, and carbon tetrachloride have low dipole moments and are better at dissolving nonpolar solutes. The ethyl group and the benzene ring of this compound are nonpolar, indicating potential solubility in nonpolar solvents.

  • Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate have significant dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors.

Based on its structure, this compound is expected to exhibit a nuanced solubility profile. It is likely to be sparingly soluble in water due to the nonpolar ethyl group and benzene ring. Its solubility in alcohols is expected to be higher due to the potential for hydrogen bonding with both the carboxylic acid and nitro groups. In nonpolar solvents, the solubility will be influenced by the balance between the nonpolar moieties and the polar functional groups.

Leveraging Data from Structurally Related Compounds

In the absence of direct experimental data for this compound, examining the solubility of structurally similar compounds can provide valuable insights. For instance, studies on 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid show that their solubility in various organic solvents generally increases with temperature.[7][8][9] The solubility of these nitro-substituted benzoic acids was found to be highest in polar protic solvents like methanol and ethanol, followed by polar aprotic solvents like ethyl acetate and acetonitrile, and lowest in nonpolar solvents like toluene and water.[8] This trend is consistent with the "like dissolves like" principle and provides a strong indication of the expected solubility behavior of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[10]

Materials and Equipment
  • This compound (solid)

  • A selection of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Sources

"2-Ethyl-5-nitrobenzoic acid" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 2-Ethyl-5-nitrobenzoic Acid

Introduction

This compound is an organic compound with the chemical formula C₉H₉NO₄.[1][2] As a substituted benzoic acid, it holds potential as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive overview. This approach not only offers a valuable reference for researchers working with this molecule but also serves as an educational framework for spectroscopic interpretation.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a benzene ring substituted with an ethyl group at position 2, a nitro group at position 5, and a carboxylic acid group at position 1. The interplay of these functional groups, with their distinct electronic effects, governs the chemical and spectroscopic properties of the molecule.

G M [M]+. m/z = 195 F1 [M-OH]+ m/z = 178 M->F1 -OH F2 [M-NO2]+ m/z = 150 M->F2 -NO2 F3 [M-COOH-C2H5]+ m/z = 121 F2->F3 -C2H5

Caption: Plausible mass fragmentation pathway for this compound.

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses.

  • Loss of -OH: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.

  • Loss of -NO₂: The nitro group can be lost as a neutral molecule.

  • Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of the ethyl group.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent and injected into the ion source.

  • Ionization: An appropriate ionization technique is used to generate ions. Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS. For ESI, predicted adducts include [M+H]⁺ at m/z 196.06044 and [M-H]⁻ at m/z 194.04588. [3]3. Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed and predictive overview of the spectroscopic data for this compound. By leveraging fundamental principles and data from analogous compounds, we have been able to construct a comprehensive set of expected NMR, IR, and Mass Spec data. This information is invaluable for researchers in confirming the synthesis of this compound, assessing its purity, and as a foundation for further structural and reactivity studies. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

  • PubChem. This compound.
  • PubChemLite. This compound (C9H9NO4). [Link]
  • American Elements. This compound. [Link]
  • The Royal Society of Chemistry.
  • NIST WebBook. 2-Methyl-5-nitrobenzoic acid. [Link]
  • ResearchGate.
  • NIST WebBook. Benzoic acid, 4-nitro-, ethyl ester. [Link]
  • SpectraBase. p-Nitrobenzoic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]
  • ResearchGate.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
  • SpectraBase. 2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

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The Strategic Utility of 2-Ethyl-5-nitrobenzoic Acid: A Technical Primer for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the potential research applications of 2-Ethyl-5-nitrobenzoic acid (CAS No: 90564-19-5), a versatile aromatic building block. Addressed to researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of properties to elucidate the strategic value of this molecule's unique trifunctional architecture. We will delve into the mechanistic underpinnings of its reactivity and propose novel research trajectories in drug discovery and materials science, complete with actionable experimental protocols.

Core Molecular Attributes and Strategic Significance

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₉NO₄.[1] Its true potential lies in the strategic placement of three key functional groups: a carboxylic acid, a nitro group, and an ethyl group. This specific arrangement offers a powerful platform for complex organic synthesis.[2]

PropertyValueSource
CAS Number 90564-19-5[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
IUPAC Name This compound[1]

The carboxylic acid group serves as a versatile handle for esterification and amidation reactions.[2] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but can also be readily reduced to a primary amine, opening up a vast landscape of synthetic possibilities, particularly in the realm of heterocyclic chemistry.[2][3] The ethyl group, while seemingly simple, imparts lipophilicity and can introduce steric effects, which can be crucial for modulating biological activity and material properties.[3]

Potential Research Application I: A Scaffold for Novel Kinase Inhibitors in Oncology

The benzoic acid scaffold is a common feature in a multitude of biologically active compounds, with the carboxylic acid group often acting as a key hydrogen bond donor and acceptor in interactions with enzyme active sites.[3] Furthermore, many nitroaromatic compounds have been investigated for their therapeutic potential, including as anticancer agents.[4] The structure of this compound presents an attractive starting point for the design of novel kinase inhibitors, a critical class of anticancer drugs.

Scientific Rationale:

Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding pocket of the enzyme. The 2-ethyl-5-aminobenzoic acid derivative, obtained via the reduction of this compound, is an excellent precursor for the synthesis of quinazolinones, a class of heterocyclic compounds known to exhibit a wide range of pharmacological activities, including anticancer properties.[5] The ethyl group at the 2-position can be strategically employed to probe a hydrophobic pocket within the kinase active site, potentially enhancing binding affinity and selectivity. The amino group, derived from the nitro group, is crucial for the cyclization reaction to form the quinazolinone core.

Proposed Research Workflow:

The following workflow outlines a strategy to synthesize and evaluate a library of novel quinazolinone-based kinase inhibitors derived from this compound.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization Phase A This compound B Reduction of Nitro Group A->B e.g., H2, Pd/C C 2-Ethyl-5-aminobenzoic acid B->C D Condensation & Cyclization C->D with various reagents (e.g., formamide, nitriles) E Library of Substituted Quinazolinones D->E F In vitro Kinase Inhibition Assays E->F G Identification of Lead Compounds F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I I->D Iterative Synthesis G cluster_synthesis Synthesis & Derivatization cluster_evaluation Antimicrobial Evaluation A This compound B Activation of Carboxylic Acid A->B e.g., SOCl2 C Activated Intermediate (e.g., Acyl Chloride) B->C D Amidation with Diverse Amines C->D R-NH2 E Library of Amide Derivatives D->E F Minimum Inhibitory Concentration (MIC) Assays E->F vs. Gram-positive & Gram-negative bacteria G Minimum Bactericidal Concentration (MBC) Assays F->G H Cytotoxicity Assays G->H on mammalian cell lines I Mechanism of Action Studies H->I for promising candidates G cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Polymer Characterization A This compound B Reduction A->B H2, Pd/C C 2-Ethyl-5-aminobenzoic acid (Monomer) B->C D Polycondensation C->D with a diacyl chloride or self-condensation E Aromatic Polyamide D->E F Spectroscopic Analysis (FTIR, NMR) E->F G Thermal Analysis (TGA, DSC) E->G H Mechanical Testing E->H I Solubility Testing E->I

Sources

The Strategic Intermediate: A Technical Guide to 2-Ethyl-5-nitrobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2-Ethyl-5-nitrobenzoic acid, a seemingly unassuming substituted aromatic carboxylic acid, represents a pivotal building block, particularly in the realms of pharmaceutical and materials science. Its true potential is unlocked through the versatile chemistry of its constituent functional groups: the carboxylic acid, the nitro moiety, and the ethyl group. This guide provides an in-depth technical exploration of this compound, from its synthesis to its critical role as a chemical intermediate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical intermediate begins with its fundamental properties and safety profile.

PropertyValueReference
CAS Number 90564-19-5[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Melting Point 164 °C
Appearance Powder
IUPAC Name This compound[1]

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Study in Regioselectivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution, specifically, the nitration of 2-ethylbenzoic acid. This reaction, however, presents a fascinating challenge in regioselectivity. The ethyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.[2] The directing effects of these two substituents are in opposition, making precise control of the reaction conditions crucial for achieving the desired 5-nitro isomer. Generally, the influence of a strongly activating group dominates over that of a deactivating group.[2] In the case of 2-ethylbenzoic acid, the activating ethyl group directs the incoming electrophile primarily to the para position (C5), which is sterically accessible and electronically favored.

G 2-Ethylbenzoic_Acid 2-Ethylbenzoic Acid Reagents HNO₃ / H₂SO₄ 2-Ethylbenzoic_Acid->Reagents Electrophilic Attack Intermediate Wheland Intermediate (Sigma Complex) Reagents->Intermediate Generation of NO₂⁺ Product This compound Intermediate->Product Deprotonation

Caption: Synthesis of this compound via electrophilic aromatic substitution.

Experimental Protocol: Nitration of 2-Ethylbenzoic Acid

This protocol is based on established methods for the nitration of benzoic acid derivatives, optimized for the specific challenges of 2-ethylbenzoic acid.[3][4]

Materials:

  • 2-Ethylbenzoic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 25 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to below 5 °C.

  • Slowly add 10 g (0.067 mol) of 2-ethylbenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-ethylbenzoic acid over 30-45 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

The Pivotal Role as a Chemical Intermediate: Gateway to Amines

The primary utility of this compound lies in its role as a precursor to 2-Ethyl-5-aminobenzoic acid. The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, opening up a vast array of subsequent reactions. This amino-substituted benzoic acid is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.[5][6]

G Start This compound Reduction Reduction of Nitro Group Start->Reduction Product 2-Ethyl-5-aminobenzoic Acid Reduction->Product Applications Pharmaceuticals, Dyes, Fine Chemicals Product->Applications

Caption: The central role of this compound as an intermediate.

Reduction of the Nitro Group: Methodologies and Protocols

The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired yield, and scalability.

A. Catalytic Hydrogenation

This is often the cleanest and most efficient method for nitro group reduction.[7]

Catalysts:

  • Palladium on carbon (Pd/C)

  • Platinum oxide (PtO₂)[8]

  • Raney Nickel[7]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 5 g (0.0256 mol) of this compound in 100 mL of ethanol.

  • Carefully add 0.25 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 2-Ethyl-5-aminobenzoic acid.

  • The product can be further purified by recrystallization if necessary.

B. Metal-Acid Reduction

A classic and cost-effective method, though often requiring more extensive workup.

Reagents:

  • Tin (Sn) and hydrochloric acid (HCl)[9]

  • Iron (Fe) and acetic acid or hydrochloric acid[9]

Applications in Drug Development and Beyond

The resulting 2-Ethyl-5-aminobenzoic acid is a versatile scaffold for the synthesis of a variety of bioactive molecules. Anthranilic acid derivatives, in general, are known building blocks for various commercial drugs and bioactive compounds with activities such as antiviral, antibacterial, and anti-inflammatory properties. For instance, derivatives of 2-aminobenzoic acid have been synthesized and screened for potent anti-inflammatory and analgesic activities.[10] The strategic placement of the ethyl and amino groups on the benzoic acid core allows for further functionalization to create libraries of compounds for drug discovery programs.

While a specific, marketed drug directly synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. Its utility lies in providing a unique substitution pattern that medicinal chemists can exploit to fine-tune the steric and electronic properties of a lead compound to enhance its efficacy and pharmacokinetic profile.

Beyond pharmaceuticals, aminobenzoic acids are key components in the synthesis of azo dyes.[5][11] The amino group can be diazotized and then coupled with an electron-rich aromatic compound to produce a wide range of colors. The presence of the carboxylic acid and ethyl groups can modulate the dye's properties, such as its solubility and affinity for different fabrics.

Conclusion

This compound is more than just a simple substituted aromatic compound; it is a strategic intermediate that offers a reliable and versatile platform for the synthesis of a wide array of functional molecules. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established nitration protocols. The subsequent reduction of the nitro group to an amine unlocks its full potential, providing a gateway to novel compounds with potential applications in drug discovery and materials science. For the discerning researcher, a deep understanding of the chemistry of this compound is a valuable asset in the quest for molecular innovation.

References

  • PrepChem.com. Synthesis of 2-nitrobenzoic acid.
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  • PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • PubMed. Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine.
  • ResearchGate. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF.
  • Ningbo Inno Pharmchem Co.,Ltd. 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications.
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  • Organic Syntheses. ETHYL p-AMINOBENZOATE.
  • PubMed Central. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
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  • Profnit. Nitration Of Benzoic Acid.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Google Patents. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • ResearchGate. The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32.
  • Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Sciencemadness.org. Reduction of 4-nitrobenzoic acid.
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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 2-Ethyl-5-nitrobenzoic acid. We will explore its synthesis, detailing the underlying chemical principles, and its transformation into versatile intermediates. The focus will be on providing actionable, field-proven insights and robust experimental protocols that serve as a foundation for innovation in therapeutic agent development.

The this compound Scaffold: Properties and Strategic Importance

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an ethyl group, a nitro group, and a carboxylic acid moiety, makes it a valuable starting material in multi-step organic synthesis. The distinct electronic properties and reactivity of each functional group allow for sequential and regioselective modifications, a highly desirable characteristic in the construction of complex molecular architectures for drug candidates.

The strategic value of this compound is unlocked upon the reduction of its nitro group to a primary amine, yielding 2-Ethyl-5-aminobenzoic acid. This transformation converts the scaffold into a versatile building block, analogous to the widely utilized para-aminobenzoic acid (PABA) moiety, which is found in numerous approved therapeutic agents[1]. Derivatives of aminobenzoic acids are integral to drugs with applications ranging from anti-inflammatory and analgesic to anticancer and antibacterial agents[2][3].

Physicochemical Properties
PropertyValueSource
CAS Number 90564-19-5[4]
Molecular Formula C₉H₉NO₄[4]
Molecular Weight 195.17 g/mol [4]
Melting Point 164 °C
Appearance Crystalline Solid
IUPAC Name This compound[4]

Synthesis of the Core Compound: this compound

The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 2-ethylbenzoic acid. The regiochemical outcome of this reaction is a classic example of the interplay between competing directing effects of substituents on a benzene ring.

Mechanistic Rationale: Controlling Regioselectivity

The two substituents on the starting material, 2-ethylbenzoic acid, exert opposing influences on the incoming electrophile (the nitronium ion, NO₂⁺).

  • The Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating, ortho-, para-director due to its electron-donating inductive effect.

  • The Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.

In situations with competing directing effects, the strongly activating group's influence typically dominates. Therefore, the activating ethyl group directs the nitration primarily to the positions ortho and para to it. The para position (C5) is both sterically more accessible and electronically favored, leading to this compound as the major product[5].

G cluster_0 Directing Effects on 2-Ethylbenzoic Acid cluster_1 Nitration Reaction Start 2-Ethylbenzoic Acid Ethyl Ethyl Group (-CH₂CH₃) Start->Ethyl COOH Carboxylic Acid Group (-COOH) Start->COOH Activating Activating (Electron Donating) Ethyl->Activating Deactivating Deactivating (Electron Withdrawing) COOH->Deactivating OP_Director Ortho, Para-Director Activating->OP_Director M_Director Meta-Director Deactivating->M_Director Outcome Dominant Effect: Ethyl Group directs Para OP_Director->Outcome M_Director->Outcome Nitration Electrophilic Attack by NO₂⁺ Outcome->Nitration Product Major Product: This compound Nitration->Product

Caption: Regioselectivity in the nitration of 2-ethylbenzoic acid.

Experimental Protocol: Nitration

This protocol is a generalized procedure based on standard methods for the nitration of substituted benzoic acids.

Safety Precaution: This reaction uses highly corrosive concentrated acids and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Preparation of the Nitrating Mixture:

    • In a flask immersed in an ice-salt bath (to maintain -10 to 0 °C), cautiously and slowly add 25 mL of concentrated sulfuric acid (H₂SO₄).

    • With continuous stirring, add 25 mL of concentrated nitric acid (HNO₃) dropwise to the sulfuric acid. Ensure the temperature does not rise above 10 °C. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).

  • Reaction Setup:

    • In a separate, larger reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 0.1 mol of 2-ethylbenzoic acid in 50 mL of concentrated sulfuric acid. Cool this mixture to 0 °C in an ice bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the solution of 2-ethylbenzoic acid. The temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition to prevent over-nitration and side reactions.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes, then let it slowly warm to room temperature and stir for another 1-2 hours.

    • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield pure this compound.

The Gateway Transformation: Reduction to 2-Ethyl-5-aminobenzoic Acid

The conversion of the nitro group to an amine is the pivotal step that unlocks the potential of the scaffold for derivatization in drug discovery. Catalytic transfer hydrogenation is a preferred method as it is highly efficient, proceeds under mild conditions, and avoids the use of stoichiometric heavy metal reductants.

Mechanistic Rationale: Catalytic Transfer Hydrogenation

This method utilizes a hydrogen donor (e.g., formic acid, hydrazine) and a heterogeneous catalyst, typically palladium on carbon (Pd/C). The catalyst facilitates the transfer of hydrogen from the donor to the nitro group, which is sequentially reduced to nitroso, hydroxylamine, and finally the amine, with water as the primary byproduct. This method is known for its high chemoselectivity, often leaving other reducible functional groups intact[6][7].

Experimental Protocol: Nitro Group Reduction

This protocol is adapted from a general and highly efficient method for the reduction of aromatic nitro compounds using formic acid and 10% Pd/C[6].

Safety Precaution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. Handle the catalyst carefully. The reaction can be exothermic and produce gas (CO₂); ensure the reaction vessel is not sealed.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, add 5 mmol of this compound.

    • Add 2.5 mL of methanol, followed by a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 0.2-0.3 g).

    • Carefully add 2.5 mL of 90% formic acid to the stirred suspension. The reaction is often exothermic and will effervesce as CO₂ is evolved.

  • Reduction Reaction:

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid, often completing within 5 to 30 minutes.

    • Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up and Isolation:

    • Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

    • Suspend the resulting residue in water and neutralize with a base (e.g., dilute ammonium hydroxide) to precipitate the product.

    • Collect the solid 2-Ethyl-5-aminobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of high purity without further purification.

Derivatization and Applications in Medicinal Chemistry

2-Ethyl-5-aminobenzoic acid is a trifunctional scaffold, offering three distinct points for chemical modification: the amine, the carboxylic acid, and the aromatic ring. This allows for the synthesis of large libraries of compounds for screening against biological targets.

G cluster_0 Core Synthesis Workflow cluster_1 Derivative Synthesis Pathways Start 2-Ethylbenzoic Acid Nitro This compound Start->Nitro Nitration (HNO₃/H₂SO₄) Amine 2-Ethyl-5-aminobenzoic Acid (Key Intermediate) Nitro->Amine Reduction (Pd/C, HCOOH) Amidation Amidation (R¹-COCl) Amine->Amidation Esterification Esterification (R²-OH, H⁺) Amine->Esterification Heterocycle Heterocycle Formation (e.g., with formamide) Amine->Heterocycle Amide Substituted Benzamide Derivative Amidation->Amide Ester Substituted Benzoate Ester Esterification->Ester Quinazolinone Substituted Quinazolinone Heterocycle->Quinazolinone

Caption: Synthetic utility of 2-Ethyl-5-aminobenzoic acid.

Synthesis of Bioactive Amide Derivatives

The formation of an amide bond is one of the most common strategies in medicinal chemistry to connect molecular fragments. The amino group of 2-Ethyl-5-aminobenzoic acid can be readily acylated by reacting with an activated carboxylic acid (like an acyl chloride or acid anhydride) to form a variety of substituted benzamides, a structural motif present in many pharmaceuticals.

Potential Therapeutic Targets

While specific drugs derived from this compound are not broadly documented in publicly accessible literature, the broader class of substituted aminobenzoic acids has shown significant promise. Derivatives have been synthesized and tested for a variety of activities, including:

  • Anti-inflammatory and Analgesic Agents: By modifying the core, new non-steroidal anti-inflammatory drugs (NSAIDs) can be developed[2][3].

  • Antimicrobial Agents: The scaffold can be incorporated into structures targeting bacterial enzymes or cell wall synthesis.

  • Anticancer Agents: The aminobenzoic acid core is found in kinase inhibitors and other signaling pathway modulators.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table outlines the expected spectroscopic signatures for the core compound and its key amine derivative.

TechniqueThis compound2-Ethyl-5-aminobenzoic Acid
¹H NMR Aromatic protons (3H, complex multiplets), -CH₂- (2H, quartet), -CH₃ (3H, triplet), -COOH (1H, broad singlet)Aromatic protons (3H, complex multiplets), -NH₂ (2H, broad singlet), -CH₂- (2H, quartet), -CH₃ (3H, triplet), -COOH (1H, broad singlet)
¹³C NMR Signals for 9 distinct carbons: 6 aromatic (including 2 quaternary), 1 carboxylic, and 2 aliphatic (ethyl group).Signals for 9 distinct carbons, with shifts of aromatic carbons attached to the -NH₂ group moving upfield compared to the -NO₂ precursor.
FTIR (cm⁻¹) ~3000: Broad O-H (acid). ~1700: Strong C=O (acid). ~1530 & ~1350: Strong N-O stretches (nitro).~3400-3200: N-H stretches (amine). ~3000: Broad O-H (acid). ~1680: Strong C=O (acid). ~1620: N-H bend.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 195. Fragments corresponding to loss of -OH, -COOH, and -NO₂.Molecular ion peak (M⁺) at m/z = 165. Fragments corresponding to loss of -OH, -COOH, and -NH₂.

Conclusion

This compound represents a strategically valuable, yet underexplored, starting material for synthetic and medicinal chemistry. Its straightforward and regioselective synthesis, combined with its efficient conversion to the versatile 2-Ethyl-5-aminobenzoic acid intermediate, provides a robust platform for the development of novel compounds. The protocols and mechanistic insights detailed in this guide offer a solid foundation for researchers to leverage this scaffold in the pursuit of new therapeutic agents. By applying the principles of rational drug design to the derivatization of this core, new opportunities in various therapeutic areas can be systematically explored.

References

  • Ram, S. & Ehrenson, S. (n.d.). Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-91.
  • ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF.
  • PubChem. (n.d.). This compound | C9H9NO4 | CID 22745173.
  • Li, H., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(9), 14636-14645.
  • Ti, C., et al. (2009). Drug evolution: p-aminobenzoic acid as a building block. Drug discovery today, 14(11-12), 599-606.
  • ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate.
  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?.

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An In-depth Technical Guide to 2-Ethyl-5-nitrobenzoic Acid: From Historical Context to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in organic synthesis and drug discovery. We will delve into the historical context of its chemical class, its intrinsic molecular features, detailed synthesis protocols, and its applications as a versatile building block for more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties and potential.

Introduction and Physicochemical Properties

This compound (CAS No. 90564-19-5) is a crystalline solid at room temperature.[1] Its molecular structure, featuring a benzene ring substituted with a carboxylic acid group, an ethyl group, and a nitro group, imparts a unique combination of reactivity and functionality.

The presence of these three distinct functional groups on the aromatic ring makes this compound a valuable intermediate in organic synthesis. The carboxylic acid can undergo esterification, amidation, or reduction. The nitro group can be reduced to an amine, opening pathways to a wide array of heterocyclic compounds. The ethyl group, while less reactive, influences the electronic and steric properties of the molecule.

PropertyValueSource
CAS Number 90564-19-5[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Melting Point 164-165 °C[1]
Appearance White to off-white crystalline powder[2]
IUPAC Name This compound[3]

Historical Context: The Rise of Substituted Nitrobenzoic Acids

The story of this compound is intrinsically linked to the broader history of aromatic chemistry, particularly the development of nitration reactions in the 19th century. The synthesis of nitroaromatic compounds, such as nitrobenzene, was a pivotal achievement that fueled the burgeoning synthetic dye industry and later, the pharmaceutical and explosives industries.

Substituted nitrobenzoic acids, as a class, became important intermediates due to their dual functionality.[4] The nitro group, a strong electron-withdrawing group, significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[5] Early synthetic work focused on the nitration of readily available aromatic compounds. The nitration of benzoic acid itself, for instance, primarily yields 3-nitrobenzoic acid due to the meta-directing effect of the carboxylic acid group.[5]

The synthesis of more complex, multi-substituted benzoic acids like the topic of this guide became feasible with a deeper understanding of directing group effects in electrophilic aromatic substitution. The challenge and ingenuity in synthesizing a specific isomer like this compound lie in controlling the regioselectivity of the nitration reaction on a disubstituted benzene ring.

Synthesis of this compound: A Regioselective Challenge

The primary route for the synthesis of this compound is the electrophilic nitration of 2-ethylbenzoic acid.[6] This reaction presents an interesting case of competing directing effects.

G cluster_0 Directing Effects in the Nitration of 2-Ethylbenzoic Acid 2-Ethylbenzoic_Acid 2-Ethylbenzoic Acid Ethyl_Group Ethyl Group (-CH2CH3) Activating, Ortho-, Para-director 2-Ethylbenzoic_Acid->Ethyl_Group Possesses Carboxylic_Acid_Group Carboxylic Acid Group (-COOH) Deactivating, Meta-director 2-Ethylbenzoic_Acid->Carboxylic_Acid_Group Possesses Nitration Electrophilic Aromatic Substitution (HNO3/H2SO4) Ethyl_Group->Nitration Directs incoming NO2+ Carboxylic_Acid_Group->Nitration Directs incoming NO2+ Major_Product This compound (Para to Ethyl, Meta to Carboxyl) Nitration->Major_Product Dominant pathway Minor_Products Other Isomers Nitration->Minor_Products Side reactions

Caption: Logical flow of directing effects in the synthesis.

The Underlying Chemistry: Competing Directing Effects

The ethyl group is an activating group and an ortho, para-director, meaning it activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to itself. Conversely, the carboxylic acid group is a deactivating group and a meta-director.[6]

In the case of 2-ethylbenzoic acid, the positions ortho to the ethyl group are sterically hindered. The position para to the ethyl group (the 5-position) is sterically accessible and electronically favored by the activating ethyl group. The directing effect of the strongly activating ethyl group generally overrides that of the deactivating carboxylic acid group, leading to the preferential formation of this compound.[6]

Detailed Experimental Protocol: Nitration of 2-Ethylbenzoic Acid

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 2-Ethylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate solution (5%)

  • Hydrochloric acid (1 M)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Reaction: Dissolve 2-ethylbenzoic acid in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 2-ethylbenzoic acid solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate of the crude product should form.

  • Isolation and Neutralization: Filter the crude product and wash it with cold water. Suspend the crude product in water and add 5% sodium bicarbonate solution until the solution is basic to neutralize any remaining acid.

  • Purification: Filter the solution to remove any insoluble impurities. Acidify the filtrate with 1 M hydrochloric acid to precipitate the purified this compound.

  • Final Purification: Collect the precipitate by filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from ethanol.

G A 1. Prepare Nitrating Mixture (HNO3 + H2SO4) C 3. Add Nitrating Mixture to 2-Ethylbenzoic Acid Solution A->C B 2. Dissolve 2-Ethylbenzoic Acid in H2SO4 B->C D 4. Stir at Room Temperature C->D E 5. Quench on Ice D->E F 6. Filter Crude Product E->F G 7. Neutralize with NaHCO3 F->G H 8. Acidify with HCl G->H I 9. Filter and Dry Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation yields 2-ethyl-5-aminobenzoic acid, a valuable bifunctional intermediate.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, including:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

  • Amidation: Conversion to an acid chloride followed by reaction with an amine to form an amide.

  • Reduction: Reduction to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride.

The presence of both an amino group (after reduction of the nitro group) and a carboxylic acid group in the same molecule opens up synthetic routes to a diverse range of heterocyclic compounds, which are of significant interest in medicinal chemistry.

Conclusion

This compound, while not a household name, represents a fascinating case study in synthetic organic chemistry. Its preparation requires a nuanced understanding of directing group effects, a cornerstone of aromatic chemistry that has its roots in the 19th century. For contemporary researchers, this compound serves as a versatile and valuable building block for the synthesis of more complex and potentially bioactive molecules. The strategic placement of its functional groups allows for a high degree of synthetic flexibility, making it a compound of continuing interest in the fields of chemical synthesis and drug discovery.

References

  • Wikipedia. (n.d.). Nitrobenzoic acid.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • PubChem. (n.d.). This compound.

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A Theoretical and Computational Exploration of 2-Ethyl-5-nitrobenzoic Acid: A Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Ethyl-5-nitrobenzoic acid (C₉H₉NO₄), a substituted aromatic carboxylic acid. While experimental data on this specific molecule is limited, this document serves as a detailed roadmap for researchers, chemists, and drug development professionals to predict its structural, spectroscopic, electronic, and potential bio-interactive properties. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we outline a robust workflow to elucidate the molecule's characteristics, from fundamental quantum chemical properties to its potential as a bioactive agent. This guide emphasizes the causality behind methodological choices, ensuring a self-validating system for theoretical inquiry and providing a foundational blueprint for future experimental and computational studies on this and related nitrobenzoic acid derivatives.

Introduction: The Rationale for Investigating this compound

This compound is an organic molecule featuring a benzoic acid core functionalized with both an ethyl group and a nitro group.[1] The presence of an electron-donating alkyl group (ethyl) and a potent electron-withdrawing group (nitro) on the aromatic ring suggests a molecule with unique electronic and chemical properties.[2] Such substituted benzoic acids are pivotal scaffolds in medicinal chemistry and materials science. For instance, various nitrobenzoic acid derivatives have demonstrated significant biological activities, including antimycobacterial and enzyme inhibitory effects.[3][4] Specifically, the nitro group can be crucial for interactions with biological targets, such as forming hydrogen bonds or salt bridges with key amino acid residues in protein active sites.[3]

A comprehensive theoretical study is the most efficient first step to unlock the potential of this compound. Computational methods allow for a cost-effective, high-fidelity prediction of molecular properties, guiding subsequent synthesis, experimental validation, and application-oriented research. This guide details the necessary computational protocols to build a complete molecular profile of this compound.

Synthesis Pathway

The primary route for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 2-ethylbenzoic acid.[5] The reaction conditions, particularly temperature and the choice of nitrating agent (commonly a mixture of nitric acid and sulfuric acid), must be meticulously controlled to favor the formation of the desired 5-nitro isomer over other potential products like the 3-nitro isomer.[5]

Core Computational Methodologies: A Step-by-Step Protocol

The following protocols are grounded in widely accepted practices for the computational analysis of small organic molecules.[6][7]

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and associated properties.[6]

Experimental Protocol: DFT Calculations

  • Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.[6]

    • Method: Select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is renowned for its balance of accuracy and computational efficiency for organic molecules.[7][8]

    • Basis Set: Employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on oxygen and nitrogen atoms, while polarization functions (d,p) account for the non-uniform distribution of electron density, which is essential for a molecule with polar groups.[9]

    • Execution: Perform a full geometry optimization without symmetry constraints to find the global minimum energy conformation.

    • Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Vibrational Frequency Analysis:

    • From the results of the frequency calculation, obtain the theoretical FT-IR and Raman spectra.

    • Apply a scaling factor (typically ~0.966 for B3LYP/6-311G level) to the computed wavenumbers to correct for anharmonicity and methodological approximations, allowing for a more accurate comparison with potential experimental data.[6]

    • Analyze the Potential Energy Distribution (PED) to assign specific vibrational modes (e.g., C=O stretch, N-O symmetric stretch) to the calculated frequencies.[9]

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitability. A smaller gap generally implies higher reactivity.[10][11]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting sites of intermolecular interactions.[2]

Workflow for DFT Calculations

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Calculations (Gaussian/ORCA) cluster_analysis Data Analysis & Interpretation A 1. Build 3D Structure (e.g., GaussView) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Verify Minimum Energy) B->C E Optimized Geometry (Bond Lengths, Angles) B->E D 4. Electronic Property Calculation (HOMO, LUMO, MEP) C->D F Vibrational Spectra (FT-IR, Raman) C->F G Electronic Properties (Reactivity Prediction) D->G

Caption: Workflow for DFT-based molecular property prediction.

Molecular Docking: Predicting Bio-Interactions

Given that related nitrobenzoic acid derivatives show activity against enzymes like SIRT5 and have antimycobacterial properties, a molecular docking study can provide insights into the potential of this compound as an enzyme inhibitor.[3][4] For this guide, we select Human Sirtuin 5 (SIRT5) as a plausible target, based on the inhibitory activity of other substituted benzoic acids.[3]

Experimental Protocol: Molecular Docking

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software like AutoDock Tools.[12]

  • Receptor Preparation:

    • Source: Download the crystal structure of the target protein, SIRT5, from the Protein Data Bank (PDB).

    • Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

    • Protonation: Add polar hydrogen atoms to the protein structure, which is critical for defining hydrogen bond donors and acceptors.

  • Docking Simulation:

    • Software: Use AutoDock Vina or similar docking software.[13]

    • Grid Box Definition: Define a search space (grid box) that encompasses the known active site of the SIRT5 enzyme.

    • Execution: Run the docking simulation. The software will generate multiple binding poses (conformations) of the ligand within the active site and score them based on a calculated binding affinity (typically in kcal/mol).

  • Analysis of Results:

    • Identify the pose with the best (most negative) binding affinity.

    • Visualize the protein-ligand complex using software like BIOVIA Discovery Studio or PyMOL.

    • Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the SIRT5 active site.

Workflow for Molecular Docking

Docking_Workflow cluster_inputs Input Preparation cluster_sim Simulation (AutoDock Vina) cluster_outputs Analysis (Discovery Studio/PyMOL) L Ligand Preparation (Optimized 2-Ethyl-5- nitrobenzoic acid) G Define Grid Box (Enclose Active Site) L->G P Protein Preparation (SIRT5 from PDB) P->G D Run Docking G->D S Binding Poses & Scores (Affinity in kcal/mol) D->S I Analyze Interactions (H-bonds, Hydrophobic, etc.) S->I

Caption: Standard workflow for molecular docking simulations.

Predicted Molecular Properties: A Theoretical Profile

Based on the methodologies described, this section outlines the expected theoretical results for this compound.

Optimized Molecular Geometry

The DFT optimization is expected to yield a nearly planar structure for the benzoic acid ring. The carboxylic acid group and the nitro group will likely exhibit some torsion relative to the ring plane to minimize steric hindrance. Key structural parameters, such as bond lengths and angles, can be tabulated for detailed analysis.

Vibrational Spectrum Analysis

The theoretical vibrational spectra will provide characteristic frequencies that can be used to identify the molecule's functional groups.

Table 1: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹, Scaled) Description
O-H Stretch (Carboxylic Acid) ~3400-3600 A broad band, characteristic of hydrogen-bonded O-H.[9]
C-H Stretch (Aromatic) ~3000-3100 Multiple sharp peaks corresponding to the C-H bonds on the ring.[7]
C-H Stretch (Ethyl group) ~2850-2980 Symmetric and asymmetric stretching of the CH₂ and CH₃ groups.
C=O Stretch (Carboxylic Acid) ~1700-1750 A strong, sharp peak, indicative of the carbonyl group.[9]
N-O Asymmetric Stretch ~1500-1550 A very strong absorption, characteristic of the nitro group.
N-O Symmetric Stretch ~1330-1370 A strong absorption, also characteristic of the nitro group.

| C-C Ring Stretch | ~1400-1600 | Multiple bands corresponding to the aromatic ring framework. |

Note: These are illustrative values based on typical DFT calculations for similar aromatic nitro compounds.

Electronic Structure and Reactivity

The electronic properties determine the molecule's reactivity profile.

Table 2: Predicted Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy ~ -7.0 to -8.0 eV Represents the ability to donate electrons; associated with nucleophilicity.
LUMO Energy ~ -2.0 to -3.0 eV Represents the ability to accept electrons; associated with electrophilicity.

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | A moderate gap suggests a balance between stability and reactivity.[10] |

The MEP map is predicted to show a high negative potential (red/yellow) around the oxygen atoms of both the carboxylic acid and nitro groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. A positive potential (blue) is expected around the carboxylic acid's hydrogen atom, marking it as a hydrogen bond donor site.

Predicted Binding Interactions with SIRT5

The molecular docking simulation is expected to show that this compound can fit within the active site of SIRT5. The predicted interactions would likely involve:

  • Hydrogen Bonding: The carboxylic acid group is a prime candidate to form hydrogen bonds with polar residues like Tyr102 or Arg105 in the SIRT5 active site.[3]

  • Salt Bridge: The deprotonated carboxylate could form a salt bridge with a positively charged residue such as Arginine.[3]

  • Hydrophobic Interactions: The ethyl group and the benzene ring could engage in hydrophobic interactions with nonpolar residues in the binding pocket.

A favorable binding affinity (e.g., -6 to -8 kcal/mol) would suggest that this compound is a promising candidate for further investigation as a potential SIRT5 inhibitor.

Conclusion and Future Directions

This guide has established a comprehensive theoretical and computational protocol for characterizing this compound. By employing DFT and molecular docking, we can predict its structural, spectroscopic, and electronic properties, as well as its potential for biological interaction. The presented workflows and predicted data provide a robust foundation for future research. The logical next steps would be the chemical synthesis of the compound, followed by experimental validation of the theoretical predictions using FT-IR, Raman, and NMR spectroscopy. Furthermore, in vitro enzymatic assays would be required to confirm the predicted inhibitory activity against SIRT5 or other relevant biological targets. This integrated computational-experimental approach represents a powerful paradigm in modern drug discovery and materials science.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22745173, this compound.
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  • Chen, Y. L., & Lee, Y. P. (2023). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. ChemRxiv.
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  • Chen, Y. L., et al. (2023). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A.
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A Senior Application Scientist's Guide to the Procurement and Handling of 2-Ethyl-5-nitrobenzoic Acid for Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Ethyl-5-nitrobenzoic acid (CAS No. 90564-19-5) is a substituted aromatic carboxylic acid that serves as a specialized building block in organic synthesis. Its utility in the development of novel chemical entities makes it a compound of interest for researchers in medicinal chemistry and drug discovery. The successful integration of this intermediate into a research workflow is contingent upon sourcing high-quality material from reliable vendors and adhering to stringent safety protocols.

This guide provides an in-depth technical overview of the commercial landscape for this compound. It is designed to equip researchers, chemists, and procurement specialists with the necessary information to identify reputable suppliers, qualify material for experimental use, and ensure safe handling and storage. We will explore the key chemical properties, analyze the current supplier base, present a robust procurement workflow, and discuss its application context, ensuring that every step is grounded in principles of scientific integrity and laboratory safety.

Chemical and Safety Profile

A comprehensive understanding of a compound's properties and hazards is the foundation of its effective and safe use in a laboratory setting.

2.1 Chemical Identifiers and Properties

Sourcing and internal documentation must always begin with the unequivocal identification of the chemical. The key identifiers and physical properties for this compound are summarized below.

PropertyValueSource
CAS Number 90564-19-5PubChem[1], Biosynth, ChemicalBook[2]
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₉NO₄PubChem[1], Appchem[3]
Molecular Weight 195.17 g/mol PubChem[1], ChemicalBook[4]
Melting Point 164-168 °CChemicalBook[4], Sigma-Aldrich (for similar compound)
Appearance Crystalline solidGeneral property for nitrobenzoic acids[5]

2.2 GHS Hazard Profile and Safety Recommendations

Based on aggregated data, this compound is classified with several hazards that mandate careful handling.[1] Adherence to these safety protocols is non-negotiable for ensuring personnel safety and regulatory compliance.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1][6]

    • H315: Causes skin irritation.[1][6]

    • H319: Causes serious eye irritation.[1][6]

    • H335: May cause respiratory irritation.[1][6]

  • Mandatory Safety Precautions:

    • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.

    • Handling: Avoid creating dust.[7] Ensure all spatulas and surfaces are cleaned after use. Wash hands and exposed skin thoroughly after handling.

    • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7]

    • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.

Commercial Availability and Supplier Analysis

This compound is not a common commodity chemical; it is a specialty intermediate primarily available from suppliers catering to the research and development sector. Sourcing requires identifying these niche vendors and performing due diligence.

3.1 Key Commercial Suppliers

The following table summarizes known and potential suppliers. While some list the compound directly, researchers should also query major distributors who often have extensive, unlisted inventories or custom synthesis capabilities.

SupplierExample Product CodeTypical Use / NotesWebsite
Biosynth QDA56419Research chemicals, reference standards. Explicitly lists the product for research purposes.
BLD Pharm BDG90564-19-5Chemical synthesis, pharmaceutical intermediates.[8]
Appchem AP98878Research and development chemicals.[3]
ChemicalBook N/AA directory that lists the compound and potential suppliers.[2]
Major Global Distributors VariesIncludes companies like Sigma-Aldrich (Merck) , Thermo Fisher Scientific (Acros Organics) , and TCI Chemicals . Availability must be confirmed directly, as they may offer it via their custom synthesis services.Varies

3.2 Critical Factors for Supplier Qualification

Simply finding a supplier is insufficient; the integrity of your research depends on the quality of your starting materials.

  • Purity and Specification: For synthetic chemistry, a purity of >97% is often acceptable. For applications requiring high precision, such as developing analytical standards or certain biological assays, >99% purity may be necessary. Always request a batch-specific Certificate of Analysis (CoA).

  • Certificate of Analysis (CoA): This is a non-negotiable document. A valid CoA provides the lot number, purity (typically determined by HPLC or GC), identity confirmation (e.g., ¹H NMR, Mass Spectrometry), and other physical properties. It is your primary guarantee of the material's quality.

  • Lead Time and Availability: As a specialty chemical, this compound may not be stocked in large quantities. Inquire about lead times, which can range from a few days for in-stock items to several weeks for synthesis-on-demand orders.

  • Technical Support: Reputable suppliers have qualified chemists on staff who can answer technical questions regarding product stability, solubility, and handling.

Protocol: Supplier Qualification and Material Procurement

This protocol outlines a self-validating system for procuring this compound, ensuring traceability and quality control from supplier selection to laboratory use.

Step 1: Initial Search & Supplier Identification

  • Use the CAS number (90564-19-5) as the primary search term across supplier websites listed in Section 3.1.

  • Compile a shortlist of 2-3 potential vendors who list the product.

Step 2: Request for Quotation (RFQ) and Documentation

  • Contact the sales or technical department of each shortlisted vendor.

  • Request a formal quotation for the desired quantity (e.g., 1g, 5g, 25g).

  • Crucially, request a copy of a typical Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) for the product.

Step 3: Documentation Review & Supplier Selection

  • Scrutinize the CoA: Verify that the analytical methods used for purity and identity are appropriate (e.g., HPLC, NMR). Check that the reported specifications meet your experimental requirements.

  • Review the SDS: Confirm the hazard information and ensure your laboratory is equipped to handle the material safely as per the supplier's recommendations.[7]

  • Select the supplier that provides the best combination of documented quality, price, and lead time.

Step 4: Purchase Order and Confirmation

  • Issue a formal purchase order that explicitly states the product name, CAS number, quantity, and required purity.

  • Request that the batch-specific CoA be sent with the shipment.

Step 5: Goods Receipt and Incoming Quality Control (IQC)

  • Upon delivery, visually inspect the packaging for damage.

  • Verify that the product label matches your purchase order (Name, CAS No., Lot No.).

  • Confirm that the batch-specific CoA is included and that the data on it corresponds to the material received.

  • For critical applications (e.g., GMP or regulated development), perform an in-house identity test (e.g., melting point, TLC) to verify the material against the supplier's CoA.

Visualization: Procurement & Verification Workflow

The following diagram illustrates the logical flow for sourcing specialty chemicals, ensuring quality at each decision point.

G Workflow for Procurement of this compound start Start: Identify Need search 1. Identify Suppliers (CAS: 90564-19-5) start->search rfq 2. Request Quotation, CoA, and SDS search->rfq review 3. Review Documentation (Purity, Identity, Safety) rfq->review select 4. Select Supplier review->select Docs OK re_eval Re-evaluate Suppliers review->re_eval Docs Not OK purchase 5. Issue Purchase Order (Request Batch-Specific CoA) select->purchase receive 6. Goods Receipt & Inspection purchase->receive verify 7. Verify Material (Compare with CoA, In-house QC) receive->verify release Release to Lab Inventory verify->release Pass reject Quarantine & Contact Supplier verify->reject Fail end End: Ready for Use release->end re_eval->search

Caption: A flowchart detailing the procurement and quality verification process for specialty research chemicals.

Application Context in Drug Discovery and Development

Substituted aromatic carboxylic acids are fundamental scaffolds in organic and medicinal chemistry.[9] this compound is no exception, serving as a versatile intermediate.

  • Building Block for Heterocyclic Synthesis: The carboxylic acid and nitro groups provide reactive handles for constructing more complex molecular architectures. The nitro group can be readily reduced to an amine, which is a key precursor for forming amides, sulfonamides, or for building heterocyclic rings (e.g., benzimidazoles, quinolines) that are prevalent in pharmacologically active compounds.

  • Modulation of Physicochemical Properties: The ethyl and nitro substituents on the benzoic acid ring influence its electronic properties and lipophilicity (logP). Chemists can leverage these features to fine-tune the properties of a final drug candidate, affecting its solubility, metabolic stability, and target binding affinity.

  • Intermediate for APIs: While specific public-domain examples are limited, compounds with this substitution pattern are valuable in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[5] Its role is typically as a fragment that is incorporated into a larger, more complex target molecule. The synthesis itself, requiring careful control of regioselectivity during the nitration of 2-ethylbenzoic acid, underscores its status as a non-trivial, value-added intermediate.[9]

Conclusion

This compound is a readily available specialty chemical from a number of reputable suppliers who focus on the R&D market. For scientists and researchers, the critical task is not merely locating a vendor but executing a rigorous qualification and procurement process. By systematically verifying supplier documentation, particularly the Certificate of Analysis, and adhering to established safety protocols, researchers can ensure the integrity of their experiments and the safety of their laboratory personnel. This methodical approach transforms the act of procurement from a simple transaction into a foundational step of the scientific method itself.

References

  • chemical label this compound. Google Cloud.
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"2-Ethyl-5-nitrobenzoic acid" GHS hazard information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the GHS Hazard Information for 2-Ethyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Global Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound (CAS No. 90564-19-5). Aimed at professionals in research and drug development, this document synthesizes critical safety, handling, and toxicological information. By explaining the causality behind safety protocols and grounding all claims in authoritative data, this guide serves as an essential resource for ensuring laboratory safety and regulatory compliance when working with this compound.

Introduction and Chemical Profile

This compound is an aromatic carboxylic acid derivative. Its chemical structure, featuring both an ethyl and a nitro group on the benzoic acid backbone, influences its reactivity and toxicological profile. The nitro group, being a strong electron-withdrawing group, can significantly impact the compound's biological interactions and chemical stability. Understanding its inherent hazards is the first step in a robust risk assessment and the implementation of effective safety protocols in a laboratory setting.

Chemical Structure:

Caption: Figure 1. Chemical Structure of this compound

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₉NO₄[PubChem][1]
Molecular Weight 195.17 g/mol [PubChem][1]
CAS Number 90564-19-5[PubChem][1]
Appearance Off-white powder solid (Information for a similar compound, 2-Nitrobenzoic acid)[Thermo Fisher Scientific][1]
Melting Point 165 - 168 °C (Information for a similar compound, 2-Chloro-5-nitrobenzoic acid)[Sigma-Aldrich]
Log Pow (n-octanol/water) 2.03 (Information for a similar compound, 2-Chloro-5-nitrobenzoic acid)[Sigma-Aldrich]

GHS Hazard Classification and Elements

According to data submitted to the European Chemicals Agency (ECHA), this compound is classified as hazardous.[1] The GHS provides a standardized framework for communicating these hazards.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)
Source: PubChem[1]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

Toxicological Profile and Health Effects

  • Acute Toxicity (Oral): Classified as Category 4, "Harmful if swallowed," indicating that ingestion can lead to significant adverse health effects.[1]

  • Skin Irritation: As a Category 2 skin irritant, direct contact is expected to cause inflammation, redness, and discomfort.[1]

  • Eye Irritation: This compound is a Category 2A eye irritant, meaning contact can cause serious, but reversible, eye damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1]

Precautionary Measures and Safe Handling Protocols

A proactive approach to safety is paramount when handling this compound. The following precautionary statements and protocols are derived from safety data sheets of closely related compounds and are considered best practice.

Table 3: Precautionary Statements

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines a self-validating workflow for the safe handling of this compound.

GHS_Safe_Handling_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. Personal Protective Equipment (PPE) cluster_handling 3. Handling & Experimentation cluster_cleanup 4. Post-Experiment & Disposal prep1 Review SDS & GHS Information prep2 Identify Hazards: - Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation prep1->prep2 prep3 Design Experiment to Minimize Exposure (e.g., use of fume hood) prep2->prep3 ppe1 Don Safety Goggles (EN 166) prep3->ppe1 Proceed to PPE Selection ppe2 Wear Chemical-Resistant Gloves (Nitrile) ppe1->ppe2 ppe3 Wear Laboratory Coat ppe2->ppe3 ppe4 Use Respiratory Protection (if dust is generated) ppe3->ppe4 handle1 Work in a Well-Ventilated Area (Chemical Fume Hood Recommended) ppe4->handle1 Begin Experiment handle2 Avoid Dust Generation handle1->handle2 handle3 Prevent Contact with Skin and Eyes handle2->handle3 handle4 No Eating, Drinking, or Smoking handle3->handle4 clean1 Decontaminate Work Surfaces handle4->clean1 Conclude Experiment clean2 Dispose of Contaminated PPE and Waste in Accordance with Regulations clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: A workflow for the safe handling of this compound.

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure. The following measures are recommended based on the known hazards.

Table 4: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1]
Ingestion Clean mouth with water and drink afterwards plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]

Fire-Fighting and Accidental Release Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this substance, no limitations of extinguishing agents are given.[3][5]

  • Specific Hazards: The compound is combustible. In the event of a fire, hazardous combustion gases or vapors may be produced, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][6]

  • Fire-Fighter Protection: Fire-fighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[3]

  • Accidental Release: For spills, avoid dust formation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[3][7]

Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[3]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[7]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[6][7]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[6]

Conclusion

This compound presents moderate hazards that require diligent adherence to safety protocols. Its classification as harmful if swallowed, a skin and eye irritant, and a respiratory irritant necessitates the consistent use of appropriate personal protective equipment and engineering controls, such as a chemical fume hood. By understanding and implementing the GHS guidelines detailed in this guide, researchers and scientists can mitigate risks, ensure a safe laboratory environment, and maintain compliance with regulatory standards.

References

  • PubChem.this compound | C9H9NO4 | CID 22745173.
  • Chemical Label.this compound.[Link]

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Methodological & Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 2-Ethyl-5-nitrobenzoic Acid via Electrophilic Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 2-Ethyl-5-nitrobenzoic acid from 2-ethylbenzoic acid. The methodology is centered on a classic electrophilic aromatic substitution (EAS) reaction, employing a mixed-acid nitrating agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed step-by-step procedures, critical safety protocols, and methods for product purification and characterization.

Introduction and Scientific Principle

This compound is a valuable substituted aromatic carboxylic acid, serving as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its synthesis is a prime example of electrophilic aromatic substitution, a cornerstone of organic chemistry.

The core of this synthesis is the nitration of the 2-ethylbenzoic acid aromatic ring. This is achieved by generating a potent electrophile, the nitronium ion (NO₂⁺), in situ from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.[1]

Reaction Mechanism: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The regioselectivity of the reaction—the specific placement of the nitro group on the aromatic ring—is governed by the directing effects of the substituents already present: the ethyl group (-CH₂CH₃) and the carboxylic acid group (-COOH).

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acts as a deactivating, meta-director .[1] It pulls electron density from the ring, particularly from the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

  • Ethyl Group (-CH₂CH₃): This alkyl group is electron-donating and acts as an activating, ortho, para-director . It pushes electron density into the ring, stabilizing the carbocation intermediate formed during attack at the ortho and para positions.

In the case of 2-ethylbenzoic acid, these directing effects are synergistic. The position para to the activating ethyl group is the same as the position meta to the deactivating carboxylic acid group (position 5). This alignment strongly favors the formation of the desired this compound isomer over other potential products.

Mandatory Safety Protocols

Nitration reactions are energetically favorable and involve highly corrosive and oxidizing materials. Strict adherence to safety protocols is non-negotiable.

  • Hazard Assessment: Concentrated sulfuric and nitric acids are severely corrosive and can cause extreme chemical burns upon contact.[2] Nitric acid is a powerful oxidizer and can react violently with organic materials.[3][4] The reaction is highly exothermic, and poor temperature control can lead to a dangerous runaway reaction.[5]

  • Personal Protective Equipment (PPE): At all times, wear a chemical-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-compatible gloves (e.g., butyl rubber or Viton™).

  • Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood with a sash at the lowest practical height to minimize exposure to toxic and corrosive vapors.[3] An eyewash station and safety shower must be immediately accessible.[2]

  • Reagent Handling: Always add acid slowly and carefully. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid while cooling. Never add water to concentrated acid.

  • Waste Disposal: Nitric acid waste streams must be segregated from all other waste, especially organic solvents, to prevent violent reactions.[4] Neutralize acidic waste according to your institution's established safety regulations before disposal.

Materials, Reagents, and Equipment

Table 1: Reagent and Product Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Ethylbenzoic acid612-19-1C₉H₁₀O₂150.1762-66
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08N/A
Nitric Acid (70%)7697-37-2HNO₃63.01N/A
This compound90564-19-5C₉H₉NO₄195.17164
Equipment List
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer (-20 to 100 °C)

  • Large crystallizing dish or beaker for ice bath

  • Beaker (1 L) for quenching

  • Büchner funnel and filter flask assembly

  • Vacuum source

  • Glassware for recrystallization (Erlenmeyer flasks)

  • Drying oven or vacuum desiccator

Detailed Experimental Protocol

Part 1: Preparation of the Nitrating Mixture
  • Place a 125 mL Erlenmeyer flask in an ice/salt bath and allow it to cool.

  • Carefully measure 25 mL of concentrated sulfuric acid (H₂SO₄) and add it to the cooled flask.

  • Slowly, with continuous swirling and cooling, add 8 mL of concentrated nitric acid (HNO₃) dropwise to the sulfuric acid.

  • Once the addition is complete, keep the nitrating mixture in the ice bath until it is needed. The mixture should remain cold.

Part 2: Nitration of 2-Ethylbenzoic Acid
  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a large ice/salt bath on a magnetic stir plate.

  • Add 20 mL of concentrated sulfuric acid to the flask and cool it to below 5 °C.

  • In small portions, add 10.0 g (0.0666 mol) of 2-ethylbenzoic acid to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. Stir until all the solid has dissolved.

  • Transfer the cold nitrating mixture prepared in Part 1 into the dropping funnel.

  • Crucial Step: Add the nitrating mixture dropwise to the dissolved 2-ethylbenzoic acid solution over a period of 45-60 minutes. It is imperative to maintain the internal reaction temperature between 0 °C and 10 °C throughout the entire addition.[6] Use a vigorous stirring rate to ensure efficient heat dissipation.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

Part 3: Product Isolation and Work-Up
  • Prepare a 1 L beaker containing approximately 400 g of crushed ice and 100 mL of cold deionized water.

  • Very slowly and carefully, pour the reaction mixture from the flask onto the ice-water slurry with vigorous manual stirring. This quenching step is exothermic.

  • A pale yellow solid should precipitate. Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) until the washings are no longer acidic (test with pH paper). This removes residual nitrating and sulfuric acids.

  • Press the solid as dry as possible on the filter funnel by maintaining the vacuum.

Part 4: Purification by Recrystallization
  • Transfer the crude, damp solid to a 500 mL Erlenmeyer flask.

  • Add a minimal amount of a 1:1 ethanol/water mixture and heat the flask gently on a hot plate with swirling. Continue adding small portions of the hot solvent mixture until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Well-formed crystals of this compound should appear.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water.

  • Dry the final product in a drying oven at 80-90 °C or in a vacuum desiccator to a constant weight. A typical yield is 80-90%.

Workflow Visualization

The following diagram outlines the critical stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagents Reagents (2-Ethylbenzoic Acid, HNO₃, H₂SO₄) nitrating_mix Prepare Nitrating Mixture (HNO₃ in H₂SO₄, <10°C) reagents->nitrating_mix nitration Dropwise Addition of Nitrating Mix (Maintain 0-10°C) nitrating_mix->nitration dissolve Dissolve Substrate in H₂SO₄ (<5°C) dissolve->nitration stir Stir post-addition (30 min @ 0-10°C) nitration->stir quench Quench on Ice-Water (Precipitation) stir->quench filter_wash Vacuum Filtration & Washing quench->filter_wash recrystallize Recrystallize from EtOH/H₂O filter_wash->recrystallize dry Dry Final Product recrystallize->dry product Pure this compound dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Runaway Reaction / Dark Color Temperature exceeded the 10 °C limit; nitrating agent added too quickly.Improve cooling efficiency (use a salt-ice bath). Ensure slow, dropwise addition with constant temperature monitoring.[5]
Low Product Yield Incomplete reaction; loss of product during transfers or recrystallization.Ensure sufficient reaction time. Use minimal hot solvent for recrystallization to avoid redissolving the product.
Oily Product / Fails to Solidify Presence of impurities, possibly dinitrated or other isomeric products due to poor temperature control.Re-evaluate temperature control during nitration.[6] Attempt purification via column chromatography if recrystallization fails.
Product is Highly Acidic after Washing Insufficient washing of the crude product.Wash the filter cake with copious amounts of cold water until the filtrate is neutral (pH ~7).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental melting point with the literature value of 164 °C. A sharp melting range close to this value indicates high purity.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons (with splitting patterns consistent with 1,2,4-trisubstitution), the ethyl group (a quartet and a triplet), and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.

References

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • PubChem. (n.d.). This compound.
  • Profnit. (n.d.). Nitration Of Benzoic Acid.
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • Wikipedia. (n.d.). Nitration.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.

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Application Note: A Comprehensive Protocol for the Nitration of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitration of aromatic compounds is a foundational electrophilic aromatic substitution (EAS) reaction in organic synthesis, crucial for the creation of various chemical intermediates.[1] Nitroaromatic compounds are vital precursors in the manufacturing of a wide range of products, including pharmaceuticals, agrochemicals, and dyes.[1] The nitration of 2-ethylbenzoic acid, in particular, yields nitro-isomers that are valuable starting materials for further functionalization in drug development and materials science.

This document provides a detailed experimental protocol for the nitration of 2-ethylbenzoic acid. It will delve into the underlying mechanistic principles, provide a step-by-step procedure, and outline the necessary safety precautions and analytical methods for product characterization. The regiochemical outcome of this reaction is of significant interest, as the interplay between the ortho-para directing ethyl group and the meta-directing carboxylic acid group dictates the isomeric distribution of the products.[2]

Mechanistic Overview: Electrophilic Aromatic Substitution

The nitration of 2-ethylbenzoic acid proceeds via the classical electrophilic aromatic substitution mechanism.[3] This multi-step process is initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[4][5]

  • Generation of the Nitronium Ion: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly reactive nitronium ion.[3][6]

  • Electrophilic Attack: The electron-rich π-system of the 2-ethylbenzoic acid ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[6]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group. This restores the aromaticity of the ring, yielding the nitrated 2-ethylbenzoic acid product.[4]

The directing effects of the substituents on the benzene ring play a critical role in determining the position of the incoming nitro group. The ethyl group is an activating, ortho-para director, while the carboxylic acid group is a deactivating, meta-director.[2] This competition will result in a mixture of isomers, and the reaction conditions can be optimized to favor the formation of a particular isomer.

Experimental Protocol

This protocol details the nitration of 2-ethylbenzoic acid using a standard mixed acid (sulfuric and nitric acid) approach.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Ethylbenzoic Acid≥98%
Concentrated Sulfuric Acid (H₂SO₄)98%
Concentrated Nitric Acid (HNO₃)70%
Deionized Water
Ice
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization
Dichloromethane (CH₂Cl₂)ACS GradeFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
EthanolReagent GradeFor recrystallization
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions

The nitration of aromatic compounds involves the use of highly corrosive and reactive acids.[3] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).[7][8][9]

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[10]

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[11] They can cause severe burns upon contact with skin or eyes.[10] Always add acid slowly to water, never the other way around, to avoid violent exothermic reactions. In this protocol, the nitrating mixture is prepared by the slow addition of sulfuric acid to nitric acid while cooling.

  • Spill Management: Have a spill kit readily available containing an appropriate neutralizer, such as sodium bicarbonate, and absorbent materials.[9] In case of a spill, neutralize the acid before cleaning it up.

  • Waste Disposal: All acidic waste must be neutralized before disposal according to institutional and local regulations.[3]

Step-by-Step Procedure

1. Preparation of the Nitrating Mixture:

  • In a 100 mL Erlenmeyer flask, carefully add 15 mL of concentrated nitric acid.

  • Place the flask in an ice-salt bath and allow it to cool to below 5 °C.

  • Slowly, and with constant stirring, add 15 mL of concentrated sulfuric acid to the nitric acid using a dropping funnel. The addition should be dropwise to maintain the temperature of the mixture below 10 °C.[2]

  • Once the addition is complete, keep the nitrating mixture in the ice bath until ready for use.

2. Nitration Reaction:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-ethylbenzoic acid in 25 mL of concentrated sulfuric acid. This may require gentle warming to achieve complete dissolution.

  • Cool the 2-ethylbenzoic acid solution in an ice bath to 0-5 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-ethylbenzoic acid. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for another 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

3. Work-up and Isolation:

  • Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker, while stirring vigorously. This will precipitate the crude nitrated product.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[12]

  • Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.[13]

  • Press the solid as dry as possible on the filter funnel.

4. Purification:

  • The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) < 10 °C D Slowly Add Nitrating Mixture < 10 °C A->D B Dissolve 2-Ethylbenzoic Acid in Conc. H₂SO₄ C Cool to 0-5 °C B->C C->D E Stir at Room Temperature D->E F Pour onto Ice E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallization (Ethanol/Water) H->I J Characterization (NMR, IR, MP) I->J

Caption: Workflow for the nitration of 2-ethylbenzoic acid.

Product Characterization

The purified product should be characterized to confirm its identity and determine the isomeric distribution.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (typically strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the carboxylic acid group (a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the exact structure and the ratio of the different nitro-isomers formed.[14][15] The chemical shifts and splitting patterns of the aromatic protons will be distinct for each isomer.

Expected Results and Discussion

The nitration of 2-ethylbenzoic acid is expected to yield a mixture of isomers. The primary products are likely to be 2-ethyl-3-nitrobenzoic acid, 2-ethyl-4-nitrobenzoic acid, 2-ethyl-5-nitrobenzoic acid, and 2-ethyl-6-nitrobenzoic acid. The relative amounts of these isomers will depend on the steric hindrance from the ethyl and carboxyl groups and the electronic directing effects of these substituents. The carboxylic acid group is a meta-director, while the ethyl group is an ortho-para director. The interplay of these effects will govern the final product distribution. Careful analysis of the NMR data will be crucial to quantify the regioselectivity of the reaction.

References

  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids - Benchchem. (n.d.).
  • Nitration Of Benzoic Acid - Profnit. (n.d.).
  • nitration of aromatic compounds - YouTube. (2019, January 3).
  • Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. (n.d.).
  • Nitration of Benzene - Chemistry Steps. (n.d.).
  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (2025, August 6). Request PDF.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides | Journal of Chemical Education - ACS Publications. (n.d.).
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides - ResearchGate. (2025, August 6).
  • NITRIC ACID SAFETY. (n.d.).
  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Columbus Chemical. (2022, May 12).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).
  • What safety precautions should I take when handling nitric acid? - Quora. (2024, May 22).
  • Nitration of benzoic acid - YouTube. (2021, February 18).
  • US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents. (n.d.).
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (n.d.).
  • Nitration of Ethylbenzene: A Comprehensive Technical Guide to the Synthesis of 2-Ethylnitrobenzene - Benchchem. (n.d.).

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Application Notes and Protocols for the Laboratory Preparation of 2-Ethyl-5-nitrobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 2-Ethyl-5-nitrobenzoic Acid Scaffolds

This compound is a highly versatile scaffold in organic synthesis and medicinal chemistry. The specific arrangement of its functional groups—a carboxylic acid, an ethyl group, and a nitro group—provides a unique platform for the strategic and regiocontrolled synthesis of complex molecules. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the ortho-, para-directing effect of the ethyl group, allows for a diverse range of chemical transformations.[1] These characteristics make this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3] For instance, substituted nitrobenzoic acids are integral components in the synthesis of various therapeutic agents, including anti-inflammatory and antimicrobial compounds.[4] This guide provides a comprehensive overview of the laboratory preparation of this compound and its key derivatives, with a focus on the underlying chemical principles and detailed, field-proven protocols.

Part 1: Synthesis of the Core Scaffold: this compound

The primary route for the synthesis of this compound involves the electrophilic nitration of 2-ethylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the existing substituents on the aromatic ring.[1]

Reaction Mechanism and Regioselectivity

The nitration of 2-ethylbenzoic acid presents an interesting case of competing directing effects. The ethyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.[1] In this scenario, the activating ethyl group's directing influence generally dominates. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is primarily directed to the positions ortho and para to the ethyl group. The para position (C5) is sterically more accessible and electronically favored, leading to the formation of this compound as the major product.[1]

The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.[1]

Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O 2-Ethylbenzoic_Acid 2-Ethylbenzoic Acid Sigma_Complex σ-Complex (Resonance Stabilized) 2-Ethylbenzoic_Acid->Sigma_Complex + NO₂⁺ 2-Ethyl-5-nitrobenzoic_Acid This compound Sigma_Complex->2-Ethyl-5-nitrobenzoic_Acid - H⁺

Caption: Mechanism of 2-ethylbenzoic acid nitration.

Experimental Protocol: Nitration of 2-Ethylbenzoic Acid

This protocol is adapted from established procedures for the nitration of benzoic acid derivatives, with careful temperature control to maximize the yield of the desired 5-nitro isomer.[5]

Materials:

  • 2-Ethylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to below 5 °C with continuous stirring.

  • Slowly add 5.0 g of 2-ethylbenzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the 2-ethylbenzoic acid solution using a dropping funnel over a period of 30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • A precipitate of this compound will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Safety Precautions:

  • Concentrated acids are highly corrosive. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.

Part 2: Synthesis of Key Derivatives

The functional groups of this compound provide multiple handles for further derivatization, enabling the synthesis of a wide range of compounds with diverse properties and applications.

A. Esterification: Preparation of Ethyl 2-Ethyl-5-nitrobenzoate

Esterification of the carboxylic acid group is a common derivatization strategy. The resulting esters are often used as intermediates in further synthetic transformations or as final products with specific applications.[6] Fischer esterification, using an alcohol in the presence of an acid catalyst, is a standard method.[7][8]

Esterification_Workflow Start This compound Reagents Ethanol Sulfuric Acid (cat.) Process Reflux Start->Process Reagents->Process Product Ethyl 2-Ethyl-5-nitrobenzoate Process->Product Workup Neutralization & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Ester Purification->Final_Product

Caption: Workflow for esterification.

Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.0 g of this compound in 20 mL of absolute ethanol.

  • Carefully add 0.5 mL of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in 30 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 20 mL of water, followed by 20 mL of 5% sodium bicarbonate solution until effervescence ceases, and finally with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-ethyl-5-nitrobenzoate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

B. Amidation: Synthesis of 2-Ethyl-N-substituted-5-nitrobenzamides

The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent or by first converting the carboxylic acid to a more reactive acyl chloride.

Experimental Protocol: Amidation via Acyl Chloride

Step 1: Synthesis of 2-Ethyl-5-nitrobenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Reflux apparatus

Procedure:

  • In a 50 mL round-bottom flask, suspend 1.5 g of this compound in 15 mL of toluene.

  • Add 1.5 mL of thionyl chloride to the suspension.

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-ethyl-5-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

Materials:

  • 2-Ethyl-5-nitrobenzoyl chloride

  • Desired amine (e.g., aniline)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Dissolve the crude 2-ethyl-5-nitrobenzoyl chloride in 20 mL of DCM.

  • In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in 10 mL of DCM.

  • Cool the amine solution in an ice bath and slowly add the acyl chloride solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted amide.

C. Reduction of the Nitro Group: Synthesis of 5-Amino-2-ethylbenzoic Acid

The reduction of the nitro group to an amine is a crucial transformation, as it opens up a plethora of further derivatization possibilities, such as diazotization and subsequent coupling reactions.[1] Common methods for this reduction include catalytic hydrogenation or the use of metals in acidic media.[10][11]

Experimental Protocol: Reduction with Tin(II) Chloride

This method is often preferred for its selectivity, as it typically does not affect other reducible functional groups.[12]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (5 M)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.

  • Add 4.5 g of tin(II) chloride dihydrate to the solution.

  • Heat the mixture to 70 °C with stirring under a nitrogen atmosphere.[12]

  • After 30 minutes, or once the starting material has been consumed (as monitored by TLC), cool the reaction mixture to room temperature.[12]

  • Pour the mixture into ice and adjust the pH to be slightly basic (pH 8-9) with a 5 M sodium hydroxide solution.[12]

  • A precipitate of tin salts will form. Filter the mixture and wash the precipitate with ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the 5-amino-2-ethylbenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Derivative ClassReagents and ConditionsKey Features
Esters Alcohol, Acid Catalyst (e.g., H₂SO₄), RefluxVersatile intermediates, often with pleasant odors.[6]
Amides Thionyl Chloride then Amine, or Coupling Agent + AmineStable functional group, important in biological systems.
Amines SnCl₂·2H₂O, Ethanol, HeatKey for further functionalization (e.g., dyes, heterocycles).[1][13]

Part 3: Advanced Derivatization: Suzuki-Miyaura Coupling

For researchers in drug development, creating biaryl structures is often a key objective. The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[14][15] To utilize this reaction, the this compound scaffold must first be halogenated.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Start This compound Halogenation Bromination (Br₂/FeBr₃) Start->Halogenation Halogenated_Intermediate Bromo-2-ethyl-5-nitrobenzoic Acid Halogenation->Halogenated_Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling Halogenated_Intermediate->Suzuki_Coupling Product Biaryl Derivative Suzuki_Coupling->Product Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Reagents->Suzuki_Coupling

Caption: Suzuki-Miyaura coupling workflow.

A detailed protocol for the initial bromination and subsequent Suzuki coupling would require specific substrate and catalyst screening for optimization. However, the general principles involve the electrophilic bromination of the aromatic ring, followed by the palladium-catalyzed cross-coupling with a suitable arylboronic acid.[16][17]

Part 4: Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.[9][18]

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.[19][20]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, NO₂, NH₂, OH).[18][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[22]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize this core scaffold and its derivatives. The strategic application of these compounds in the development of new pharmaceuticals and functional materials is a promising area of ongoing research.

References

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  • Ethyl 2-nitrobenzoate - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

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Application Notes and Protocols for the Analytical Characterization of 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive technical guide provides a detailed framework for the analytical characterization of 2-Ethyl-5-nitrobenzoic acid. As a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries, robust and reliable analytical methods are paramount for ensuring its identity, purity, and quality. This document moves beyond a simple recitation of methods to provide a scientifically grounded rationale for the selection of analytical techniques and experimental parameters, empowering researchers to develop and validate methods tailored to their specific needs.

Introduction to this compound: Physicochemical and Safety Profile

This compound is a substituted aromatic carboxylic acid. The presence of the electron-withdrawing nitro group and the electron-donating ethyl group on the benzoic acid core imparts specific chemical and physical properties that inform the selection of appropriate analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS Number 90564-19-5
Appearance White to off-white solidInferred from related compounds
Melting Point 164 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and acetonitrile. Limited solubility in water.Inferred from general solubility of nitrobenzoic acids.

Safety and Handling Precautions:

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves/eye protection/face protection. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of this compound and for its quantification in various sample matrices. The acidic nature of the carboxyl group and the UV-absorbing properties of the aromatic ring make reversed-phase HPLC with UV detection a highly suitable method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The following protocol is a robust starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

Protocol 1: HPLC Purity and Assay Determination

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (analytical grade).

    • This compound reference standard.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) Phosphoric acid in water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile.

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).

    • Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a similar concentration to the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting condition is a 60:40 (v/v) mixture of Mobile Phase A and Mobile Phase B. Isocratic or gradient elution can be employed for optimal separation of impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV-absorbing properties of the nitroaromatic ring, a wavelength between 254 nm and 280 nm is a suitable starting point. A full UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax).

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the absence of interfering peaks.

    • Inject the standard solution to determine the retention time and peak area of this compound.

    • Inject the sample solution.

    • Calculate the purity of the sample by the area percent method. For assay determination, compare the peak area of the sample to that of the standard.

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate Use for equilibration prep_standard Prepare Standard Solution inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standard inject_standard->inject_sample process_data Process Chromatograms inject_sample->process_data calculate_results Calculate Purity/Assay process_data->calculate_results

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities and for providing structural confirmation. Due to the low volatility of carboxylic acids, derivatization is often necessary to convert the analyte into a more volatile form.

Protocol 2: GC-MS Analysis with Derivatization

  • Derivatization (Esterification):

    • React a known amount of the sample with a suitable esterifying agent (e.g., methanol with a catalytic amount of sulfuric acid, or a silylating agent like BSTFA) to convert the carboxylic acid to its corresponding methyl or silyl ester.

  • Instrumentation and Materials:

    • GC-MS system.

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Helium (carrier gas).

    • Derivatized sample.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

    • Carrier Gas Flow: Constant flow mode, typically around 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum.

    • The mass spectrum should show a molecular ion peak corresponding to the derivatized compound and characteristic fragmentation patterns.

    • Analyze other peaks in the chromatogram to identify potential impurities.

Spectroscopic Characterization: Structural Confirmation

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a typical spectral width of 0-12 ppm is used.

    • For ¹³C NMR, a proton-decoupled experiment is performed with a spectral width of 0-200 ppm.

  • Expected Spectral Features:

    • ¹H NMR: Expect signals for the aromatic protons, the methylene and methyl protons of the ethyl group, and a broad singlet for the carboxylic acid proton (which may be exchangeable with residual water in the solvent).

    • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to the substituents), and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the powdered sample directly on the ATR crystal.

  • FTIR Acquisition:

    • Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

    • A background spectrum of the empty ATR crystal should be recorded and automatically subtracted.

  • Expected Absorption Bands:

    • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

    • C-H stretch (Aromatic and Aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹.

    • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹.

    • N-O stretch (Nitro group): Two strong bands, one asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

    • C=C stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for selecting the optimal detection wavelength for HPLC.

Protocol 5: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give an absorbance reading below 1.5 AU.

  • UV-Vis Acquisition:

    • Record the UV-Vis spectrum over a wavelength range of 200-400 nm.

    • Use a matched quartz cuvette containing the pure solvent as a reference.

  • Expected Spectral Features:

    • The spectrum is expected to show characteristic absorbance bands due to the nitro-substituted benzene ring. The wavelength of maximum absorbance (λmax) can be used for sensitive detection in HPLC.

Method Validation: Ensuring Reliability and Trustworthiness

Once an analytical method has been developed, it must be validated to ensure that it is fit for its intended purpose. The validation process should follow the guidelines of the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA).

Table 2: Key Analytical Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Diagram 2: Analytical Method Validation Workflow

Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision dl_ql Detection & Quantitation Limits protocol->dl_ql robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report dl_ql->report robustness->report

Caption: Workflow for analytical method validation.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques. The protocols outlined in this guide provide a solid foundation for the development and validation of robust analytical methods. By understanding the scientific principles behind each technique and adhering to rigorous validation standards, researchers can ensure the generation of high-quality, reliable data that is essential for advancing drug development and chemical research.

References

  • International Council for Harmonisation. (2022). Q2(R2)

HPLC and GC-MS analysis of "2-Ethyl-5-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the HPLC and GC-MS Analysis of 2-Ethyl-5-nitrobenzoic acid

Authored by: A Senior Application Scientist

This document provides comprehensive, field-proven methodologies for the quantitative and qualitative analysis of this compound (C₉H₉NO₄, MW: 195.17 g/mol [1]). Designed for researchers, analytical scientists, and drug development professionals, these protocols emphasize not only the procedural steps but also the underlying scientific principles that govern method selection and optimization. The guide is structured into two primary sections, detailing analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring robust, reliable, and validated results.

Introduction to this compound and its Analytical Significance

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, an ethyl group, and a nitro group, dictates its physicochemical properties and analytical behavior.[2] The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid itself.[3] Accurate determination of this compound is critical in various fields, including synthetic chemistry for purity assessment of intermediates and in pharmaceutical development for quality control and stability studies. The distinct functional groups necessitate different analytical strategies, with HPLC being suitable for direct analysis and GC-MS requiring a derivatization step to enhance volatility.

Physicochemical Properties Summary:

PropertyValueSource
Molecular FormulaC₉H₉NO₄[1]
Molecular Weight195.17 g/mol [1]
IUPAC NameThis compound[1]
Melting Point164 °C
AppearanceCrystalline solid[4]

High-Performance Liquid Chromatography (HPLC) Method for Direct Analysis

Reversed-phase HPLC (RP-HPLC) is the premier technique for the direct analysis of this compound. The method's robustness lies in its ability to handle polar, non-volatile compounds without derivatization.

Principle of HPLC Separation

The core of this method is controlling the ionization state of the carboxylic acid functional group. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form (-COOH).[5] This uncharged state increases its hydrophobicity, promoting retention and interaction with the nonpolar C18 stationary phase, leading to sharp, symmetrical peaks and reproducible results.[6]

Detailed Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), ACS grade

  • Methanol (HPLC grade)

  • 0.45 µm Syringe filters (PTFE or Nylon)

2.2.2. Solution Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water (0.1% H₃PO₄, pH ~2.1). Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serially diluting the stock solution with the sample diluent.

  • Sample Solution: Accurately weigh the test sample to achieve a theoretical concentration of 100 µg/mL and prepare it in the same manner as the standard stock solution.

2.2.3. Chromatographic Conditions The following table outlines the validated instrumental parameters for the analysis.

ParameterRecommended Condition
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent
Column C18 bonded silica (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Photodiode Array (PDA) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm
Run Time 10 minutes

2.2.4. Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Weigh Sample & Reference Standard Dissolve 2. Dissolve in Diluent Weigh->Dissolve Filter 3. Filter with 0.45 µm Syringe Filter Dissolve->Filter Equilibrate 4. Equilibrate HPLC System Filter->Equilibrate Inject 5. Inject Standards & Samples Equilibrate->Inject Acquire 6. Acquire Data (UV at 254 nm) Inject->Acquire Integrate 7. Integrate Peak Areas Acquire->Integrate Calibrate 8. Generate Calibration Curve Integrate->Calibrate Quantify 9. Quantify Analyte Concentration Calibrate->Quantify

Caption: End-to-end workflow for the HPLC-UV analysis of this compound.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation ensures the analytical procedure is suitable for its intended purpose.[7][8]

  • Specificity: Inject the diluent (blank) and a placebo solution to confirm no interfering peaks at the retention time of this compound.

  • Linearity: Analyze the prepared working standard solutions (1-200 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Spike a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two datasets should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine instrumentally by calculating the concentration that yields a signal-to-noise ratio (S/N) of 10 for LOQ and 3 for LOD.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and structural confirmation but is not suitable for the direct analysis of carboxylic acids due to their low volatility and high polarity.[9] A chemical derivatization step is therefore mandatory to transform the analyte into a volatile and thermally stable compound.[10]

Principle of Derivatization and GC-MS Analysis

The key to successful GC-MS analysis is the conversion of the polar carboxylic acid group into a nonpolar ester or silyl-ester. Silylation is a robust and widely used technique where an "active hydrogen" on the carboxyl group is replaced by a nonpolar trimethylsilyl (TMS) group.[9][11] This reaction, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), dramatically increases the analyte's volatility and improves its chromatographic behavior.

Reaction: R-COOH + BSTFA → R-COOSi(CH₃)₃ + Byproducts

The resulting TMS-ester is thermally stable and readily passes through the GC column for separation and subsequent detection by the mass spectrometer, which provides both quantitative data and mass fragmentation patterns for structural elucidation.

Detailed Experimental Protocol: GC-MS

3.2.1. Reagents and Materials

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • 2 mL GC Vials with PTFE-lined caps

3.2.2. Sample Preparation and Derivatization

  • Critical Prerequisite: All glassware must be oven-dried, and samples must be free of water, as moisture will readily hydrolyze the BSTFA reagent and the TMS-ester derivative.[11]

  • Standard/Sample Preparation:

    • Accurately weigh approximately 1 mg of the standard or sample into a GC vial.

    • Add 500 µL of anhydrous pyridine (or acetonitrile) to dissolve the material.

    • Add 500 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and heat at 70 °C for 60 minutes in a heating block or oven to ensure complete derivatization.[11]

    • Allow the vial to cool to room temperature before analysis.

3.2.3. Chromatographic and Spectrometric Conditions

ParameterRecommended Condition
GC-MS System Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalent
Column HP-5ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50 - 400 m/z

3.2.4. Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Weigh Anhydrous Sample into Vial Dissolve 2. Dissolve in Anhydrous Solvent Weigh->Dissolve Derivatize 3. Add BSTFA Reagent & Heat (70°C, 60 min) Dissolve->Derivatize Cool 4. Cool to Room Temperature Derivatize->Cool Inject 5. Inject Derivatized Sample Cool->Inject Separate 6. GC Separation Inject->Separate Detect 7. MS Detection (EI, Scan Mode) Separate->Detect Extract 8. Extract Ion Chromatograms (EIC) Detect->Extract Integrate 9. Integrate Peaks Extract->Integrate Confirm 10. Confirm Identity via Mass Spectrum Integrate->Confirm

Caption: Comprehensive workflow for the GC-MS analysis of this compound via silylation.

Data Interpretation and Method Validation
  • Identification: The identity of the derivatized analyte is confirmed by matching its retention time with that of a derivatized standard and by comparing its acquired mass spectrum with a reference spectrum. Expected ions for the TMS derivative (MW = 267.3 g/mol ) would include the molecular ion (M⁺) at m/z 267, a prominent M-15 ion (loss of a methyl group from TMS) at m/z 252, and other fragments corresponding to the loss of the ethyl group or nitro group.

  • Quantification: For quantitative analysis, a calibration curve can be constructed using the peak areas from the Total Ion Chromatogram (TIC) or, for higher selectivity, a specific Extracted Ion Chromatogram (EIC) of a characteristic ion (e.g., m/z 252).

  • Validation: The GC-MS method should be validated following the same ICH principles as the HPLC method, with particular attention to the consistency and completeness of the derivatization reaction.

References

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22745173, this compound.
  • Mullins, M. E., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV).
  • Organomation. (n.d.). HPLC Sample Preparation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2959738, 2-Amino-5-ethyl-3-nitrobenzoic acid.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Singh, S., & Singh, P. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Pharmaceutical Sciences and Research, 14(5), 2353-2363.
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Kumar, S., & Kumar, A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10.
  • PubChemLite. (n.d.). This compound (C9H9NO4).
  • Quora. (2018, June 28). Nitrobenzoic acid is more acidic than benzoic acid, why?.

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Application Notes and Protocols: Synthesis of 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Ethyl-5-nitrobenzoic Acid

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1] Its trifunctional structure—comprising a carboxylic acid, an ethyl group, and a nitro group—provides a versatile scaffold for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2] Substituted nitrobenzoic acids are foundational building blocks in the preparation of pharmaceuticals, pesticides, and other bioactive molecules.[2][3] The strategic placement of the functional groups in this compound allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in drug discovery and development pipelines.

This guide provides an in-depth exploration of the primary synthetic routes to this compound, detailing the reaction conditions, catalytic systems, and underlying chemical principles. The protocols and insights presented herein are designed to equip researchers with the knowledge to perform these syntheses efficiently and safely while optimizing for yield and purity.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound is primarily achieved through two distinct and strategic pathways. The choice between these routes often depends on the availability of starting materials, desired scale, and control over regioselectivity.

  • Route A: Direct Nitration of 2-Ethylbenzoic Acid. This is an electrophilic aromatic substitution approach. It is a more direct, one-step synthesis but requires stringent control of reaction conditions to ensure the desired regioselectivity.

  • Route B: Oxidation of 2-Ethyl-5-nitrotoluene. This two-step pathway involves the initial nitration of 2-ethyltoluene followed by the oxidation of the benzylic methyl group. This route can offer advantages in separating the nitration and carboxylic acid formation steps.[1]

Below is a comparative summary of these two primary synthetic strategies.

ParameterRoute A: Nitration of 2-Ethylbenzoic AcidRoute B: Oxidation of 2-Ethyl-5-nitrotoluene
Starting Material 2-Ethylbenzoic Acid2-Ethyltoluene
Key Transformation Electrophilic Aromatic Substitution (Nitration)Nitration followed by Benzylic Oxidation
Number of Steps OneTwo
Primary Challenge Controlling regioselectivity due to competing directing effects.Requires an additional oxidation step.
Key Advantage More direct and atom-economical.Potentially simpler control of nitration regioselectivity.
Typical Reagents Conc. HNO₃, Conc. H₂SO₄Step 1: Conc. HNO₃, Conc. H₂SO₄Step 2: KMnO₄, MnO₂/NHPI, or other oxidizing agents.

Route A: Synthesis via Direct Nitration of 2-Ethylbenzoic Acid

Mechanistic Rationale and Control of Regioselectivity

The direct nitration of 2-ethylbenzoic acid is a classic example of electrophilic aromatic substitution where the regiochemical outcome is dictated by the directing effects of the existing substituents on the aromatic ring.[1]

  • The ethyl group (-C₂H₅) is an activating, ortho-, para-director.

  • The carboxylic acid group (-COOH) is a deactivating, meta-director.

The directing influences of these two groups are in opposition. However, the strongly activating nature of the alkyl (ethyl) group generally dominates the directing influence of the deactivating carboxyl group.[1] Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed primarily to the positions ortho and para to the ethyl group. The position para to the ethyl group (C5) is sterically more accessible and electronically favored, leading to this compound as the major product.[1]

To maximize the yield of the desired 5-nitro isomer and minimize the formation of other isomers (e.g., 2-ethyl-3-nitrobenzoic acid), meticulous control of the reaction temperature is paramount.[1][4] Lowering the reaction temperature is a standard strategy to enhance selectivity in electrophilic aromatic substitutions.[1][4]

Catalysis: The Role of Sulfuric Acid

In this synthesis, concentrated sulfuric acid is not merely a solvent but a crucial catalyst. It reacts with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Experimental Protocol: Nitration of 2-Ethylbenzoic Acid

CAUTION: This procedure involves the use of highly corrosive concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • 2-Ethylbenzoic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice (crushed) and Salt

  • Deionized water

  • Large beaker (e.g., 600 mL)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Prepare the Reaction Mixture: In a large beaker, add 2.5 mL of concentrated H₂SO₄ for each gram of 2-ethylbenzoic acid to be used. Cool the beaker in an ice/salt bath to 0°C or below.

  • Substrate Addition: While maintaining the temperature below 0°C, slowly add the solid 2-ethylbenzoic acid to the cold sulfuric acid with continuous stirring. The mixture may become a thick paste.[4] Do not allow the temperature to exceed 5°C.[4]

  • Prepare the Nitrating Mixture: In a separate Erlenmeyer flask, prepare a nitrating mixture by slowly adding 1 mL of concentrated H₂SO₄ for each gram of starting benzoic acid to 0.67 mL of concentrated HNO₃ for each gram of starting benzoic acid.[4] This addition should be done while cooling the flask in an ice/salt bath. Keep this mixture cold.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred 2-ethylbenzoic acid/sulfuric acid slurry using a dropping funnel. The rate of addition must be carefully controlled to keep the reaction temperature below 5°C.[4]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes.

  • Product Precipitation: Pour the reaction mixture slowly and carefully over a slurry of approximately 100 g of crushed ice and 100 mL of water in a separate beaker.[4] Stir vigorously to induce the precipitation of the solid product.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with several portions of cold deionized water to remove residual acids. Allow the product to air dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Route B: Synthesis via Oxidation of 2-Ethyl-5-nitrotoluene

This alternative strategy circumvents the regioselectivity challenge of direct nitration by first establishing the desired nitro- and ethyl- substitution pattern on a toluene scaffold, followed by oxidation of the methyl group.

Workflow for Route B

A 2-Ethyltoluene B Nitration (HNO₃ / H₂SO₄) A->B Step 1 C 2-Ethyl-5-nitrotoluene B->C D Benzylic Oxidation (e.g., MnO₂/NHPI, Air) C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound via Route B.

Step 1: Nitration of 2-Ethyltoluene

The nitration of 2-ethyltoluene follows the same principles of electrophilic aromatic substitution as described in Route A. The ethyl group strongly directs the nitration to the para position, yielding 2-ethyl-5-nitrotoluene as the major product. The protocol is analogous to that described for 2-ethylbenzoic acid.

Step 2: Catalytic Oxidation of 2-Ethyl-5-nitrotoluene

The oxidation of the methyl group of 2-ethyl-5-nitrotoluene to a carboxylic acid is a key transformation. While traditional strong oxidants like potassium permanganate can be used, modern methods often employ catalytic systems that are more efficient and environmentally benign.[1][5] A particularly effective system involves the use of a metal catalyst, such as manganese dioxide (MnO₂), in combination with N-hydroxyphthalimide (NHPI) under an atmosphere of air or oxygen.[6]

Catalytic System: MnO₂ and N-Hydroxyphthalimide (NHPI)

This catalytic system offers high efficiency for the aerobic oxidation of p-nitrotoluene to p-nitrobenzoic acid, a reaction directly analogous to the required transformation of 2-ethyl-5-nitrotoluene.[6] The process is believed to proceed via a radical mechanism initiated by NHPI, with the manganese catalyst facilitating the aerobic regeneration of the active species. This method provides high conversion and selectivity under relatively mild conditions.[6]

Catalyst SystemSubstrateConditionsConversionYield (Isolated)Reference
MnO₂ / NHPI p-Nitrotoluene110°C, 0.4 MPa Air, 4h97%89%[6]
Co(OAc)₂ / Mn(OAc)₂ / NAPI p-Nitrotoluene130°C, 10 atm Air-81%[6]
(NAPI: N-acetoxyphthalimide)
Experimental Protocol: Aerobic Oxidation of 2-Ethyl-5-nitrotoluene

Materials:

  • 2-Ethyl-5-nitrotoluene

  • Manganese Dioxide (MnO₂)

  • N-Hydroxyphthalimide (NHPI)

  • Acetic acid (solvent)

  • Parr reactor or similar pressure vessel equipped with gas inlet, pressure gauge, and stirrer.

Procedure:

  • Reactor Setup: To a pressure reactor, add 2-ethyl-5-nitrotoluene, manganese dioxide (e.g., 10 mol%), N-hydroxyphthalimide (e.g., 10 mol%), and acetic acid as the solvent.[6]

  • Reaction Conditions: Seal the reactor and pressurize it with air or oxygen to the desired pressure (e.g., 0.4 MPa).[6]

  • Heating and Stirring: Heat the mixture to the target temperature (e.g., 110°C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by suitable analytical techniques (e.g., TLC, GC, or HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the pressure. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing the Core Nitration Mechanism

G cluster_0 Catalyst Action cluster_1 Electrophilic Attack HNO₃ HNO₃ NO₂⁺ NO₂⁺ HNO₃->NO₂⁺ Forms H₂SO₄ H₂SO₄ H₂SO₄->NO₂⁺ Protonates HNO₃ Ring Intermediate σ-complex (Arenium Ion) NO₂⁺->Intermediate Attacks Ring Product Nitrated Product Intermediate->Product Loses H⁺

Caption: Generation of the nitronium ion (NO₂⁺) and its subsequent electrophilic attack.

Conclusion

The synthesis of this compound can be effectively accomplished via two primary routes: direct nitration of 2-ethylbenzoic acid or a two-step sequence involving the oxidation of 2-ethyl-5-nitrotoluene. The direct nitration route is more atom-economical but demands strict temperature control to ensure high regioselectivity. The oxidation route, particularly when employing modern aerobic catalytic systems like MnO₂/NHPI, offers an excellent alternative that can provide high yields and selectivity. The choice of method will be guided by the specific requirements of the research or development program, including scale, available equipment, and starting material cost.

References

  • Benchchem. (n.d.). This compound | 90564-19-5.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • Benchchem. (n.d.). Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester.
  • Guidechem. (2023, January 10). What are the applications of 2-Chloro-5-nitrobenzoic acid?
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-5-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis.
  • Quora. (2018, April 18). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?
  • ResearchGate. (n.d.). Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide.
  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.

Sources

Application Notes and Protocols for the Utilization of 2-Ethyl-5-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic application of 2-Ethyl-5-nitrobenzoic acid as a versatile building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the chemical rationale behind its use, focusing on the strategic manipulation of its three key functional groups: the carboxylic acid, the nitro group, and the ethyl substituent. This document offers detailed, field-proven protocols for the essential transformations of this compound, including the reduction of the nitro group, esterification, and amidation of the carboxylic acid. These protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success in a research and development setting.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound (CAS No: 90564-19-5) is a substituted aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the presence of three distinct and strategically positioned functional groups, which can be selectively modified to construct a wide array of molecular scaffolds.[2]

The strategic placement of the ethyl, nitro, and carboxylic acid groups allows for regiocontrolled synthesis, guiding the introduction of new functional groups to specific positions on the aromatic ring.[2] This level of control is paramount in the multi-step syntheses of complex target molecules, such as active pharmaceutical ingredients (APIs). While direct incorporation into a blockbuster drug is not widely documented, its significance lies in its role as a precursor to more complex intermediates. The fundamental transformations of this compound, particularly the reduction of the nitro group to an amine, open up a vast landscape of synthetic possibilities, leading to the formation of various heterocyclic systems that are central to modern medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 90564-19-5[3]
Molecular Formula C₉H₉NO₄[3]
Molecular Weight 195.17 g/mol [3]
Appearance Powder[2]
Melting Point 164-165 °C[2]
IUPAC Name This compound[3]

Core Synthetic Transformations and Pharmaceutical Relevance

The synthetic utility of this compound is centered around the selective transformation of its nitro and carboxylic acid functionalities. The ethyl group, while generally less reactive, provides steric and electronic influence that can be exploited in downstream reactions.

The Gateway Transformation: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is arguably the most critical transformation of this compound in a pharmaceutical context. This reaction yields 5-amino-2-ethylbenzoic acid, a bifunctional molecule that is a direct precursor to a variety of heterocyclic scaffolds, including benzimidazoles, quinazolinones, and benzodiazepines.[2] The resulting amino group is a potent ortho-, para- director in electrophilic aromatic substitution, although its high reactivity often necessitates protection during subsequent synthetic steps.[4]

Diagram 1: Key Transformations of this compound

G A This compound B 5-Amino-2-ethylbenzoic acid A->B Nitro Reduction (e.g., H₂, Pd/C) C Esters A->C Esterification (e.g., ROH, H⁺) D Amides A->D Amidation (e.g., R₂NH, Coupling Agent) E Heterocyclic Scaffolds (e.g., Benzimidazoles, Quinazolinones) B->E Cyclization Reactions

Caption: Key synthetic pathways from this compound.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the synthetic manipulation of this compound. Researchers should adapt these procedures based on the specific requirements of their target molecules and available laboratory equipment.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 5-Amino-2-ethylbenzoic acid

This protocol details the reduction of the nitro group of this compound to a primary amine using catalytic hydrogenation. This method is widely favored for its clean reaction profile and high yields.[5]

Materials:

  • This compound

  • Ethanol (95%)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in 95% ethanol.

  • Carefully add 10% Palladium on carbon (typically 1-5 mol% of palladium) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 5-amino-2-ethylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Causality and Trustworthiness: The use of palladium on carbon as a catalyst is a well-established and highly efficient method for the reduction of aromatic nitro groups.[5] The reaction is typically clean, with minimal side products. Filtering through Celite® is crucial for the complete removal of the pyrophoric palladium catalyst, ensuring the safety and purity of the final product.

Protocol 2: Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound with an alcohol. This reaction is often employed to protect the carboxylic acid group or to synthesize ester derivatives as final products or intermediates.[6][7]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in an excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be purified by column chromatography on silica gel if necessary.

Causality and Trustworthiness: The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols.[8] The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. The work-up with sodium bicarbonate is essential to remove the acid catalyst and any unreacted carboxylic acid.

Diagram 2: Experimental Workflow for Esterification

G A 1. Dissolve this compound in excess alcohol B 2. Add catalytic H₂SO₄ A->B C 3. Reflux B->C D 4. Work-up: - Remove excess alcohol - Extract with organic solvent - Wash with NaHCO₃ and brine C->D E 5. Dry and concentrate D->E F 6. Purify (e.g., column chromatography) E->F

Caption: Step-by-step workflow for the esterification of this compound.

Protocol 3: Amide Synthesis from this compound

This protocol outlines the formation of an amide from this compound and a primary or secondary amine using a coupling agent. Amide bonds are prevalent in a vast number of pharmaceuticals.[9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., DCC, EDC, or conversion to acid chloride with thionyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, DMF)

  • Base (e.g., triethylamine, pyridine, if starting from the acid chloride)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure (using thionyl chloride to form the acid chloride):

  • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in an excess of thionyl chloride.

  • Add a catalytic amount of DMF and heat the mixture to reflux until the solid dissolves and gas evolution ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve the amine (1.0-1.2 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane.

  • Cool the amine solution in an ice bath and slowly add a solution of the crude acid chloride in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Causality and Trustworthiness: The conversion of the carboxylic acid to a more reactive acid chloride is a common and effective strategy for amide bond formation.[9] The subsequent reaction with an amine is typically rapid and high-yielding. The use of a base is necessary to neutralize the HCl generated during the reaction. The aqueous work-up is designed to remove unreacted starting materials and byproducts.

Conclusion

This compound serves as a highly valuable and versatile platform molecule in the synthesis of pharmaceutical intermediates. Its true potential is unlocked through strategic chemical transformations, most notably the reduction of its nitro group to an amine, which paves the way for the construction of a diverse array of complex, biologically active heterocyclic systems. The protocols detailed in this guide provide a solid foundation for researchers to harness the synthetic power of this important building block in their drug discovery and development endeavors.

References

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  • Falcone, E., D'Andrea, L. D., & de Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94.
  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
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  • PubMed Central. (n.d.). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine.
  • AllChem Lifescience Ltd. (n.d.). API INTERMEDIATES.
  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
  • Jilla, L., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).

Sources

Application Notes & Protocols: 2-Ethyl-5-nitrobenzoic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the application of 2-Ethyl-5-nitrobenzoic acid as a versatile building block in materials science. The guide covers the molecule's fundamental properties, a detailed synthesis protocol, and its application as an organic linker in the rational design of coordination polymers and Metal-Organic Frameworks (MOFs).

Introduction: A Versatile Aromatic Building Block

This compound is a substituted aromatic carboxylic acid whose utility in materials science stems from its unique combination of functional groups. The molecule features a carboxylic acid group for metal coordination, a nitro group that can be chemically modified, and an ethyl group that influences solubility and steric properties. The strategic placement of these groups allows for regiocontrolled synthesis and makes it a valuable precursor for creating complex, functional materials.[1] The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the aromatic ring and the acidity (pKa) of the carboxylic acid, which is a critical parameter in the formation of coordination-based materials.[1]

Physicochemical & Safety Data

A thorough understanding of the molecule's properties is essential for its effective and safe use in any experimental protocol.

PropertyValueReference(s)
CAS Number 90564-19-5[2][3]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1][2][3]
Melting Point 164-165 °C[1][3]
Appearance Powder[1]
IUPAC Name This compound[1]
SMILES CCC1=C(C=C(C=C1)=O)C(=O)O[1][2]
GHS Hazard Information & Safety Precautions

This compound is classified with several hazards, and appropriate safety measures are mandatory.[2]

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.[4]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Synthesis of this compound

Mechanistic Insight: Electrophilic Aromatic Nitration

The synthesis of this compound is achieved through the electrophilic aromatic nitration of 2-ethylbenzoic acid.[1] This reaction presents an interesting case of competing directing effects. The ethyl group (-CH₂CH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.[1]

In this scenario, the strongly activating influence of the ethyl group dominates the deactivating effect of the carboxylic acid.[1] Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho and para to the ethyl group. The position para to the ethyl group (C5) is both sterically accessible and electronically favored, leading to the formation of this compound as the major product. The nitronium ion itself is generated in situ from a mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst by protonating nitric acid.[1]

G reactant1 2-Ethylbenzoic Acid product This compound reactant1->product Electrophilic Aromatic Substitution reactant2 HNO₃ + H₂SO₄ intermediate Nitronium Ion (NO₂⁺) Generation reactant2->intermediate Catalyst Action intermediate->product Attack on Aromatic Ring

Caption: Synthesis pathway for this compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound via nitration of 2-ethylbenzoic acid.

Materials:

  • 2-ethylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice (from deionized water)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 10.0 g of 2-ethylbenzoic acid. Place the flask in an ice bath on a magnetic stirrer and allow it to cool to 0-5 °C.

  • Acid Mixture Preparation: Slowly and carefully add 30 mL of concentrated H₂SO₄ to the flask. Stir the mixture until the 2-ethylbenzoic acid is fully dissolved, maintaining the temperature below 10 °C.

  • Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding 6.0 mL of concentrated HNO₃ to 12.0 mL of concentrated H₂SO₄. Cool this mixture in a separate ice bath.

  • Addition of Nitrating Agent: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 2-ethylbenzoic acid over a period of 30-45 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent overheating, which could lead to undesired side products and safety hazards. The temperature of the reaction mixture must be maintained between 0 °C and 10 °C throughout the addition.

  • Reaction Time: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.

  • Quenching and Precipitation: Carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice. A precipitate will form. Causality: Pouring the acidic mixture into ice-water quenches the reaction and precipitates the organic product, which is sparingly soluble in the aqueous acidic medium.

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Application as a Linker in Coordination Polymers & MOFs

The true potential of this compound in materials science is realized when it is used as an organic linker (or "strut") to build extended crystalline networks like coordination polymers and Metal-Organic Frameworks (MOFs).[5][6]

Rationale for Use as a Linker

MOFs are constructed from metal ions or clusters (nodes) connected by organic linkers. The properties of the resulting MOF (e.g., pore size, functionality, stability) are directly dictated by the choice of these components.[7][8] this compound and its derivatives are excellent linker candidates for several reasons:

  • Coordination Site: The deprotonated carboxylic acid group (-COO⁻) readily coordinates to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), enabling the formation of stable, extended networks.[9][10]

  • Tunable Functionality: The nitro group (-NO₂) is a key functional handle. It can be used to tune the electronic properties of the framework or, more importantly, it can be chemically transformed post-synthesis.

  • Structural Versatility: The rigid benzene core provides a well-defined geometry and length, which is crucial for predictable framework assembly, a core tenet of crystal engineering.[5]

Key Transformation: Creating a Bifunctional Linker

A powerful strategy in MOF design is the use of linkers with multiple, distinct coordination sites. The nitro group on this compound can be readily reduced to an amino group (-NH₂), transforming the molecule into 2-ethyl-5-aminobenzoic acid .[1] This new molecule is a bifunctional linker, possessing both a "hard" carboxylate donor and a "softer" amine donor, which can coordinate to different metal ions or different sites on the same metal cluster, leading to more complex and potentially more functional architectures.

G start_mol This compound (-NO₂ group) product_mol 2-Ethyl-5-aminobenzoic Acid (-NH₂ group) start_mol->product_mol Chemical Reduction reductant Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) reductant->product_mol

Caption: Reduction of the nitro group to create a bifunctional linker.

General Protocol for Solvothermal MOF Synthesis

This protocol provides a general methodology for synthesizing a MOF using a benzoic acid-based linker like this compound or its amino-derivative. Specific conditions (temperature, time, solvent, metal salt) must be optimized for each unique system.[7]

Objective: To synthesize a crystalline Metal-Organic Framework via solvothermal reaction.

Materials:

  • Linker (e.g., this compound)

  • Metal Salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave or a heavy-walled glass vial

Procedure:

  • Reagent Preparation: In a typical synthesis, dissolve the organic linker (e.g., 0.1 mmol of this compound) in the chosen solvent (e.g., 10 mL of DMF) in a glass vial. Sonication may be required to achieve full dissolution.

  • Addition of Metal Salt: Add the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) to the solution. The molar ratio of linker to metal is a critical parameter that must be systematically varied during optimization.

  • Sealing the Vessel: Place the vial inside a Teflon-lined stainless steel autoclave. Seal the autoclave tightly. Causality: Solvothermal synthesis is performed above the boiling point of the solvent. The sealed autoclave contains the pressure generated at elevated temperatures, allowing the reaction to proceed in the liquid phase.

  • Heating: Place the sealed autoclave in a programmable oven. Ramp the temperature to the desired setpoint (typically between 80 °C and 150 °C) and hold for a specified duration (typically 24 to 72 hours). Causality: The thermal energy drives the deprotonation of the carboxylic acid and the coordination reaction between the linker and the metal ions, facilitating the slow growth of crystalline material.

  • Cooling: After the reaction period, cool the oven slowly to room temperature (e.g., over 10-12 hours). Causality: Slow cooling is crucial for obtaining high-quality single crystals suitable for structural analysis. Rapid cooling often leads to the formation of polycrystalline powders.

  • Product Isolation: Open the autoclave in a fume hood. Collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials. Subsequently, immerse the crystals in a more volatile solvent like ethanol or acetone for 24 hours (exchanging the solvent several times) to remove the high-boiling point synthesis solvent from the pores.

  • Drying: Dry the final product either by air-drying or under a gentle vacuum.

G cluster_prep 1. Preparation cluster_reaction 2. Solvothermal Reaction cluster_isolation 3. Product Isolation prep1 Dissolve Linker in Solvent prep2 Add Metal Salt prep1->prep2 react1 Seal in Autoclave prep2->react1 react2 Heat in Oven (e.g., 120°C, 48h) react1->react2 react3 Slow Cooling to RT react2->react3 iso1 Collect Crystals react3->iso1 iso2 Wash with Fresh Solvent iso1->iso2 iso3 Solvent Exchange (e.g., Ethanol) iso2->iso3 iso4 Dry Product iso3->iso4

Caption: General workflow for solvothermal MOF synthesis.

Conclusion

This compound is more than a simple organic molecule; it is a highly adaptable platform for the construction of advanced materials. Its well-defined structure, coupled with the reactive potential of its carboxylic acid and nitro functional groups, provides materials scientists with a powerful tool for the rational design of functional coordination polymers and Metal-Organic Frameworks. The protocols and insights provided herein serve as a foundational guide for harnessing the potential of this versatile building block in pioneering new materials for applications ranging from gas storage and separation to catalysis and drug delivery.

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Introduction: The Synthetic Potential of 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the functionalization of 2-Ethyl-5-nitrobenzoic acid, providing researchers, scientists, and drug development professionals with detailed application notes and validated protocols for key chemical transformations.

This compound (C₉H₉NO₄) is a versatile substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1] Its structure incorporates three distinct functional groups ripe for chemical modification: a carboxylic acid, a nitro group, and a substituted aromatic ring. The strategic placement of the ethyl, nitro, and carboxylic acid groups allows for regiocontrolled synthesis, guiding the introduction of new functionalities to specific positions.[2] This control is highly sought after in the multi-step synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced functional materials.[2][3][4]

This guide provides a comprehensive overview of the primary functionalization reactions of this compound, detailing the underlying chemical principles and offering robust experimental protocols for its transformation.

Section 1: Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is often the primary site for initial modifications, enabling the construction of esters and amides, which are pivotal functional groups in medicinal chemistry.[5]

Application Note 1.1: Esterification

Esterification of the carboxylic acid is a fundamental transformation, often employed to modify solubility, improve cell permeability in drug candidates, or act as a protecting group. The most common method is the Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol.[6]

Causality and Experimental Choices: The Fischer esterification is an equilibrium-controlled process.[6] To drive the reaction toward the ester product, a large excess of the alcohol is typically used, which also conveniently serves as the reaction solvent.[6][7] An acid catalyst, such as concentrated sulfuric acid or a sulfonic acid, is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[8] The reaction is typically heated to reflux to achieve a reasonable reaction rate.[6] Removal of water as it is formed can also be used to shift the equilibrium.

Protocol 1.1: Fischer Esterification to Synthesize Ethyl 2-Ethyl-5-nitrobenzoate

Materials:

  • This compound

  • Absolute Ethanol (EtOH), large excess

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Add a large excess of absolute ethanol (e.g., 15-20 eq), which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C for ethanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.

  • Washing: Wash the organic layer with brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.[6]

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation if applicable.

Application Note 1.2: Amide Bond Formation

Amide coupling is one of the most frequently used reactions in drug discovery, allowing for the connection of the carboxylic acid "head" with a diverse range of amine-containing fragments.[5] The direct reaction between a carboxylic acid and an amine is unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[5][9]

Causality and Experimental Choices: Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate carboxylic acids. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by the desired amine to form the amide bond. To improve efficiency and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea intermediate to form an activated HOBt ester, which is more stable but still highly reactive towards amines.[10] A non-nucleophilic base like Diisopropylethylamine (DIPEA) is often added to neutralize any acid salts and facilitate the reaction.

Protocol 1.2: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound

  • Primary or Secondary Amine (R-NH₂ or R₂NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution.

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica gel.[10]

Section 2: Functionalization of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation. It fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group.[11][12] This opens up a vast array of subsequent synthetic possibilities, including further aromatic substitutions or functionalization of the newly formed amine. The product, 2-Ethyl-5-aminobenzoic acid, is a key synthetic intermediate.[2]

Application Note 2.1: Reduction of the Nitro Group

Two primary methods are widely employed for the reduction of aromatic nitro groups: catalytic hydrogenation and reduction with metals in acidic media.

Causality and Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method involving molecular hydrogen (H₂) and a metal catalyst.[13] Palladium on carbon (Pd/C) is a highly effective and common choice due to its high activity under mild conditions.[14][15] Raney Nickel is a cost-effective alternative, though it may require higher temperatures or pressures.[14][15] The reaction is typically carried out in protic solvents like ethanol or methanol, which help dissolve the reactants and stabilize intermediates.[14]

  • Metal/Acid Reduction: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, Acetic Acid) is a classic and robust method.[12] Tin(II) chloride (SnCl₂) is a particularly mild reagent that can be used for selective reductions in the presence of other reducible functional groups.[15]

Protocol 2.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Inerting: Purge the flask with an inert gas like nitrogen or argon.

  • Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas (a balloon is sufficient for small-scale reactions at atmospheric pressure). For larger scales, use a pressurized hydrogenation vessel (e.g., 1-5 bar).[14]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-Ethyl-5-aminobenzoic acid, which can be purified by recrystallization.

Parameter Condition Rationale
Catalyst 10% Pd/CHigh activity, mild conditions.[15]
Solvent Ethanol, MethanolGood substrate solubility, protic.[14]
H₂ Pressure 1-5 bar (atm)Sufficient for reduction; higher pressure increases rate.[14]
Temperature Room Temp - 60°CGenerally efficient at room temperature.[14]

Section 3: Reactions on the Aromatic Ring

Functionalizing the aromatic ring of this compound is challenging due to the electronic nature of the existing substituents.

Application Note 3.1: Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile attacking a strong electrophile.[16][17] The substituents on the ring dictate both the reaction rate and the position of the incoming electrophile.

Causality and Directing Effects:

  • Deactivating Groups (-COOH, -NO₂): Both the carboxylic acid and nitro groups are powerful electron-withdrawing groups. They deactivate the ring towards electrophilic attack by reducing its electron density and direct incoming electrophiles to the meta position.[11]

  • Activating Group (-CH₂CH₃): The ethyl group is a weak electron-donating group. It activates the ring (relative to benzene) and directs incoming electrophiles to the ortho and para positions.

The combined effect of two strong deactivating groups and one weak activating group makes the aromatic ring of this compound highly unreactive towards EAS. Any reaction would require harsh conditions and would likely result in a mixture of products with low yields. The least deactivated positions are ortho and para to the ethyl group (positions 3, 4, and 6), but these are all influenced by the deactivating groups.

Caption: Directing effects on the aromatic ring for EAS.

Application Note 3.2: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) involves the attack of a strong nucleophile on an aromatic ring.[18] This reaction is uncommon for typical aryl halides and requires specific electronic features on the ring.

Causality and Reaction Requirements: The SₙAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized negative intermediate (a Meisenheimer complex).[19] This mechanism has two key requirements:

  • The presence of a good leaving group (usually a halide).

  • The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate.[19]

This compound, in its native form, lacks a suitable leaving group. Therefore, it is not a viable substrate for SₙAr reactions. A derivative, such as 2-chloro-5-nitrobenzoic acid, would be required for such a transformation to be possible.[3]

Section 4: Integrated Synthetic Workflow

The true synthetic utility of this compound is realized through multi-step sequences that combine the reactions described above. A common and powerful workflow involves the initial reduction of the nitro group, followed by functionalization of the resulting amine.

workflow cluster_reactions Primary Transformations cluster_products Key Intermediates / Products cluster_secondary Secondary Functionalization start This compound ester Esterification (Protocol 1.1) start->ester amide Amide Coupling (Protocol 1.2) start->amide reduction Nitro Reduction (Protocol 2.1) start->reduction ester_prod Ester Derivative ester->ester_prod amide_prod Amide Derivative amide->amide_prod amine_intermediate 2-Ethyl-5-aminobenzoic acid reduction->amine_intermediate final_prod Diverse Functionalized Molecules ester_prod->final_prod amide_prod->final_prod amine_funct Amine Functionalization (e.g., Acylation, Alkylation) amine_intermediate->amine_funct amine_funct->final_prod

Caption: Synthetic workflow for this compound.

This workflow demonstrates how a single starting material can be elaborated into a library of diverse compounds. By first reducing the nitro group, the electronic properties of the molecule are inverted, enabling a new set of reactions on the resulting aniline derivative, which itself can undergo further amide coupling or esterification at its carboxylic acid site.

References

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Application Note & Protocol: A Scalable Synthesis of 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 2-Ethyl-5-nitrobenzoic acid, a key intermediate in pharmaceutical and fine chemical manufacturing. The protocol details a robust and reproducible process starting from 2-ethylbenzoic acid, utilizing a classic electrophilic aromatic substitution (nitration) reaction. Emphasis is placed on process safety, scalability, in-process controls, and analytical validation to ensure high yield and purity of the final product. This guide is intended for researchers, chemists, and process development professionals.

Introduction and Scientific Background

This compound is a substituted aromatic carboxylic acid with significant applications as a building block in organic synthesis. The strategic placement of the ethyl, nitro, and carboxylic acid groups on the benzene ring makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty dyes.

The synthesis of this compound is achieved through the electrophilic aromatic nitration of 2-ethylbenzoic acid. In this reaction, the aromatic ring of 2-ethylbenzoic acid acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺). The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. The ethyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.[1] Generally, the influence of a strongly activating group, such as the ethyl group, will dominate over a deactivating group.[1] Consequently, the incoming nitro group is primarily directed to the position para to the ethyl group (C5), which is both sterically accessible and electronically favored, leading to the desired this compound.[1]

Reaction Mechanism and Process Workflow

The nitration of 2-ethylbenzoic acid proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich π-system of the 2-ethylbenzoic acid ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

To ensure a successful and safe scale-up, a systematic process workflow is essential. The following diagram illustrates the key stages of the synthesis.

Synthesis Workflow Figure 1: Process Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Drying reagent_prep Reagent Preparation and Safety Check reactor_setup Reactor Setup and Inerting reagent_prep->reactor_setup charging Charging of 2-Ethylbenzoic Acid and Sulfuric Acid reactor_setup->charging cooling Cooling to 0-5 °C charging->cooling nitration Slow Addition of Nitrating Mixture cooling->nitration monitoring In-Process Monitoring (TLC/HPLC) nitration->monitoring quenching Quenching on Ice-Water monitoring->quenching filtration Filtration of Crude Product quenching->filtration washing Washing with Cold Water filtration->washing recrystallization Recrystallization from Aqueous Ethanol washing->recrystallization drying Vacuum Drying recrystallization->drying final_product Final Product: this compound drying->final_product

Caption: A typical workflow for the synthesis of this compound.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100 g scale of this compound. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate safety measures in place.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesPuritySupplier
2-Ethylbenzoic Acid612-19-1150.1775.0 g0.50>97%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.08300 mL-98%-
Concentrated Nitric Acid (HNO₃)7697-37-263.0131.5 mL-70%-
Deionized Water7732-18-518.02As needed---
Ethanol (EtOH)64-17-546.07As needed-95%-
Ice--As needed---
Equipment
  • 1 L, 4-necked, round-bottom flask (jacketed reactor is preferred for scale-up)

  • Overhead mechanical stirrer with a glass or PTFE paddle

  • Digital thermometer or thermocouple

  • Dropping funnel (pressure-equalizing)

  • Inert gas (Nitrogen or Argon) inlet

  • Cooling bath (ice/salt or a circulating chiller)

  • Büchner funnel and vacuum flask

  • Vacuum oven

Step-by-Step Procedure
  • Reactor Setup: Assemble the reaction flask with the overhead stirrer, thermometer, dropping funnel, and nitrogen inlet. Ensure all joints are properly sealed.

  • Charging the Reactor: In the reaction flask, add 150 mL of concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C using the cooling bath.

  • Substrate Addition: Slowly and portion-wise, add 75.0 g (0.50 mol) of 2-ethylbenzoic acid to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition. The mixture will become a thick slurry.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 150 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath. Slowly, with constant stirring, add 31.5 mL of concentrated nitric acid to the cold sulfuric acid. This nitrating mixture should be prepared fresh and kept cold.

  • Nitration Reaction: Transfer the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred slurry of 2-ethylbenzoic acid in sulfuric acid over a period of 2-3 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. A runaway reaction is a significant hazard if the temperature is not controlled.[2][3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: In a separate large beaker (at least 2 L), prepare a mixture of 500 g of crushed ice and 500 mL of cold deionized water. While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into it. The product will precipitate as a pale yellow solid.

  • Product Isolation: Allow the precipitate to stand for 30 minutes in the cold. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water (3 x 200 mL) until the washings are neutral to pH paper. This removes residual acids.

  • Drying of Crude Product: Press the filter cake as dry as possible on the funnel. The crude product can be air-dried or dried in a vacuum desiccator.

Purification
  • Recrystallization: Transfer the crude, dried product to a suitable flask. Add a minimal amount of hot 70% aqueous ethanol to dissolve the solid completely.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 70% aqueous ethanol, and then with cold deionized water.

  • Final Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight. The expected yield is 80-90%.

Process Safety and Hazard Mitigation

Nitration reactions are highly exothermic and require strict safety protocols.[3] The primary hazards include:

  • Thermal Runaway: The reaction can generate a significant amount of heat. Inadequate temperature control can lead to an uncontrolled increase in temperature and pressure.[4]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns upon contact with skin or eyes.[2][5][6]

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide (NOx) gases.[2]

Mitigation Strategies:

HazardMitigation Measures
Thermal Runaway - Use of a jacketed reactor with a circulating chiller for precise temperature control.- Slow, controlled addition of the nitrating agent.- Continuous monitoring of the internal reaction temperature.- Have a quench bath of ice-water readily available.
Corrosive Acids - Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[2][5]- Work in a chemical fume hood with the sash at the appropriate height.- Have emergency eyewash and safety shower stations readily accessible.[2][6]
Toxic Fumes - Conduct the entire reaction in a well-ventilated chemical fume hood.- Consider a gas trap or scrubber for the reactor's off-gas on a larger scale.
Spills - Keep spill containment kits with neutralizing agents (e.g., sodium bicarbonate) readily available.[2]

In-Process Controls and Analytical Methods

To ensure the quality and consistency of the synthesis, the following analytical methods are recommended:

Analysis StageMethodPurposeAcceptance Criteria
Starting Material HPLC, Melting PointConfirm identity and purity of 2-ethylbenzoic acidPurity > 97%
During Reaction TLC, HPLCMonitor the consumption of starting materialStarting material < 2%
Crude Product HPLCDetermine the purity and isomer ratioTarget product > 95%
Final Product HPLC, ¹H NMR, ¹³C NMR, Melting Point, Elemental AnalysisConfirm structure, purity, and identityPurity > 99%, consistent spectral data, and melting point

A typical HPLC method for analysis would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) and UV detection at approximately 254 nm.[7]

Downstream Processing and Product Characterization

The primary downstream processing step is the purification by recrystallization as described in the protocol. The efficiency of this step is crucial for achieving high purity of the final product.

Expected Product Characteristics:

PropertyValue
Appearance Pale yellow to white crystalline solid
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [8]
Melting Point 164 °C
Purity (HPLC) > 99.0%

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers and process chemists can consistently produce this valuable intermediate in high yield and purity. The emphasis on in-process controls and robust analytical methods ensures a self-validating system, critical for applications in the pharmaceutical and fine chemical industries.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • NITRIC ACID SAFETY. (n.d.).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • This compound | 90564-19-5 | Benchchem. (n.d.).
  • Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide - Benchchem. (n.d.).
  • This compound | C9H9NO4 | CID 22745173 - PubChem. (n.d.).
  • This compound | 90564-19-5 | QDA56419 - Biosynth. (n.d.).
  • A Comparative Guide to Analytical Methods for Quantifying 2-Ethylnitrobenzene - Benchchem. (n.d.).
  • 2-Ethylbenzoic acid 97 612-19-1 - Sigma-Aldrich. (n.d.).

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Anwendungs- und Protokollleitfaden zur Derivatisierung der Carbonsäuregruppe von 2-Ethyl-5-nitrobenzoesäure

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation der Carbonsäuregruppe von 2-Ethyl-5-nitrobenzoesäure. Als vielseitiger Baustein in der organischen Synthese ist die Derivatisierung dieser Verbindung ein entscheidender Schritt zur Modulation ihrer physikochemisch-chemischen Eigenschaften und zur Ermöglichung weiterer Kupplungsreaktionen, insbesondere in der Entwicklung pharmazeutischer und agrochemischer Wirkstoffe.

Einleitung: Die strategische Bedeutung der Derivatisierung

Die Carbonsäurefunktionalität von 2-Ethyl-5-nitrobenzoesäure ist ein primäres Ziel für die Derivatisierung. Durch die Umwandlung dieser Gruppe in Ester, Amide oder reaktive Säurechloride können wichtige Moleküleigenschaften wie Löslichkeit, Lipophilie und metabolische Stabilität gezielt gesteuert werden.[1] Diese Modifikationen sind oft unerlässlich, um die Bioverfügbarkeit zu verbessern, die Wechselwirkung mit biologischen Zielstrukturen zu optimieren oder die Carbonsäuregruppe für nachfolgende Syntheseschritte zu schützen. Die vorliegenden Protokolle beschreiben drei fundamentale Derivatisierungsstrategien: Veresterung, Amidierung und die Bildung von Acylchloriden.

Physikalisch-chemische Eigenschaften von 2-Ethyl-5-nitrobenzoesäure

Eine Zusammenfassung der wesentlichen physikalisch-chemischen Eigenschaften von 2-Ethyl-5-nitrobenzoesäure ist in der folgenden Tabelle dargestellt.

EigenschaftWertReferenz
CAS-Nummer90564-19-5[2][3][4]
SummenformelC₉H₉NO₄[3][5]
Molekulargewicht195.17 g/mol [2][3]
ErscheinungsbildFeste Substanz
SchmelzpunktNicht spezifiziert
pKaBeeinflusst durch elektronenziehende Nitro- und Ethylgruppen[2]

Derivatisierungsstrategien: Ein Überblick

Die Derivatisierung der Carbonsäuregruppe von 2-Ethyl-5-nitrobenzoesäure kann über mehrere Wege erfolgen. Die Wahl der Methode hängt vom gewünschten Endprodukt und der Kompatibilität mit anderen funktionellen Gruppen im Molekül ab.

G A 2-Ethyl-5-nitrobenzoesäure B Veresterung (Alkohol, Säurekatalysator) A->B C Amidierung (Amin, Kupplungsreagenz) A->C D Acylchlorid-Bildung (Thionylchlorid) A->D E Ester B->E F Amide C->F G Acylchlorid D->G

Abbildung 1: Schlüssel-Derivatisierungspfade für die Carbonsäuregruppe von 2-Ethyl-5-nitrobenzoesäure.

Veresterung: Synthese von 2-Ethyl-5-nitrobenzoesäureestern

Die Veresterung ist eine gängige Methode, um die Polarität zu reduzieren und die Carbonsäuregruppe zu schützen. Die Fischer-Veresterung, bei der die Carbonsäure mit einem Alkohol in Gegenwart eines starken Säurekatalysators erhitzt wird, ist ein kostengünstiger und weit verbreiteter Ansatz.[6][7]

Protokoll 1: Fischer-Veresterung zur Synthese von Methyl-2-ethyl-5-nitrobenzoat

G cluster_0 Reaktionsvorbereitung cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung & Reinigung A 1. Auflösen 2-Ethyl-5-nitrobenzoesäure in Methanol B 2. Katalysator zugeben Schwefelsäure vorsichtig zugeben A->B C 3. Rückfluss Mischung für 2-4 Stunden erhitzen B->C D 4. Neutralisieren & Extrahieren Mit NaHCO₃-Lösung und Ethylacetat C->D E 5. Trocknen & Konzentrieren Organische Phase trocknen und Lösungsmittel entfernen D->E F 6. Umkristallisation Produkt aus Ethanol/Wasser reinigen E->F

Abbildung 2: Arbeitsablauf für die Fischer-Veresterung.

Materialien:

  • 2-Ethyl-5-nitrobenzoesäure

  • Wasserfreies Methanol

  • Konzentrierte Schwefelsäure (H₂SO₄)

  • Ethylacetat

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Sole (gesättigte NaCl-Lösung)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Lösen Sie 2-Ethyl-5-nitrobenzoesäure (1 Äquiv.) in einem Überschuss an wasserfreiem Methanol (z. B. 20 Äquiv.) in einem trockenen Rundkolben.

  • Katalysatorzugabe: Fügen Sie unter Rühren vorsichtig eine katalytische Menge konzentrierter Schwefelsäure (z. B. 0.1 Äquiv.) hinzu.

  • Reaktion: Erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Lassen Sie die Mischung auf Raumtemperatur abkühlen und entfernen Sie den Überschuss an Methanol am Rotationsverdampfer.[6] Lösen Sie den Rückstand in Ethylacetat und überführen Sie ihn in einen Scheidetrichter.

  • Extraktion: Waschen Sie die organische Phase nacheinander mit Wasser, gesättigter Natriumbicarbonatlösung (zur Neutralisierung der Säure) und Sole.[6]

  • Trocknung und Isolierung: Trocknen Sie die organische Schicht über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie das Trockenmittel ab und konzentrieren Sie das Filtrat unter reduziertem Druck, um den Rohester zu erhalten.

  • Reinigung: Reinigen Sie den Rohester durch Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser), um reines Methyl-2-ethyl-5-nitrobenzoat zu erhalten.[8][9][10][11]

Amidierung: Synthese von 2-Ethyl-5-nitrobenzamiden

Die Umwandlung von Carbonsäuren in Amide ist eine fundamentale Transformation in der medizinischen Chemie. Amide sind oft metabolisch stabiler als Ester und können wichtige Wasserstoffbrückenbindungen mit biologischen Zielstrukturen eingehen. Die Reaktion erfordert in der Regel die Aktivierung der Carbonsäure mit einem Kupplungsreagenz wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC).[12]

Protokoll 2: EDC-vermittelte Amidierung

Materialien:

  • 2-Ethyl-5-nitrobenzoesäure

  • Amin (z. B. Benzylamin)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • Hydroxybenzotriazol (HOBt) (optional, zur Unterdrückung von Racemisierung)

  • Dichlormethan (DCM) oder Dimethylformamid (DMF) als Lösungsmittel

  • 1 M Salzsäurelösung (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Lösen Sie 2-Ethyl-5-nitrobenzoesäure (1 Äquiv.) und das Amin (1.1 Äquiv.) in wasserfreiem DCM oder DMF. Fügen Sie optional HOBt (1 Äquiv.) hinzu.

  • Aktivierung: Kühlen Sie die Lösung auf 0 °C und fügen Sie EDC (1.2 Äquiv.) portionsweise hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.

  • Isolierung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigung: Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte Amid zu erhalten.

Acylchlorid-Bildung: Ein reaktives Zwischenprodukt

Die Umwandlung von 2-Ethyl-5-nitrobenzoesäure in das entsprechende Acylchlorid (2-Ethyl-5-nitrobenzoylchlorid) erzeugt ein hochreaktives Intermediat.[13][14] Acylchloride reagieren leicht mit einer Vielzahl von Nukleophilen und sind daher wertvolle Vorstufen für die Synthese von Estern, Amiden und anderen Carbonsäurederivaten. Thionylchlorid (SOCl₂) ist ein gängiges und effektives Reagenz für diese Umwandlung, da die Nebenprodukte (SO₂ und HCl) gasförmig sind und leicht aus dem Reaktionsgemisch entfernt werden können.[14][15]

Protokoll 3: Synthese von 2-Ethyl-5-nitrobenzoylchlorid

G cluster_0 Reaktionsvorbereitung cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung A 1. Edukte mischen 2-Ethyl-5-nitrobenzoesäure und Thionylchlorid B 2. Katalysator zugeben Einige Tropfen DMF A->B C 3. Rückfluss Erhitzen, bis Gasentwicklung aufhört B->C D 4. Überschuss entfernen Überschüssiges SOCl₂ abdestillieren C->D E 5. Produkt verwenden Rohprodukt direkt im nächsten Schritt einsetzen D->E

Abbildung 3: Arbeitsablauf für die Synthese von 2-Ethyl-5-nitrobenzoylchlorid.

Materialien:

  • 2-Ethyl-5-nitrobenzoesäure

  • Thionylchlorid (SOCl₂)

  • Dimethylformamid (DMF) (katalytisch)

Sicherheitsvorkehrungen: Thionylchlorid ist eine hochkorrosive und feuchtigkeitsempfindliche Flüssigkeit, die heftig mit Wasser reagiert und dabei giftiges HCl- und SO₂-Gas freisetzt.[16][17][18][19][20] Alle Arbeiten müssen in einem gut funktionierenden Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden.[16][18][19] Die Apparatur muss absolut trocken sein.

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Geben Sie 2-Ethyl-5-nitrobenzoesäure (1 Äquiv.) in einen trockenen Rundkolben. Fügen Sie einen Überschuss an Thionylchlorid (z. B. 5 Äquiv.) und einige Tropfen DMF als Katalysator hinzu.[13]

  • Reaktion: Setzen Sie einen Rückflusskühler auf, der mit einer Gaswaschflasche (gefüllt mit NaOH-Lösung) verbunden ist, um die entstehenden sauren Gase zu neutralisieren. Erhitzen Sie die Mischung vorsichtig unter Rückfluss. Die Reaktion ist beendet, wenn die Gasentwicklung aufhört (typischerweise 1-3 Stunden).

  • Isolierung: Entfernen Sie das überschüssige Thionylchlorid durch Destillation, oft unter reduziertem Druck.

  • Verwendung: Das resultierende rohe 2-Ethyl-5-nitrobenzoylchlorid ist oft von ausreichender Reinheit, um direkt im nächsten Syntheseschritt verwendet zu werden. Eine weitere Reinigung kann durch Vakuumdestillation erfolgen, ist aber aufgrund der Reaktivität des Produkts oft nicht notwendig.

Charakterisierung der Derivate

Die erfolgreiche Synthese der Derivate sollte durch Standard-Analysemethoden bestätigt werden.

AnalysemethodeErwartete Beobachtungen
FTIR-Spektroskopie Ester: Charakteristische C=O-Streckschwingung bei ~1735 cm⁻¹. Amid: C=O-Streckschwingung bei ~1650 cm⁻¹ und N-H-Streckschwingungen. Acylchlorid: C=O-Streckschwingung bei ~1800 cm⁻¹.
¹H-NMR-Spektroskopie Auftreten neuer Signale, die den hinzugefügten Alkohol- oder Amin-Resten entsprechen (z. B. ein Singulett für eine Methoxygruppe im Ester bei ~3.9 ppm).
Massenspektrometrie Der Molekülionen-Peak sollte dem erwarteten Molekulargewicht des jeweiligen Derivats entsprechen.

Fazit

Die Derivatisierung der Carbonsäuregruppe von 2-Ethyl-5-nitrobenzoesäure ist ein unkomplizierter Prozess, der eine breite Palette an synthetischen Möglichkeiten eröffnet. Die hier vorgestellten Protokolle für Veresterung, Amidierung und Acylchlorid-Bildung sind robust und können an verschiedene Substrate und Maßstäbe angepasst werden. Diese grundlegenden Transformationen sind entscheidend, um diesen vielseitigen Baustein bei der Entdeckung und Entwicklung neuer chemischer Wirkstoffe mit potenziellen therapeutischen Anwendungen zu nutzen.

Referenzen

  • Slideshare. (2015, April 28). Experiment 4 purification - recrystallization of benzoic acid. Abgerufen von [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Abgerufen von

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Abgerufen von [Link]

  • ResearchGate. (2020, November). (PDF) Recrystallization of Impure Benzoic Acid. Abgerufen von [Link]

  • Han, J., & Dabney-Smith, C. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Abgerufen von [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Abgerufen von [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Abgerufen von [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Abgerufen von [Link]

  • Restek. (n.d.). Guide to Derivatization Reagents for GC. Abgerufen von [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Abgerufen von [Link]

  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters. Abgerufen von

  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids. Abgerufen von

  • Wikipedia. (n.d.). Acyl chloride. Abgerufen von [Link]

  • Google Patents. (n.d.). RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester. Abgerufen von

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Abgerufen von [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Abgerufen von [Link]

  • Google Patents. (n.d.). DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid. Abgerufen von

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Abgerufen von [Link]

  • PubChemLite. (n.d.). 2-ethyl-5-nitrobenzoic acid (C9H9NO4). Abgerufen von [Link]

  • PubChem. (n.d.). This compound. Abgerufen von [Link]

  • PubChem. (n.d.). 2-Ethyl-5-nitrobenzaldehyde. Abgerufen von [Link]

  • ResearchGate. (1999, April). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Abgerufen von [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid. Abgerufen von

Sources

Reduction of the nitro group in "2-Ethyl-5-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Reduction of 2-Ethyl-5-nitrobenzoic Acid to 2-Ethyl-5-aminobenzoic Acid

Abstract

The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and critical reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries. 2-Ethyl-5-aminobenzoic acid, a valuable building block, is synthesized via the reduction of its nitro precursor, this compound. This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the principal methodologies for this reduction. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols for catalytic hydrogenation, metal-acid reduction, and metal-free alternatives, and offer a comparative analysis to guide the selection of the most appropriate method based on laboratory-specific constraints such as scale, available equipment, and chemoselectivity requirements.

Introduction and Strategic Overview

The reduction of the nitro group on an aromatic ring is one of the most reliable methods for introducing an amino group, a key pharmacophore and synthetic handle. The target product, 2-Ethyl-5-aminobenzoic acid, possesses both an acidic carboxylic acid group and a basic amino group, making it a versatile intermediate for further chemical elaboration.

The choice of a reduction strategy is not trivial and depends on a multitude of factors including the presence of other reducible functional groups, desired yield, reaction scale, cost of reagents, and safety considerations. This guide will focus on three robust and widely employed methods:

  • Catalytic Hydrogenation: A clean, high-yielding method, often considered a "green" chemistry approach.

  • Metal-Mediated Reduction in Acid: A classic, powerful, and cost-effective method with broad applicability.

  • Metal-Free Dithionite Reduction: A mild and chemoselective alternative that avoids heavy metal waste.

The general transformation is illustrated below:

Figure 1: General scheme for the reduction of this compound.

Comparative Analysis of Reduction Methodologies

Selecting the optimal reduction method requires a careful evaluation of the strengths and weaknesses of each approach. The following table provides a high-level comparison to aid in this decision-making process.

FeatureCatalytic Hydrogenation (H₂/Pd-C)Metal/Acid Reduction (SnCl₂/HCl)Sodium Dithionite (Na₂S₂O₄)
Primary Advantage High yield, clean byproducts (water), scalable.Cost-effective, strong reducing power, reliable.High chemoselectivity, mild conditions, metal-free.
Primary Disadvantage Catalyst cost, potential for side reactions (e.g., dehalogenation), requires specialized pressure equipment.Cumbersome workup, generates metallic waste, strongly acidic.Can be exothermic, requires aqueous/organic system, moderate yields.
Chemoselectivity Can reduce other groups (alkenes, alkynes, some carbonyls).[1]Generally good tolerance for other functional groups.[1][2]Excellent; tolerates aldehydes, esters, and other sensitive groups.[3]
Safety Concerns Flammable H₂ gas, pyrophoric catalysts (when dry).[1]Corrosive acid, potential exotherm. Tin compounds have toxicity concerns.[4]Exothermic reaction, generation of sulfur byproducts.
Ideal Application Clean, large-scale synthesis where other reducible groups are absent.Bench-scale synthesis where cost is a factor and workup is manageable.Substrates with sensitive functional groups that are incompatible with other methods.

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start [label="Start: Reduce this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q1 [label="Are other reducible groups present\n(e.g., alkenes, alkynes, halides)?", shape=diamond, fillcolor="#FBBC05"];
q2 [label="Is specialized hydrogenation\nequipment available?", shape=diamond, fillcolor="#FBBC05"];
q3 [label="Is metal waste a major concern?", shape=diamond, fillcolor="#FBBC05"];

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method_SnCl2 [label="Method: Metal/Acid\n(e.g., SnCl₂/HCl, Fe/HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
method_Dithionite [label="Method: Sodium Dithionite", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1;
q1 -> method_Dithionite [label=" Yes "];
q1 -> q2 [label=" No "];
q2 -> method_H2 [label=" Yes "];
q2 -> q3 [label=" No "];
q3 -> method_Dithionite [label=" Yes "];
q3 -> method_SnCl2 [label=" No "];

}

Figure 2: Decision workflow for selecting a nitro reduction method.

Detailed Application Notes and Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Expertise & Experience: This method is the industry standard for clean and efficient nitro reductions. The reaction proceeds through surface-mediated hydrogenolysis. The nitro group is sequentially reduced to nitroso and hydroxylamine intermediates on the catalyst surface before forming the final amine.[5] The primary byproduct is water, making the workup exceptionally clean. For benzoic acid derivatives, running the reaction in a basic aqueous solution or an alcoholic solvent is common.[6][7]

Protocol:

  • Vessel Preparation: To a hydrogenation vessel or a heavy-walled flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 25.6 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent such as methanol or ethanol (100 mL). Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (e.g., 250 mg, 5% w/w).

    • Trustworthiness Note: The catalyst is pyrophoric and must be handled with care, especially when dry.[1] Always handle under an inert atmosphere or as a wet paste.

  • Hydrogenation: Securely seal the vessel. Purge the system several times by evacuating and backfilling with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm or ~15-60 psi). For laboratory scale, a hydrogen-filled balloon is often sufficient.[1]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. Hydrogen uptake can also be monitored on a pressure gauge. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.

    • Safety Critical: Do not allow the catalyst to dry on the filter paper, as it can ignite upon exposure to air.[1] Quench the filter cake with water immediately after filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-Ethyl-5-aminobenzoic acid, which can be purified by recrystallization.

Method 2: Reduction with Tin(II) Chloride (SnCl₂) in Acid

Expertise & Experience: The reduction of nitroarenes using a metal in acidic media is a classic and highly reliable transformation.[8] Tin(II) chloride is a common choice, acting as a single-electron donor to reduce the nitro group.[9] The mechanism involves a series of proton-coupled electron transfers.[9] A key challenge with this method is the workup, as the product amine will be protonated as an ammonium salt, and tin will form hydroxide/oxide salts upon basification.

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (e.g., 5.0 g, 25.6 mmol) in ethanol (100 mL).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 29.0 g, 128 mmol, 5 equivalents).[1]

  • Acidification: Slowly add concentrated hydrochloric acid (e.g., 25 mL) to the stirring mixture. The reaction is often exothermic and may begin to reflux.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup & Neutralization: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the solution is strongly basic (pH > 10). A thick, white precipitate of tin(IV) oxide/hydroxide will form.[1]

    • Trustworthiness Note: This step is crucial. The product amine is insoluble in the basic aqueous layer, while the carboxylate is soluble. However, the amine itself may be extracted. The goal is to deprotonate the anilinium salt and precipitate the tin salts.

  • Extraction: Extract the product from the aqueous slurry with an organic solvent like ethyl acetate (3 x 75 mL). The tin precipitate can make phase separation difficult; filtration may be required.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

Method 3: Metal-Free Reduction with Sodium Dithionite (Na₂S₂O₄)

Expertise & Experience: Sodium dithionite (also known as sodium hydrosulfite) is an economical and mild reducing agent.[10] It is particularly valuable for its high chemoselectivity, leaving other reducible groups intact. The reduction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.[3][10]

Protocol:

  • Solution Preparation: In a round-bottom flask, dissolve this compound (e.g., 2.0 g, 10.2 mmol) in a mixture of a suitable organic solvent and water (e.g., 50 mL of 9:1 DMF/water or THF/water).[10][11]

  • Dithionite Addition: Add sodium dithionite (e.g., 5.3 g, 30.7 mmol, 3 equivalents) to the solution in portions. The reaction can be exothermic, so addition should be controlled to maintain a manageable temperature (e.g., below 50°C).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-90°C) for 2-5 hours.[11]

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water (100 mL).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[10]

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Product Characterization and Validation

Unambiguous confirmation of the product, 2-Ethyl-5-aminobenzoic acid, is critical. NMR spectroscopy is the primary tool for this validation.

Expected NMR Spectral Data (in DMSO-d₆):

  • ¹H NMR:

    • The aromatic protons will show a characteristic shift and splitting pattern. Compared to the starting material, the protons ortho and para to the newly formed amino group will experience a significant upfield shift due to its electron-donating nature.

    • A broad singlet corresponding to the two -NH₂ protons will appear, typically between 4.0-6.0 ppm. This signal will disappear upon shaking the sample with a drop of D₂O, which is a definitive test.[12]

    • A very broad singlet for the carboxylic acid proton (-COOH) will be observed far downfield (>10 ppm).[12]

    • The ethyl group protons will appear as a triplet and a quartet in the aliphatic region.

  • ¹³C NMR:

    • The most significant change will be the upfield shift of the carbon atom attached to the amino group (C5) and the carbons ortho to it (C4 and C6).

    • The chemical shifts of the ethyl and carboxylic acid carbons will be less affected.

A comparison of the product's NMR data with literature values for similar aminobenzoic acids can provide further confirmation.[13][14]

References

  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • PubMed Central. (2023).
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  • ScienceDirect. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]
  • College of Saint Benedict & Saint John's University. (n.d.).
  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. [Link]
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  • ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. [Link]
  • Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. [Link]
  • Semantic Scholar. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. [Link]
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
  • Royal Society of Chemistry. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. [Link]
  • PubMed. (2024).
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  • PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. [Link]
  • YouTube. (2023). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Reduction of nitrobenzoic acid - JPS5726652A.
  • ScienceDirect. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. [Link]
  • ResearchGate. (n.d.).
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Application Notes and Protocols for the Esterification of 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for the successful esterification of 2-Ethyl-5-nitrobenzoic acid, a key transformation for synthesizing intermediates relevant to pharmaceutical and materials science research. This document delves into the underlying reaction mechanism, provides detailed, step-by-step experimental protocols, and outlines robust methods for purification and characterization. By explaining the causality behind procedural choices and integrating field-proven insights, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals aiming to achieve high-yield, high-purity synthesis of 2-Ethyl-5-nitrobenzoate esters.

Introduction: Strategic Importance of Esterification

The conversion of carboxylic acids to esters is a cornerstone of modern organic synthesis. For this compound, this transformation is particularly significant. The resulting esters, such as ethyl or methyl 2-ethyl-5-nitrobenzoate, are valuable building blocks. The ester moiety can serve as a protecting group for the carboxylic acid, or it can modulate the molecule's physicochemical properties, such as solubility and reactivity, which is often a critical step in the multi-step synthesis of complex target molecules in drug discovery.

The most common and economically viable method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This process is governed by a chemical equilibrium, which must be strategically manipulated to favor the formation of the desired ester product.[2]

Reaction Mechanism: The Fischer-Speier Esterification Pathway

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism.[1] The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.

The key steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid.[3]

  • Nucleophilic Attack: The alcohol molecule attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. This converts a hydroxyl group into a much better leaving group: water.[3]

  • Elimination of Water: The departure of a water molecule collapses the tetrahedral intermediate and reforms the carbonyl double bond.[4]

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.[3]

Fischer_Esterification Fischer-Speger Esterification Mechanism RCOOH This compound Protonated_RCOOH Protonated Carboxylic Acid (Enhanced Electrophile) RCOOH->Protonated_RCOOH + H⁺ ROH Alcohol (e.g., Ethanol) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH Water_Leaving Protonated Intermediate (H₂O is a good leaving group) Tetrahedral_Intermediate->Water_Leaving Proton Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Water Water Water_Leaving->Water Ester Ester Product Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst Regenerated) Protonated_Ester->H_plus_regen

Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.

Experimental Protocol: Synthesis of Ethyl 2-Ethyl-5-nitrobenzoate

This protocol details the synthesis of Ethyl 2-Ethyl-5-nitrobenzoate via a classical reflux method. The core principle is to use a large excess of the alcohol (ethanol) to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥98% PuritySigma-AldrichStarting Material
Ethanol (Absolute)Anhydrous, ≥99.5%Fisher ScientificReactant and Solvent
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWRAcid Catalyst
Ethyl AcetateACS GradeMerckExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChemNeutralizing Agent
Brine (Saturated NaCl)ACS Grade-Washing Agent (removes water)
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAcros OrganicsDrying Agent
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaReaction Monitoring
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1 equivalent).

  • Solvent and Reactant Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the acid is fully dissolved.

  • Catalyst Addition: CAUTION: This step is exothermic. In a well-ventilated fume hood, slowly and carefully add concentrated sulfuric acid (approx. 1 mL, ~0.2 equivalents) dropwise to the stirring solution.[1]

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Use a mobile phase of 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates reaction progression.

  • Work-up - Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately 70% using a rotary evaporator.

  • Extraction: Transfer the concentrated residue to a 250 mL separatory funnel. Dilute with 100 mL of ethyl acetate and wash sequentially with:

    • 1 x 50 mL of deionized water.

    • 2 x 50 mL of saturated sodium bicarbonate solution. (Caution: CO₂ evolution!) [6]

    • 1 x 50 mL of brine.

  • Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Final Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude ester product.

General Experimental Workflow

The entire process from setup to final analysis follows a logical and systematic sequence to ensure product quality and yield.

Workflow cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis setup 1. Reaction Setup (Acid, Alcohol, Catalyst) reflux 2. Reflux (4-6 hours) setup->reflux monitor 3. TLC Monitoring reflux->monitor cool 4. Cool & Concentrate monitor->cool extract 5. Extraction (EtOAc, NaHCO₃ wash) cool->extract dry 6. Dry & Filter extract->dry concentrate_final 7. Final Concentration dry->concentrate_final purify 8. Purification (Recrystallization or Chromatography) concentrate_final->purify characterize 9. Characterization (NMR, IR, MS) purify->characterize

Caption: Standard workflow for synthesis, isolation, and analysis.

Purification and Characterization

Purification

The crude product, often an off-white solid or a viscous oil, should be purified before characterization and use.

  • Recrystallization: If the product is a solid, recrystallization is the preferred method. A suitable solvent system is ethanol/water or hexanes/ethyl acetate. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals, which can then be collected by vacuum filtration.

  • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, purification by flash column chromatography on silica gel is recommended. A gradient elution system, such as 0% to 20% ethyl acetate in hexanes, is typically effective.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques. The expected data for Ethyl 2-Ethyl-5-nitrobenzoate are summarized below.

TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~8.6 (d, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~4.4 (q, 2H, -OCH₂CH₃), ~3.0 (q, 2H, Ar-CH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃), ~1.3 (t, 3H, Ar-CH₂CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~165 (C=O), ~148 (Ar-C), ~145 (Ar-C), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~124 (Ar-C), ~62 (-OCH₂), ~25 (Ar-CH₂), ~14.5 (-OCH₂CH₃), ~14.0 (Ar-CH₂CH₃) ppm.
FT-IR (ATR)~1720 cm⁻¹ (C=O stretch, ester), ~1530 cm⁻¹ and ~1350 cm⁻¹ (N-O asymmetric and symmetric stretches, nitro group), ~2980 cm⁻¹ (C-H stretch, aliphatic).
Mass Spec. (EI)Molecular Ion (M⁺) peak at m/z = 223.08.
Melting Point A pure, crystalline solid should exhibit a sharp melting point range.[7]

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst has degraded.1. Extend reflux time and continue monitoring by TLC. 2. Use fresh, concentrated H₂SO₄.
Low Yield 1. Equilibrium not sufficiently shifted. 2. Product loss during work-up.1. Use a larger excess of alcohol or remove water as it forms using a Dean-Stark apparatus.[2] 2. Ensure pH > 8 during NaHCO₃ wash to prevent loss of unreacted acid. Be careful during extractions.
Product is an Oil Presence of impurities or residual solvent.1. Purify via column chromatography. 2. Ensure the product is thoroughly dried under high vacuum.

Safety Precautions

All experimental work must be conducted with strict adherence to laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling reagents.[8][9]

  • Fume Hood: Concentrated sulfuric acid is highly corrosive and volatile. All handling, including the initial addition to the reaction, must be performed inside a certified chemical fume hood.[10]

  • Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust or vapors and prevent skin contact.[11]

  • Spill Management: Keep appropriate spill kits readily available. Acid spills should be neutralized with sodium bicarbonate before cleanup.[12]

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.

References

  • US4288615A - Process for recovering 3-nitrobenzoic acid - Google P
  • Fischer–Speier esterific
  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])
  • Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: [Link])
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])
  • Esterification of nitrobenzoic acids - US3948972A - Google P
  • Fischer Esterific
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])
  • EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google P
  • Synthesis of 2-nitrobenzoic acid - PrepChem.com. (URL: [Link])
  • RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester - Google P
  • NITRIC ACID SAFETY. (URL: [Link])
  • This compound | C9H9NO4 | CID 22745173 - PubChem. (URL: [Link])
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (URL: [Link])
  • What Safety Precautions Are Needed For Strong Acids And Bases In Titr
  • What are the safety precautions when handling acids? - Blog. (URL: [Link])
  • 3: Esterification (Experiment) - Chemistry LibreTexts. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields, ensure product purity, and navigate the common challenges encountered during this synthesis.

Introduction: The Chemistry of Selective Nitration

The synthesis of this compound is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis. The primary route involves the nitration of 2-ethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the interplay of the directing effects of the two substituents on the benzene ring: the ethyl group and the carboxylic acid group.

The ethyl group is an activating, ortho-, para-director, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to it. Conversely, the carboxylic acid group is a deactivating, meta-director due to its electron-withdrawing nature.[1] In the case of 2-ethylbenzoic acid, the activating effect of the ethyl group dominates, leading primarily to the substitution at the position para to the ethyl group (C5), which is sterically accessible and electronically favored. This results in the desired product, this compound.[1]

Understanding these directing effects is crucial for optimizing the reaction and minimizing the formation of unwanted isomers.

Visualizing the Synthesis Pathway

Synthesis_Pathway 2-Ethylbenzoic Acid 2-Ethylbenzoic Acid Reaction Vessel Reaction Vessel 2-Ethylbenzoic Acid->Reaction Vessel Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Vessel This compound (Major Product) This compound (Major Product) Reaction Vessel->this compound (Major Product) Isomeric Byproducts Isomeric Byproducts Reaction Vessel->Isomeric Byproducts

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the nitration of 2-ethylbenzoic acid. As with any chemical reaction, it is crucial to perform a thorough risk assessment and adhere to all laboratory safety guidelines.

Materials and Reagents:

  • 2-Ethylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

  • Sodium bicarbonate (for neutralization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask

  • Beakers

  • pH paper or pH meter

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask, carefully add a calculated volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid.

    • Cool this mixture in an ice-salt bath to below 10°C. This mixture should be prepared fresh before use.

  • Dissolution of the Substrate:

    • In a separate, larger reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-ethylbenzoic acid in a sufficient amount of concentrated sulfuric acid.

    • Cool this solution in an ice bath to below 5°C with continuous stirring.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of 2-ethylbenzoic acid.

    • Crucially, maintain the reaction temperature below 10°C throughout the addition. [1] Use a thermometer to monitor the temperature and adjust the addition rate accordingly. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This will precipitate the crude product.

    • Allow the ice to melt, and then collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product thoroughly with cold water to remove any residual acid. Check the pH of the filtrate until it is neutral.

  • Purification:

    • The crude product can be purified by recrystallization. Ethanol or an ethanol-water mixture is a suitable solvent.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature too low.Ensure the reaction is stirred for the recommended duration after the addition of the nitrating mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Nitrating Mixture: Incorrect ratio or concentration of acids.Use concentrated nitric and sulfuric acids. The nitronium ion (NO₂⁺) is the active electrophile, and its formation is favored in a highly acidic medium.[2]
Loss of Product during Work-up: Product is soluble in the aqueous filtrate.Ensure the reaction mixture is poured into a sufficient amount of ice to keep the temperature low and fully precipitate the product. Minimize the amount of solvent used for washing.
Formation of a Mixture of Isomers (Poor Regioselectivity) Reaction Temperature Too High: Higher temperatures can overcome the activation energy barrier for the formation of other isomers (e.g., 2-ethyl-3-nitrobenzoic acid).Strictly maintain the reaction temperature below 10°C, and ideally between 0-5°C.[3] Lower temperatures favor kinetic control and improve selectivity.
Incorrect Order of Reagent Addition: Adding the substrate to the nitrating mixture can lead to localized high concentrations and side reactions.Always add the nitrating mixture slowly to the substrate solution to maintain a controlled reaction environment.
Product is Dark or Oily Over-nitration or Side Reactions: High temperatures or prolonged reaction times can lead to the formation of dinitro compounds or other colored byproducts.Adhere to the recommended reaction time and temperature. The formation of dinitro- and even trinitro-derivatives is a known side reaction in nitrations at higher temperatures.[2]
Incomplete Removal of Acid: Residual acid can cause degradation and discoloration.Wash the crude product thoroughly with cold water until the filtrate is neutral. A wash with a dilute sodium bicarbonate solution can also be employed, followed by a water wash.
Difficulty in Product Purification Co-precipitation of Isomers: Isomeric byproducts may have similar solubilities to the desired product, making separation by simple recrystallization challenging.If recrystallization is ineffective, consider column chromatography. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the isomers.[4]
Oiling Out During Recrystallization: The product separates as an oil instead of crystals.Use a different recrystallization solvent or a solvent mixture. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Was reaction temperature < 10°C? start->check_temp check_time Was reaction time sufficient? check_temp->check_time Yes control_temp Improve temperature control (ice-salt bath) check_temp->control_temp No check_workup Was work-up performed correctly? check_time->check_workup Yes increase_time Increase reaction time and monitor by TLC check_time->increase_time No check_purification Is purification method effective? check_workup->check_purification Yes optimize_workup Ensure complete precipitation and thorough washing check_workup->optimize_workup No optimize_purification Try alternative recrystallization solvent or column chromatography check_purification->optimize_purification No success Improved Yield and Purity check_purification->success Yes increase_time->start control_temp->start optimize_workup->start optimize_purification->start

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this reaction?

A1: With careful control of the reaction conditions, particularly temperature, yields for the nitration of substituted benzoic acids can be in the range of 70-90%. However, the actual yield will depend on the purity of the starting materials and the efficiency of the purification process.

Q2: What are the likely isomeric byproducts?

A2: The primary byproduct is likely to be 2-ethyl-3-nitrobenzoic acid, resulting from nitration at the position ortho to the ethyl group and meta to the carboxylic acid group.[1] Small amounts of other isomers may also form, but the 5-nitro isomer is the major product due to the strong directing effect of the ethyl group.

Q3: How can I confirm the identity and purity of my final product?

A3: Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons with specific splitting patterns, and the ¹³C NMR will confirm the number and types of carbon atoms.

  • FTIR Spectroscopy: This will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.

  • Mass Spectrometry: This will provide the molecular weight of the compound and information about its fragmentation pattern.

Q4: Is it possible to use a different nitrating agent?

A4: While the nitric acid/sulfuric acid mixture is the most common and effective nitrating agent for this type of reaction, other reagents can be used. However, they may offer lower yields or require different reaction conditions. For this specific synthesis, the standard mixed acid approach is highly recommended for its reliability and efficiency.

Q5: What are the key safety precautions for this reaction?

A5: This reaction involves the use of strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the nitrating mixture is an exothermic process, so it is crucial to control the temperature to prevent a runaway reaction. Always add acid to water, not the other way around, when preparing dilute solutions.

References

  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]
  • Profnit. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • ScienceDirect. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • YouTube. (2021).
  • University of Notre Dame. (n.d.).
  • Truman State University. (n.d.).
  • ResearchGate. (2006). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]
  • ResearchGate. (2015). Concentration profiles during the nitration of benzoic acid in mixed acid (HNO3 = 19.0%. [Link]

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Technical Support Center: Purification of Crude 2-Ethyl-5-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-Ethyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound, and why?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1][2] This differential solubility is the cornerstone of the purification process, allowing for the dissolution of the compound and its impurities in a hot solution, followed by the selective crystallization of the desired product upon cooling.[3]

For this compound, a polar protic solvent like ethanol or a mixture of ethanol and water is often a suitable choice. This is based on the general principle that compounds with polar functional groups, such as the carboxylic acid and nitro groups present in this molecule, tend to dissolve well in polar solvents.[2] The ethyl group provides some non-polar character, which can be modulated by using a mixed solvent system.

Expert Insight: While literature may suggest specific solvents, it is always best practice to perform small-scale solubility tests with your crude material in a variety of solvents (e.g., methanol, ethanol, ethyl acetate, toluene, and water) to empirically determine the optimal choice for your specific impurity profile.[2][4]

Q2: I'm not getting any crystals to form, even after cooling the solution in an ice bath. What's going wrong?

A2: The failure of crystals to form is a common issue, often due to supersaturation or the use of excessive solvent.[5][6] Here are several troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[7][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.[5]

  • Reduce Solvent Volume: It is highly likely that too much solvent was used to dissolve the crude material.[9][10] Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much, as this can cause the compound to "crash out" of solution, trapping impurities.

  • Re-evaluate Your Solvent: If the above methods fail, it's possible the chosen solvent is too good at dissolving the compound, even at low temperatures. In this case, you may need to select a less polar solvent or a different mixed solvent system.

Q3: My product has "oiled out" instead of forming crystals. How can I fix this and prevent it from happening again?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities that depress the melting point.[9][12]

Immediate Remediation:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to decrease the saturation point.[9]

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of warm water and allowing both to cool to room temperature together.[5]

Prevention:

  • Slow Cooling: Avoid rapid cooling, as this can shock the solution and promote oiling.[12]

  • Solvent Choice: Select a solvent with a lower boiling point, if possible.

  • Purity of Crude Material: If the crude material is highly impure, consider a preliminary purification step (e.g., a simple filtration to remove insoluble impurities) before recrystallization. The presence of significant impurities is a major contributor to oiling out.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery/Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[7][9] 2. Premature crystallization during hot filtration. 3. The compound is significantly soluble in the cold solvent. 4. Excessive washing of the crystals.[6]1. Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.[9] 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated.[8][14] 3. Cool the solution in an ice-salt bath to further decrease solubility. 4. Use a minimal amount of ice-cold solvent for washing.[6]
Colored Impurities in Final Product 1. Colored impurities were not effectively removed. 2. The cooling process was too rapid, trapping impurities within the crystal lattice.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes.[8][15] Perform a hot filtration to remove the charcoal and adsorbed impurities.[14] 2. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[1]
Crystals are very fine or powder-like The solution was cooled too quickly or agitated during the cooling process.Allow the solution to cool slowly and without disturbance. Slow cooling encourages the growth of larger, more well-defined crystals.
No crystals form after scratching and seeding 1. The solution is not saturated (too much solvent). 2. The wrong solvent was chosen.1. Boil off a portion of the solvent and attempt to cool again.[9] 2. Remove the solvent entirely (e.g., using a rotary evaporator) and attempt the recrystallization with a different solvent system.[9]

Experimental Protocols

Step-by-Step Recrystallization of this compound
  • Solvent Selection:

    • Place a small amount (e.g., 50 mg) of crude this compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of different solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene) to each test tube at room temperature.

    • Observe the solubility. The ideal solvent will not dissolve the compound at room temperature.[4]

    • Gently heat the test tubes that did not show solubility at room temperature. The ideal solvent will completely dissolve the compound at its boiling point.[4] .

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate.[16]

    • Continue adding the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1][16]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Gently boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[8]

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a clean Erlenmeyer flask and a stemless funnel with fluted filter paper.

    • Quickly pour the hot solution through the filter paper into the preheated flask to prevent premature crystallization.[8][14]

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.[1]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.

Visualizations

Decision-Making Workflow for Solvent Selection

Solvent_Selection A Start: Crude this compound B Test Solubility in Various Solvents at Room Temperature A->B C Is the compound soluble? B->C D Discard Solvent (Too Soluble) C->D Yes E Heat the Insoluble Mixtures to the Solvent's Boiling Point C->E No F Does the compound dissolve? E->F G Discard Solvent (Insoluble) F->G No H Cool the Hot Solution F->H Yes I Do abundant crystals form? H->I J Consider a Mixed Solvent System or a Different Solvent I->J No K Optimal Solvent Found I->K Yes Troubleshooting_Workflow Start Recrystallization Attempted Issue Identify the Issue Start->Issue NoCrystals No Crystals Formed Issue->NoCrystals OilingOut Product 'Oiled Out' Issue->OilingOut LowYield Low Yield Issue->LowYield ColoredProduct Product is Colored Issue->ColoredProduct Sol_NoCrystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume NoCrystals->Sol_NoCrystals Sol_OilingOut 1. Reheat and Add More Solvent 2. Cool Slowly 3. Consider Different Solvent OilingOut->Sol_OilingOut Sol_LowYield 1. Concentrate Mother Liquor 2. Ensure Proper Cooling 3. Use Minimal Wash Solvent LowYield->Sol_LowYield Sol_ColoredProduct 1. Use Activated Charcoal 2. Perform Hot Filtration 3. Ensure Slow Cooling ColoredProduct->Sol_ColoredProduct Success Pure Crystals Obtained Sol_NoCrystals->Success Sol_OilingOut->Success Sol_LowYield->Success Sol_ColoredProduct->Success

Caption: A logical workflow for diagnosing and resolving common recrystallization problems.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • University of York. Solvent Choice. Chemistry Teaching Labs.
  • RSC Education. Finding the best solvent for recrystallisation student sheet.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Study.com. After recrystallization, a student obtained a very low percent recovery of a solid. Describe the....
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • ChemicalBook. This compound | 90564-19-5.
  • Unknown. Recrystallization.
  • Mettler Toledo. Oiling Out in Crystallization.
  • ChemicalBook. (2023, May 4). This compound | 90564-19-5.
  • Unknown. Recrystallization.
  • Guidechem. 2-Nitrobenzoic acid 552-16-9 wiki.
  • Chemistry LibreTexts. (2022, April 7). 3.4D: The Unavoidable Loss of Recovery.
  • Cytiva. (2025, March 20). Troubleshooting protein recovery issues.
  • CymitQuimica. CAS 610-34-4: Benzoic acid, 2-nitro-, ethyl ester.
  • Unknown. Recrystallization 2.
  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs.
  • Unknown. Recrystallization1.
  • ChemicalBook. This compound CAS#: 90564-19-5.
  • PubChem. This compound | C9H9NO4 | CID 22745173.
  • Unknown. Recrystallization I 10.
  • Zhang, et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • PubChemLite. This compound (C9H9NO4).
  • Alfa Chemistry. Recrystallization of Benzoic Acid.
  • Unknown. The Recrystallization of Benzoic Acid.
  • Benchchem. Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid.
  • Unknown. The Recrystallization of Benzoic Acid.
  • Solubility of Things. Ethyl 4-nitrobenzoate.
  • Benchchem. This compound | 90564-19-5.
  • Biosynth. This compound | 90564-19-5 | QDA56419.
  • PrepChem.com. Synthesis of 2-nitrobenzoic acid.
  • Benchchem. identifying and characterizing impurities in 5-Hydroxy-2-methyl-4-nitrobenzoic acid synthesis.

Sources

Identifying and minimizing byproducts in "2-Ethyl-5-nitrobenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Ethyl-5-nitrobenzoic acid. My objective is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. We will delve into the common challenges of this synthesis, focusing on the identification and minimization of key byproducts that can compromise the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and where are the critical control points?

The most common and practical synthesis is a two-step process starting from 2-ethyltoluene:

  • Step 1: Oxidation: The ethyl side-chain of 2-ethyltoluene is oxidized to a carboxylic acid to form the intermediate, 2-ethylbenzoic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. The entire alkyl side chain is oxidized, irrespective of its length, as long as it has a benzylic hydrogen.[1][2]

  • Step 2: Electrophilic Aromatic Nitration: The intermediate, 2-ethylbenzoic acid, is then nitrated using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to yield the final product.[3]

The critical control point is the nitration step . This is where the primary byproducts, particularly regioisomers, are formed. Controlling the reaction temperature and the rate of addition of the nitrating agent is paramount for achieving high selectivity.[4][5]

Q2: Why is byproduct formation, specifically isomeric impurities, a major issue in this synthesis?

Byproduct formation is a direct consequence of the competing directing effects of the substituents on the aromatic ring during the electrophilic nitration of 2-ethylbenzoic acid.[3]

  • Carboxylic Acid (-COOH): This group is electron-withdrawing and is a meta-director .[6] It deactivates the ring, making the reaction slower than the nitration of benzene.

  • Ethyl Group (-CH₂CH₃): This group is electron-donating and is an ortho, para-director .[3] It activates the ring towards electrophilic attack.

The two groups have opposing influences. The activating ethyl group's directing effect generally dominates over the deactivating carboxyl group's influence.[3] The incoming electrophile (the nitronium ion, NO₂⁺) is therefore directed to the positions ortho and para to the ethyl group.

  • Desired Product (5-nitro isomer): Nitration at the position para to the ethyl group (C5) is electronically favored and sterically accessible, leading to the desired this compound.

  • Primary Byproduct (3-nitro isomer): Nitration at the position ortho to the ethyl group (C3) is also electronically possible, leading to the formation of the main isomeric byproduct, 2-ethyl-3-nitrobenzoic acid .

A visual representation of this process is provided below.

G cluster_synthesis Synthesis & Byproduct Pathway Start 2-Ethyltoluene Inter 2-Ethylbenzoic Acid Start->Inter Oxidation (e.g., KMnO4) Product This compound (Desired Product) Inter->Product Nitration (HNO3/H2SO4) (Para to Ethyl) Byproduct1 2-Ethyl-3-nitrobenzoic acid (Isomeric Impurity) Inter->Byproduct1 Nitration (HNO3/H2SO4) (Ortho to Ethyl) Byproduct2 Dinitro Compounds (Over-nitration) Product->Byproduct2 Harsh Conditions Byproduct1->Byproduct2 Harsh Conditions

Caption: Synthesis pathway showing the formation of the desired product and key byproducts.

Q3: Can over-nitration occur, and how can it be prevented?

Yes, over-nitration resulting in dinitro- or even trinitro-derivatives is a potential risk, especially if the reaction conditions are not carefully controlled.[4][7] The initial introduction of a nitro group deactivates the ring, but harsh conditions can force a second nitration.

Prevention Strategies:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent.[5][8] An ice bath is essential.

  • Stoichiometry: Use a modest excess of the nitrating agent. A large excess increases the risk of dinitration.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).[8]

Troubleshooting Guide

Problem: My final product shows significant contamination with an isomer. How can I identify it and improve the regioselectivity?

Step 1: Byproduct Identification

You must first confirm the identity of the isomeric byproduct, which is almost certainly 2-ethyl-3-nitrobenzoic acid. A combination of analytical techniques is recommended.

Analytical MethodPurpose & Expected Observations
¹H NMR Definitive structural confirmation. The splitting patterns of the aromatic protons will be distinct for each isomer. The 5-nitro isomer will show three aromatic protons with different coupling constants compared to the 3-nitro isomer.
HPLC Quantitative analysis. A reversed-phase HPLC method can effectively separate and quantify the positional isomers, allowing you to determine the purity of your product.[9]
IR Spectroscopy Functional group confirmation. While not ideal for distinguishing isomers, it will confirm the presence of the carboxylic acid (~3200-2500 cm⁻¹, ~1700 cm⁻¹) and nitro groups (~1530 cm⁻¹, ~1350 cm⁻¹).[10]

Step 2: Improving Regioselectivity

To favor the formation of the desired 5-nitro isomer over the 3-nitro isomer, you must optimize the nitration reaction conditions.

  • Maintain Low Temperatures: This is the most critical factor. Running the reaction at or below 5°C can significantly suppress the formation of the ortho-nitrated byproduct (3-nitro isomer).[5][11] Higher temperatures tend to reduce selectivity.

  • Slow Addition: Add the cold nitrating mixture dropwise to the solution of 2-ethylbenzoic acid in sulfuric acid.[8] This maintains a low instantaneous concentration of the nitronium ion and helps control the reaction's exotherm.

  • Acid Concentration: The use of highly concentrated sulfuric acid is crucial for generating the nitronium ion. Ensure your reagents are of high quality and anhydrous where specified.[4]

Problem: My yield is low, and I suspect incomplete oxidation in the first step.

Step 1: Verify Completion of Oxidation

Before proceeding to the nitration step, you must ensure the complete conversion of 2-ethyltoluene to 2-ethylbenzoic acid.

  • TLC Analysis: Spot the reaction mixture against a standard of the 2-ethyltoluene starting material. The absence of the starting material spot indicates the completion of the reaction.

  • Work-up Check: During the work-up of the oxidation step, the product (benzoic acid derivative) should be soluble in a basic aqueous solution (like NaOH or NaHCO₃), while the non-polar starting material will not be. An extraction can both purify the product and give a rough indication of conversion.

Step 2: Troubleshooting the Oxidation

  • Reaction Time and Temperature: The oxidation of alkylbenzenes with KMnO₄ often requires heating under reflux for several hours.[12] Ensure you are allowing sufficient time and maintaining the appropriate temperature.

  • Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For the oxidation of an ethyl group to a carboxylic acid, a significant amount of oxidant is consumed.

  • Phase Transfer Catalyst: For heterogeneous reactions (e.g., toluene in aqueous KMnO₄), the reaction can be slow. The addition of a phase transfer catalyst can sometimes improve the reaction rate and yield.[13]

Problem: Standard recrystallization is failing to remove the isomeric impurity.

Positional isomers can have very similar physical properties, making separation by simple recrystallization challenging as they may co-crystallize.[9] If this occurs, consider the following advanced purification strategies.

Method 1: pH-Mediated Purification

This technique exploits the subtle differences in the acidity (pKa) of the isomeric nitrobenzoic acids.[14][15] The electron-withdrawing nitro group's position affects the acidity of the carboxylic acid.

Protocol: Acid-Base Purification

  • Dissolution: Dissolve the crude product mixture in a dilute aqueous base (e.g., 1M NaOH) to form the sodium salts of the nitrobenzoic acids.

  • Decolorization: Add activated charcoal, stir for 15-20 minutes, and filter to remove colored impurities.

  • Fractional Precipitation: Slowly and with vigorous stirring, add a strong acid (e.g., 1M HCl) dropwise to the filtrate. The isomers may precipitate at slightly different pH values. Monitor the pH closely and collect fractions as the precipitate forms.

  • Analysis: Analyze the different fractions by HPLC or TLC to identify the purest fractions containing the desired this compound.

Method 2: Column Chromatography

If all else fails, preparative column chromatography is a reliable, albeit more labor-intensive, method for separating isomers.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking), is a good starting point. The optimal ratio must be determined by TLC.

G Start Poor Yield or Purity Detected Identify Identify Byproducts (NMR, HPLC, MS) Start->Identify Isomers Isomeric Byproducts (e.g., 3-nitro isomer) Identify->Isomers Isomers Present? OverNitration Over-nitration Products (Dinitro) Identify->OverNitration Dinitro Present? Incomplete Incomplete Reaction Identify->Incomplete Starting Material Present? Opt_Nitration Optimize Nitration: - Lower Temperature (<5°C) - Slow Addition Rate Isomers->Opt_Nitration Yes Opt_Purify Optimize Purification: - pH-Mediated Precipitation - Column Chromatography Isomers->Opt_Purify Yes Opt_Conditions Optimize Conditions: - Reduce Temp/Time - Adjust Stoichiometry OverNitration->Opt_Conditions Yes Opt_Oxidation Optimize Oxidation: - Increase Reaction Time/Temp - Check Stoichiometry Incomplete->Opt_Oxidation Yes

Caption: A troubleshooting workflow for addressing common issues in the synthesis.

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity. Benchchem.
  • A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers. Benchchem.
  • Nitr
  • A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Benchchem.
  • Acidity of Nitrobenzoic Acid Isomers: A Compar
  • This compound | 90564-19-5. Benchchem.
  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Benchchem.
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
  • A Comparative Guide to the Regioselectivity of Nitr
  • Nitration of Substituted Aromatic Rings and R
  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. Alfa Chemistry.
  • Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com.
  • 16.3: Reactions of alkylbenzenes. Chemistry LibreTexts.
  • How to Prepare 2-Chloro-5-nitrobenzoic Acid?. FAQ - Guidechem.
  • Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid. YouTube.

Sources

Technical Support Center: Nitration of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental electrophilic aromatic substitution reaction. Here, we will address common issues, provide in-depth explanations for experimental observations, and offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of benzoic acid slower than the nitration of benzene?

The carboxylic acid (-COOH) group is an electron-withdrawing and deactivating group.[1][2][3] This means it reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺).[1][4] In contrast, benzene has no such deactivating group, making its π-electron system more readily available for electrophilic attack. The deactivating nature of the carboxyl group stems from both inductive and resonance effects, which pull electron density away from the ring.[1]

Q2: I obtained a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity for the meta product?

The carboxylic acid group is predominantly a meta-director.[1][2][5] However, minor amounts of ortho and para isomers can form, especially if the reaction conditions are not optimal.[1][2] To enhance meta-selectivity:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 30°C.[1] Higher temperatures can lead to the formation of undesired isomers and increase the likelihood of side reactions.[1] For some substrates, temperatures below 0°C are recommended to minimize the formation of the ortho product.[2]

  • Controlled Addition of Nitrating Agent: Add the nitrating mixture (concentrated nitric and sulfuric acids) slowly and dropwise to the benzoic acid solution.[6] This ensures a low concentration of the highly reactive nitronium ion at any given moment, favoring the thermodynamically more stable meta attack pathway.

Q3: My reaction is producing a significant amount of dinitrated or trinitrated byproducts. What's going wrong?

The formation of polysubstituted products is a common issue, often referred to as over-nitration.[1] This occurs when the reaction conditions are too harsh. To mitigate this:

  • Lower the Reaction Temperature: High temperatures provide the activation energy for subsequent nitration steps.[1] Keeping the reaction cool is crucial.

  • Reduce Reaction Time: Prolonged exposure to the nitrating agent can lead to further nitration.[1] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal time to quench the reaction.[7]

  • Stoichiometry: While a slight excess of the nitrating agent is sometimes used, a large excess will drive the reaction towards polysubstitution.

For the synthesis of 3,5-dinitrobenzoic acid, more forcing conditions, such as using fuming nitric acid and heating, are intentionally employed.[8][9]

Q4: I have an activating group on my benzoic acid (e.g., a methyl or hydroxyl group), and I'm getting a complex mixture of products. How do I predict and control the outcome?

When both an activating (ortho-, para-directing) and a deactivating (meta-directing) group are present, the directing effects can either compete or reinforce each other. The activating group generally has a stronger directing effect.

  • Reinforcing Effects: If the groups' directing effects align, a single major product is expected. For example, in 3-hydroxybenzoic acid, both the hydroxyl and carboxylic acid groups direct the incoming nitro group to the 4 and 6 positions.

  • Competing Effects: When the directing effects are in opposition, a mixture of isomers is likely. For instance, in 4-methylbenzoic acid (p-toluic acid), the activating methyl group directs ortho to itself (positions 3 and 5), while the deactivating carboxyl group directs meta (also positions 3 and 5). This reinforcement leads to 4-methyl-3-nitrobenzoic acid as the primary product.[7] In contrast, for 2-methylbenzoic acid (o-toluic acid), the methyl group directs to positions 3 and 5, while the carboxyl group directs to position 5. This can result in a mixture of 2-methyl-3-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid.[7]

The following table summarizes the directing effects of common substituents:

Substituent TypeDirecting EffectExamples
Activating Ortho, Para-OH, -OR, -NH₂, -CH₃
Deactivating Meta-COOH, -NO₂, -CN, -SO₃H
Deactivating Ortho, Para-F, -Cl, -Br, -I

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to the deactivating nature of the ring. 2. Loss of product during workup and purification. 3. Insufficient generation of the nitronium ion.1. Increase reaction time. Cautiously increase the temperature, monitoring for side products.[6] 2. Optimize the workup procedure, ensuring complete precipitation by pouring the reaction mixture over a sufficient amount of ice.[2] 3. Ensure the use of concentrated nitric and sulfuric acids.[1]
Formation of Dark-Colored Byproducts (Tars) 1. Oxidation of the starting material or product. 2. Reaction temperature is too high.1. Ensure the purity of the starting benzoic acid derivative. 2. Maintain low reaction temperatures and ensure the slow, controlled addition of the nitrating agent.[6]
Unexpected Isomer Distribution 1. Incorrect assessment of directing group effects. 2. Steric hindrance influencing the position of attack. 3. Reaction temperature is not optimal.1. Re-evaluate the directing effects of all substituents on the ring. 2. Consider the steric bulk of substituents, which may disfavor substitution at adjacent positions. 3. Strictly control the reaction temperature, as selectivity can be temperature-dependent.[2]
Decarboxylation 1. Harsh reaction conditions, particularly with electron-rich benzoic acids.1. While less common in standard nitration, be aware that some conditions can promote decarboxylation.[10][11] If this is suspected, consider milder nitrating agents or lower temperatures.
Difficulty in Purifying Isomers 1. Similar physical properties of the formed isomers.1. Recrystallization is a common purification method.[1] If this is insufficient, chromatographic techniques such as column chromatography may be necessary to separate isomers with close polarities.[12]

Experimental Protocols & Methodologies

Standard Protocol for the Nitration of Benzoic Acid

This protocol is a general guideline and may require optimization for specific substituted benzoic acids.

1. Preparation of the Nitrating Mixture:

  • In a flask submerged in an ice-salt bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid.[2]

  • Maintain the temperature below 10°C during this addition.

2. Reaction Setup:

  • Dissolve the substituted benzoic acid in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.[2][7]

3. Nitration Reaction:

  • Slowly add the cold nitrating mixture dropwise to the benzoic acid solution with continuous stirring.[7]

  • Carefully monitor the temperature, ensuring it remains within the optimal range (e.g., 0-10°C) for the specific substrate.[7]

4. Reaction Monitoring and Work-up:

  • After the addition is complete, continue stirring the mixture at a controlled temperature for a predetermined time.[7] The reaction progress can be monitored by TLC.[7]

  • Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring to precipitate the product.[2]

5. Isolation and Purification:

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold water to remove residual acids.[7]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).[7]

Visualizing Reaction Principles

Mechanism of Electrophilic Aromatic Substitution (Nitration)

The nitration of benzoic acid proceeds through a well-established electrophilic aromatic substitution mechanism.

EAS_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 HNO3H2SO4->NO2+ Protonation & Dehydration BenzoicAcid Benzoic Acid SigmaComplex Arenium Ion (Sigma Complex) BenzoicAcidNO2+ BenzoicAcidNO2+ BenzoicAcidNO2+->SigmaComplex Rate-determining step Product m-Nitrobenzoic Acid SigmaComplexH2O SigmaComplexH2O SigmaComplexH2O->Product Restoration of Aromaticity

Caption: The three-step mechanism for the nitration of benzoic acid.

Decision-Making Workflow for Troubleshooting Poor Regioselectivity

This diagram outlines a logical approach to addressing issues with the formation of incorrect isomers.

Troubleshooting_Regioselectivity start Problem: Poor Regioselectivity (Unexpected Isomer Mix) check_temp Is Reaction Temperature Below 10°C? start->check_temp check_addition Was Nitrating Agent Added Slowly? check_temp->check_addition Yes lower_temp Action: Lower Temperature (e.g., to 0°C or below) check_temp->lower_temp No check_directing_effects Are Directing Effects Correctly Assessed? check_addition->check_directing_effects Yes slow_addition Action: Ensure Slow, Dropwise Addition check_addition->slow_addition No reevaluate_directors Action: Re-evaluate Substituent Effects (Activating vs. Deactivating) check_directing_effects->reevaluate_directors No end Improved Regioselectivity check_directing_effects->end Yes lower_temp->check_addition slow_addition->check_directing_effects reevaluate_directors->end

Caption: A troubleshooting flowchart for poor regioselectivity in nitration reactions.

References

  • Profnit. Nitration Of Benzoic Acid.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Khan Academy. (2019, January 3). Nitration of aromatic compounds. YouTube.
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  • Allen. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group.
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  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • YouTube. (2021, February 18). Nitration of benzoic acid.
  • Quora. (2017, December 7). What are the major products of nitration of benzoic acid?.
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  • Chemistry Steps. Nitration of Benzene.
  • Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
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  • Allen. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group.
  • YouTube. (2023, March 1). Nitration Reaction of Benzoic acid | m-Nitro Benzoic acid | Con. Nitric acid + Con. Sulphuric acid|.
  • ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?.
  • ResearchGate. Decarboxylative nitration of aromatic carboxylic acids.
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Technical Support Center: 2-Ethyl-5-nitrobenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scientist's Guide to Purity

Welcome to the technical support guide for the recrystallization of 2-Ethyl-5-nitrobenzoic acid (CAS No. 90564-19-5). As researchers and drug development professionals, we understand that the purity of a starting material is paramount to the success of any synthetic route. Recrystallization remains a powerful, economical, and elegant technique for purification, yet its success is entirely dependent on the judicious selection of a solvent system.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from the foundational principles of solvent selection to specific, actionable protocols and troubleshooting advice tailored to the unique physicochemical properties of this compound. Our goal is to empower you with the scientific rationale behind each step, enabling you to not just follow a protocol, but to understand and adapt it to your specific experimental context.

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a certified chemical fume hood.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What is the fundamental principle of recrystallization and the role of the solvent?

A1: Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3][4]

An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvency at High Temperature: It must completely dissolve the this compound at or near the solvent's boiling point.

  • Low Solvency at Low Temperature: It must dissolve very little of the compound when cold (e.g., at room temperature or in an ice bath), allowing the pure compound to crystallize out of the solution upon cooling.

  • Differential Solubility for Impurities: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).

  • Non-Reactive: The solvent must not react with the compound being purified.

  • Volatility: It should have a relatively low boiling point (typically <100-120°C) to be easily removed from the purified crystals.[5]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although practical compromises are often necessary.

Q2: Based on its structure, what solvents should I test first for this compound?

A2: The structure of this compound (C₉H₉NO₄) contains several functional groups that guide our initial solvent choice:

  • Carboxylic Acid (-COOH): A polar, hydrogen-bond-donating group.

  • Nitro Group (-NO₂): A strongly polar group.

  • Aromatic Ring & Ethyl Group (-C₆H₃-CH₂CH₃): A significant nonpolar region.

This amphiphilic nature—possessing both polar and nonpolar regions—suggests that solvents of intermediate polarity or mixed solvent systems will likely be most effective. The principle of "like dissolves like" is a useful starting point.[6]

Recommended Starting Solvents for Screening:

  • Ethanol or Methanol: These polar protic solvents are often excellent choices for nitrobenzoic acids.[3][7][8] They can engage in hydrogen bonding with the carboxylic acid group.

  • Water: Given that benzoic acid itself can be recrystallized from water due to its significantly higher solubility in hot water versus cold, this is a viable, green option to test.[4] However, the ethyl group on your compound increases its nonpolar character, which may reduce its solubility in water compared to unsubstituted benzoic acid.

  • Ethanol/Water Mixture: This is a highly promising mixed-solvent system. The compound can be dissolved in a minimum amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "anti-solvent" or "poor" solvent) until the solution becomes cloudy (the saturation point). A small amount of hot ethanol is then added to redissolve the solid, and the solution is allowed to cool.[9]

  • Toluene: An aromatic solvent that may effectively dissolve the compound when hot due to interaction with the benzene ring. Its higher boiling point (111°C) can be a disadvantage, making it harder to remove residual solvent.[5]

Q3: What is a mixed-solvent system and when should I use one?

A3: A mixed-solvent system is used when no single solvent meets the ideal criteria for recrystallization.[9] This typically happens when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).

The system consists of two miscible solvents:

  • A "good" solvent in which this compound is highly soluble.

  • A "poor" solvent (or anti-solvent) in which the compound is sparingly soluble.[6]

You use this system by dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until turbidity (cloudiness) appears, indicating the solution is saturated. This approach allows for fine-tuning of the solvent's polarity to achieve optimal crystallization. Common pairs include ethanol/water, toluene/hexane, and acetone/hexane.[9][10]

Part 2: Experimental Protocol & Workflow

This section provides a systematic, small-scale approach to experimentally determine the optimal solvent for your specific batch of this compound.

Workflow for Recrystallization Solvent Selection

The following diagram illustrates the decision-making process for identifying a suitable solvent system.

Recrystallization_Workflow Diagram 1: Solvent Selection Workflow Start Start: Place ~20-30 mg of crude This compound in a test tube AddSolvent Add 0.5 mL of candidate solvent Start->AddSolvent Shake Shake/Vortex at Room Temperature AddSolvent->Shake CheckSoluble Is it soluble? Shake->CheckSoluble Heat Heat to boiling (use boiling chip) CheckSoluble->Heat  No BadSolvent1 Result: Unsuitable Solvent (Too Soluble) CheckSoluble->BadSolvent1  Yes CheckHotSoluble Is it soluble now? Heat->CheckHotSoluble AddMoreSolvent Add more solvent dropwise (up to 2 mL total) and reheat CheckHotSoluble->AddMoreSolvent  No Cool Cool slowly to RT, then place in ice bath CheckHotSoluble->Cool  Yes AddMoreSolvent->CheckHotSoluble BadSolvent2 Result: Unsuitable Solvent (Insoluble) AddMoreSolvent->BadSolvent2  Still Insoluble CheckCrystals Do abundant, high-quality crystals form? Cool->CheckCrystals GoodSolvent Result: Potential Solvent! Proceed to scale-up. CheckCrystals->GoodSolvent  Yes ConsiderMixed Result: Poor Recovery. Consider mixed-solvent system or try another solvent. CheckCrystals->ConsiderMixed  No

Caption: A decision tree for systematically screening potential recrystallization solvents.

Step-by-Step Protocol for Solvent Screening
  • Preparation: Label several small test tubes, one for each candidate solvent (e.g., Water, Ethanol, Toluene, Hexane, Ethyl Acetate).

  • Aliquot Compound: Place approximately 20-30 mg of your crude this compound into each test tube.

  • Room Temperature Test: Add the first solvent dropwise (starting with ~0.5 mL) to its corresponding tube. Agitate or vortex the tube. A good solvent should not dissolve the compound at room temperature.[11] If it dissolves completely, that solvent is unsuitable for single-solvent recrystallization.

  • Heating Test: If the compound is insoluble at room temperature, add a boiling chip and gently heat the mixture to the solvent's boiling point in a water or sand bath.

  • Dissolution: If the compound dissolves completely, it is a potential candidate. If it does not, add more solvent in small increments (0.25 mL at a time) with reheating until it dissolves. Be careful not to add a large excess of solvent, as this is the most common cause of poor recovery.[11][12] If the compound remains insoluble after adding ~2-3 mL of solvent, it is likely a poor choice.

  • Crystallization: Once a clear, hot solution is obtained, allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] After reaching room temperature, place the tube in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will produce a large crop of well-defined crystals.

Predicted Solubility Behavior of this compound

The following table summarizes the predicted solubility of this compound in common laboratory solvents, providing a starting point for your experimental screening.

SolventPolarityBoiling Point (°C)[5]Predicted Solubility (Cold)Predicted Solubility (Hot)Suitability Notes
Water High (Polar Protic)100Very LowLow to ModerateGood "green" option to test. May require a large volume or work best as an anti-solvent with ethanol.[4]
Ethanol High (Polar Protic)78Low to ModerateHighExcellent candidate. Often used for nitrobenzoic acids.[3][8]
Methanol High (Polar Protic)65Low to ModerateHighExcellent candidate. Similar to ethanol but more volatile.
Ethyl Acetate Medium77ModerateHighMay be too soluble when cold, leading to poor yield. Worth testing.
Acetone Medium56HighVery HighLikely too good a solvent, making recovery difficult.[5]
Toluene Low (Nonpolar)111Very LowModerate to HighGood candidate due to aromatic character. High boiling point is a drawback.
Hexane Low (Nonpolar)69InsolubleVery LowUnlikely to be a good single solvent. Could be an excellent anti-solvent with Toluene or Ethyl Acetate.

Part 3: Troubleshooting Common Recrystallization Issues

Q4: I've cooled my solution, but no crystals have formed. What should I do?

A4: This is a common issue that can usually be resolved. Here are the primary causes and solutions:

  • Too Much Solvent: This is the most frequent problem.[12] If an excess of hot solvent was used, the solution may not be supersaturated upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent (in a fume hood). Reduce the volume by 20-30% and attempt to cool again.

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not begun.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic rough edges of the glass can provide nucleation sites for crystal growth.[11]

    • Solution 2 (Seed Crystal): If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" provides a template for further crystallization.[11]

  • Insufficient Cooling: Ensure the solution has been cooled sufficiently in an ice bath for an adequate amount of time (at least 20-30 minutes).

Q5: My compound "oiled out" instead of crystallizing. How can I fix this?

A5: "Oiling out" occurs when the compound precipitates from the solution as a liquid instead of a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when high concentrations of impurities significantly depress the melting point.[13] An oil rarely forms pure crystals upon solidification.

  • Solution 1 (Reheat and Add Solvent): Reheat the flask to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature of the solution. If using a mixed-solvent system, add more of the "good" solvent.[13] Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2 (Lower the Solution Polarity): If using a highly polar solvent like an ethanol/water mixture, the oiling may be due to the compound crashing out too quickly. Try re-dissolving and using a less polar solvent system, such as toluene-hexane.

  • Solution 3 (Charcoal Treatment): If the cause is a high impurity load, consider performing an activated charcoal treatment on the hot solution before crystallization to remove colored and highly polar impurities.[13]

Q6: My final yield is very low. What went wrong?

A6: A low recovery can be frustrating but is often preventable.

  • Cause 1 (Too Much Solvent): As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[13] Always use the minimum amount of hot solvent required for complete dissolution.

  • Cause 2 (Premature Crystallization): If the compound crystallizes too early during a hot filtration step (to remove insoluble impurities), significant product can be lost in the filter paper.

    • Solution: Use a pre-heated funnel and flask for the hot filtration. Add a small excess of hot solvent before filtering to ensure the compound stays in solution, then boil off the excess before cooling.[9]

  • Cause 3 (Incomplete Transfer): Ensure all crystals are scraped from the crystallization flask and washed into the filter funnel during collection. Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering mother liquor without dissolving the product.[9]

References

  • Benchchem. (n.d.). Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid.
  • Chemical Label. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Google Patents. (n.d.). Process for recovering 3-nitrobenzoic acid.
  • Guidechem. (n.d.). 2-Nitrobenzoic acid 552-16-9 wiki.
  • CymitQuimica. (n.d.). CAS 610-34-4: Benzoic acid, 2-nitro-, ethyl ester.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization1.
  • Unknown. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Zhang, et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.

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Technical Support Center: Purification of 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying 2-Ethyl-5-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with isomeric impurities during their work. We will explore the root causes of these impurities and provide robust, field-proven troubleshooting guides and protocols to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: What are the most probable isomeric impurities in my crude this compound, and why do they form?

A: The presence of isomeric impurities is almost always a direct result of its synthesis, which typically involves the electrophilic nitration of 2-ethylbenzoic acid. In this reaction, the benzene ring has two directing groups:

  • Ethyl group (-CH₂CH₃): An activating, ortho-, para- director.

  • Carboxylic acid group (-COOH): A deactivating, meta- director.

The stronger activating group—the ethyl group—will primarily dictate the position of the incoming nitro group (-NO₂). Therefore, nitration will occur ortho and para to the ethyl group. This leads to the formation of two main products:

  • This compound (Desired Product): The nitro group is para to the ethyl group.

  • 2-Ethyl-3-nitrobenzoic acid (Primary Impurity): The nitro group is ortho to the ethyl group.

The directing influences are in opposition, which makes achieving high regioselectivity a challenge.[1] Careful optimization of reaction conditions, such as using low temperatures, is necessary to favor the formation of the desired 5-nitro isomer, but the 3-nitro isomer is almost always a significant byproduct.[1]

Q2: My initial analysis (HPLC/TLC) shows a significant impurity peak. What is the most straightforward first step to improve purity?

A: For solid organic compounds, fractional recrystallization is the most direct and cost-effective initial purification strategy.[2][3] This technique leverages the subtle differences in solubility between the desired product and the isomeric impurity in a selected solvent. The goal is to find a solvent that dissolves the crude product when hot but in which the desired isomer is significantly less soluble than the impurity upon cooling, allowing it to crystallize out selectively.[2][4]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A: The ideal recrystallization solvent should meet these criteria:

  • Does not react with the compound.

  • Dissolves the compound poorly at low temperatures but very well at its boiling point.[5]

  • Dissolves the impurities well at all temperatures (so they remain in the mother liquor) OR dissolves them very poorly (so they can be removed by hot filtration).

  • Has a boiling point below the melting point of the compound.

For substituted benzoic acids, polar protic solvents or mixtures are often a good starting point. Solubility generally increases with temperature for these compounds.[6]

Solvent SystemRationale & Suitability
Ethanol/Water A classic choice. Dissolve the compound in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly.
Isopropanol A good single-solvent option that often provides excellent crystal recovery for aromatic acids.
Acetic Acid/Water Useful for compounds that are sparingly soluble in other organic solvents. Dissolve in hot glacial acetic acid and add water to induce crystallization.
Toluene A less polar option. May provide different selectivity for separating isomers compared to alcohols.

Expert Tip: Perform small-scale solvent screening in test tubes with a few milligrams of your crude product to quickly identify the most promising solvent or solvent system before committing to a large-scale recrystallization.

Q4: Recrystallization improved purity, but my sample is still not meeting specifications (>99%). What is the next logical step?

A: When recrystallization is insufficient, preparative column chromatography is the next and most powerful purification technique.[7][8] This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase. Because positional isomers have slightly different polarities, they will interact with the stationary phase differently, allowing for their separation.[9]

Q5: I am struggling to achieve baseline separation of my isomers using flash chromatography. What parameters can I adjust?

A: Optimizing isomer separation on a column requires careful adjustment of conditions.

  • Mobile Phase Polarity: This is the most critical factor. Use a solvent system where the Rf values of your spots on a TLC plate are between 0.2 and 0.4 and are well-separated. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate), often with a small amount (0.5-1%) of acetic or formic acid. The acid suppresses the ionization of the carboxylic acid group, reducing "streaking" or "tailing" on the silica gel and leading to sharper peaks.

  • Isocratic vs. Gradient Elution: If the Rf values of your isomers are very close, a shallow gradient elution (slowly increasing the polarity of the mobile phase over time) will often provide a better separation than an isocratic (constant polarity) elution.

  • Stationary Phase: While standard silica gel is usually sufficient, for very difficult separations, consider alternative stationary phases. Phenyl-bonded silica can offer different selectivity for aromatic compounds and is well-suited for resolving positional isomers.[9][10]

Q6: Are there any non-chromatographic chemical methods for separating these isomers?

A: Yes, a potential method is purification via pH-controlled precipitation . This technique exploits the small differences in the acidity (pKa) of the isomers. Due to the "ortho effect," a nitro group at the 3-position (ortho to the carboxylate) may slightly increase the acidity of 2-Ethyl-3-nitrobenzoic acid compared to the 5-nitro isomer.

The process involves dissolving the crude mixture in an aqueous basic solution (e.g., NaOH or NaHCO₃) to form the water-soluble sodium salts. Then, a strong acid is slowly added to carefully lower the pH. The less acidic, less soluble isomer (likely the desired this compound) should precipitate out of the solution first at a slightly higher pH. This method has been successfully used to purify related compounds like 2-chloro-5-nitrobenzoic acid, where precipitation at a pH of 2.8-3.2 was effective.[11][12] This requires precise pH control and may need optimization.

Troubleshooting & Purification Workflow

The following diagram outlines a logical workflow for purifying crude this compound.

purification_workflow crude Crude Product (Mixture of Isomers) recryst Step 1: Fractional Recrystallization crude->recryst purity_check1 Purity Analysis (TLC, HPLC, mp) recryst->purity_check1 chrom Step 2: Preparative Column Chromatography purity_check1->chrom  Purity < 99% pure_product Pure Product (>99%) purity_check1->pure_product Purity > 99%   purity_check2 Purity Analysis (TLC, HPLC, mp) chrom->purity_check2 purity_check2->chrom Purity < 99% (Re-optimize) purity_check2->pure_product  Purity > 99% fail Purity < 99% pass Purity > 99%

Caption: General purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Fractional Recrystallization from an Ethanol/Water System

This protocol is the recommended first-line approach for purification.

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol (near boiling) required to fully dissolve the solid.

  • Induce Saturation: While stirring the hot ethanol solution, add hot water dropwise until the solution remains faintly turbid. This indicates you have reached the saturation point.

  • Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again. If there are any insoluble impurities, perform a hot gravity filtration at this stage.[5]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[2][4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water (in the same ratio as your final solvent mixture) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and HPLC to determine its purity.

Protocol 2: Preparative Flash Column Chromatography

Use this method if recrystallization fails to provide the desired purity.

  • TLC Analysis: First, determine an optimal mobile phase using TLC. Test various ratios of Heptane:Ethyl Acetate with 0.5% acetic acid. The ideal system will show good separation between the desired product and impurities, with an Rf value for the product of ~0.3.

  • Column Packing: Pack a glass flash chromatography column with silica gel using the selected mobile phase as the slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is low, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Combine & Evaporate: Combine the fractions containing the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification via pH-Controlled Precipitation

This is an advanced technique that may offer a non-chromatographic alternative.

ph_precipitation cluster_0 Aqueous Phase (Basic) cluster_1 Acidification & Precipitation crude Crude Isomer Mixture base Dissolve in aq. NaOH (pH > 10) crude->base salts Soluble Sodium Salts (R-COO⁻Na⁺) base->salts acidify Slowly add HCl (Monitor pH closely) salts->acidify precipitate pH ≈ 3.0 Desired Isomer (2-Ethyl-5-nitro...) Precipitates First acidify->precipitate filtrate Filtrate contains more acidic isomer precipitate->filtrate

Caption: Conceptual workflow for isomer separation by pH-controlled precipitation.

  • Dissolution: Dissolve the crude isomer mixture in a 1 M aqueous solution of sodium hydroxide (NaOH), ensuring the final pH is >10. All carboxylic acids will be converted to their soluble sodium salts.

  • Filtration (Optional): If any non-acidic impurities are present, they will not dissolve. Filter the basic solution to remove them.

  • Titration: Place the solution in a beaker with vigorous stirring and a calibrated pH meter. Slowly add a 1 M HCl solution dropwise.

  • Selective Precipitation: Monitor the pH closely. As the pH drops, the less acidic isomer will be protonated first and will precipitate out of the solution. Based on similar compounds, the target precipitation range is likely between pH 3.2 and 2.8.[11]

  • Isolation: Once a significant amount of precipitate has formed within the target pH range, stop the acid addition and immediately filter the solid.

  • Washing & Drying: Wash the collected solid with cold deionized water and dry under vacuum.

  • Analysis: Analyze the purity of the precipitated solid and the remaining filtrate by HPLC to confirm the separation.

References

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"2-Ethyl-5-nitrobenzoic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stability and Degradation of 2-Ethyl-5-nitrobenzoic Acid

Welcome to the Technical Support Center for this compound (CAS No. 90564-19-5). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the stability and degradation challenges associated with this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to anticipate and troubleshoot issues effectively in your experiments.

Compound Stability Profile: An Overview

This compound is a nitroaromatic carboxylic acid.[1][2] Its stability is governed by the interplay of its three key functional components: the aromatic ring, the nitro group (-NO₂), and the carboxylic acid group (-COOH). While the core structure is relatively stable, the nitro and carboxylic acid groups are susceptible to specific environmental and chemical stressors. Understanding these susceptibilities is paramount for ensuring the integrity of experimental results and the long-term viability of stock solutions and formulated products.

Key stability concerns include susceptibility to:

  • Photodegradation: A significant concern for nitroaromatic compounds.

  • Oxidative Stress: Can lead to the formation of various byproducts.

  • Extreme pH Conditions: Can influence solubility and reactivity.

  • Thermal Stress: High temperatures can induce decomposition.

This guide will explore these issues in a practical, question-and-answer format, followed by detailed troubleshooting protocols and methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal stability in its solid form, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] It is crucial to protect the compound from light and moisture to prevent photochemical reactions and potential hydrolysis.

Q2: How sensitive is this compound to light? What are the risks of photodegradation?

Nitroaromatic compounds are well-documented to be sensitive to light, particularly UV radiation.[5][6] Exposure to sunlight or artificial UV light sources can initiate photochemical reactions.[7] This can lead to the formation of colored degradants and a complex mixture of byproducts, including hydroxylated species and potentially ring-cleavage products, compromising sample purity.[5][6] Therefore, all solutions containing this compound should be prepared and stored in amber glassware or containers wrapped in aluminum foil.

Q3: What are the primary degradation pathways I should be aware of?

Based on its chemical structure and data from analogous nitroaromatic compounds, the primary degradation pathways are:

  • Photolysis: As discussed, UV or even strong visible light can induce degradation, potentially leading to hydroxylation of the aromatic ring or reactions involving the nitro group.[7]

  • Reduction of the Nitro Group: In the presence of reducing agents or under certain biological conditions, the nitro group can be reduced to a nitroso (-NO) or an amino (-NH₂) group, forming 2-Ethyl-5-aminobenzoic acid as a potential degradant.[8][9]

  • Oxidative Degradation: Strong oxidizing agents, such as hydrogen peroxide (H₂O₂) or Fenton's reagent, can aggressively degrade the molecule.[10] This process often involves the generation of highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation and eventual ring-opening.[11]

  • Thermal Decomposition: While stable at ambient temperatures, the compound will decompose at elevated temperatures, emitting hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][12]

Q4: How does pH affect the stability of this compound in aqueous solutions?

The carboxylic acid group has a pKa that renders it ionized at neutral and basic pH. While the molecule itself does not readily hydrolyze like an ester, extreme pH conditions can be detrimental:

  • Acidic Conditions (pH < 2): In strongly acidic solutions, the compound is generally stable against hydrolysis. However, forced degradation studies often employ acidic conditions at elevated temperatures to test the limits of stability.[13][14]

  • Basic Conditions (pH > 9): The compound is deprotonated to its carboxylate form. While this increases aqueous solubility, strong basic conditions, especially when combined with heat, can potentially promote degradative reactions. It is crucial to avoid strong bases as they are listed as incompatible materials.[3][4]

Troubleshooting Guides

Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis.

  • Possible Cause 1: Sample Degradation

    • Rationale: The most common cause is the degradation of the analyte due to improper handling. Exposure to ambient light during sample preparation or while sitting in an autosampler can cause rapid photodegradation. Similarly, using non-pH-controlled or reactive solvents can induce chemical changes.

    • Solution:

      • Prepare samples fresh and immediately before analysis.

      • Use amber vials or light-blocking autosampler trays.

      • Ensure all solvents and diluents are high-purity, fresh, and pH-neutral (unless the method specifies otherwise).

      • Review your sample preparation workflow for any steps involving elevated temperatures.

      • Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. This can help confirm if your unexpected peaks match known degradants.

  • Possible Cause 2: Impurity in Starting Material

    • Rationale: The initial solid material may contain synthetic byproducts or impurities.

    • Solution: Always check the Certificate of Analysis (CoA) for your batch of this compound. If purity is a concern, consider purifying the material through recrystallization.

Issue 2: I'm experiencing low recovery or a rapid decrease in compound concentration in solution.

  • Possible Cause 1: Rapid Degradation

    • Rationale: The experimental conditions (e.g., buffer composition, presence of metal ions, exposure to light) may be actively degrading the compound. Nitroaromatic compounds can be particularly sensitive to oxidative conditions.[11][15]

    • Solution: Re-evaluate your experimental medium. Are there any potential oxidizing or reducing agents present? Is the solution protected from light? Run a time-course experiment, analyzing the sample at regular intervals (e.g., 0, 2, 4, 8 hours) to monitor its stability under your specific conditions.

  • Possible Cause 2: Adsorption to Surfaces

    • Rationale: Carboxylic acids and other functionalized molecules can adsorb to the surfaces of glassware, plasticware, or HPLC vials.

    • Solution: Consider using silanized glassware or polypropylene containers and vials, which are known to reduce non-specific binding of organic molecules.

  • Possible Cause 3: Precipitation

    • Rationale: this compound has limited solubility in water. If the concentration exceeds its solubility limit in your solvent system, or if the temperature or pH changes, it may precipitate out of solution.

    • Solution: Visually inspect your solutions for any precipitate. Confirm the solubility of the compound in your specific solvent system. If necessary, use a co-solvent like acetonitrile or methanol to maintain solubility, but first ensure compatibility.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes This table outlines typical stress conditions used in forced degradation studies, based on ICH guidelines and literature for similar compounds.[13][14]

Stress ConditionReagent/MethodTypical Duration & TemperatureExpected Degradation Outcome
Acid Hydrolysis 0.1 M HCl24 hours @ 60°CLow to moderate degradation expected.
Base Hydrolysis 0.1 M NaOH24 hours @ 60°CModerate to significant degradation may occur.
Oxidation 3% H₂O₂, protected from light24 hours @ Room TempSignificant degradation expected. Formation of hydroxylated species and other oxidation products.[11]
Thermal (Solid) Oven48 hours @ 105°CLow degradation expected, but check for color change.
Thermal (Solution) Solution in 50:50 Water:ACN24 hours @ 60°CModerate degradation may occur.
Photolytic Direct sunlight or ICH-compliant photostability chamberExpose solid and solution samplesSignificant degradation expected, especially in solution.[5][7] Formation of colored degradants is likely.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale & References
Solid Storage Cool, dry, dark place in a tightly sealed container.To prevent thermal, hydrolytic, and photolytic degradation.[3]
Solution Storage Store at 2-8°C in amber vials. For long-term, consider -20°C.To slow chemical degradation and prevent photodegradation.
pH of Solutions Maintain pH between 4 and 7 for optimal stability.To avoid potential acid or base-catalyzed degradation.
Incompatibilities Avoid strong oxidizing agents and strong bases.These can cause rapid chemical decomposition.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework to intentionally degrade this compound to understand its degradation profile and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

  • Acid: 0.2 M HCl (final concentration 0.1 M). Heat at 60°C for 24 hours.

  • Base: 0.2 M NaOH (final concentration 0.1 M). Heat at 60°C for 24 hours.

  • Oxidation: 6% H₂O₂ (final concentration 3%). Keep at room temperature for 24 hours, protected from light.

  • Thermal: Use the control sample (stock diluted with solvent). Heat at 60°C for 24 hours, protected from light.

  • Photolytic: Expose a separate solution (1 mg/mL in a quartz or clear glass vial) and a small amount of solid powder to a photostability chamber or direct sunlight. Keep a control sample wrapped in foil at the same temperature.

3. Sample Analysis:

  • At designated time points (e.g., 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Neutralize the acid and base samples with an equivalent amount of base/acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to the control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.

1. Instrumentation and Column:

  • HPLC system with a Photodiode Array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[13]

2. Mobile Phase and Gradient:

  • Rationale: A gradient elution is necessary to separate the relatively polar parent compound from potentially more polar or non-polar degradation products. Using an acidic modifier sharpens the peak shape of the carboxylic acid.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Example Gradient Program:

    • 0-5 min: 10% B
    • 5-25 min: 10% to 90% B
    • 25-30 min: 90% B
    • 30.1-35 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by running a PDA scan) and at a lower wavelength (e.g., 220 nm) to detect a wider range of potential degradants.

3. Method Validation:

  • Analyze the samples from the forced degradation study (Protocol 1).

  • The method is considered stability-indicating if the primary peak for this compound is well-resolved from all degradation product peaks (peak purity should be confirmed with a PDA detector).

Visualizations

Diagram 1: Potential Degradation Pathways

DegradationPathways cluster_photo Photodegradation (UV/Light) cluster_red Reduction cluster_ox Strong Oxidation (e.g., H2O2) cluster_therm High Heat main This compound photo_prod Hydroxylated Species & Ring-Opened Products main->photo_prod hv amino_prod 2-Ethyl-5-aminobenzoic acid main->amino_prod [H] ox_prod Hydroxylated Species & Further Oxidation Products main->ox_prod [O] therm_prod Decomposition Gases (NOx, CO, CO2) main->therm_prod Δ

Caption: Conceptual overview of potential degradation pathways.

Diagram 2: Forced Degradation Study Workflow

ForcedDegradationWorkflow start Prepare 1 mg/mL Stock Solution stress Expose to Stressors (Acid, Base, H2O2, Heat, Light) start->stress control Prepare Control (No Stressor) start->control sample Sample at Timepoints stress->sample analyze Analyze via Stability-Indicating HPLC control->analyze neutralize Neutralize/Dilute Sample sample->neutralize neutralize->analyze characterize Characterize Degradants (LC-MS, Peak Purity) analyze->characterize end Stability Profile Established characterize->end

Caption: Workflow for conducting a forced degradation study.

References

  • J Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Photochemical & Photobiological Sciences.
  • BenchChem Technical Support.
  • ResearchGate.
  • Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Semantic Scholar.
  • National Institutes of Health (NIH).
  • AIP Publishing. Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study | AIP Conference Proceedings.
  • ACS Publications. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters.
  • AIP Publishing.
  • ACS Publications. Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis | Environmental Science & Technology.
  • Chemical Label. chemical label this compound.
  • PubChem. This compound | C9H9NO4 | CID 22745173.
  • Fisher Scientific.
  • Agency for Toxic Substances and Disease Registry. analytical methods.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Chromatography Online. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Acros Organics.
  • Fisher Scientific.
  • ChemicalBook. This compound | 90564-19-5.
  • MedCrave online.
  • International Journal of Trend in Scientific Research and Development.
  • BenchChem. A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples.
  • Oxford Academic.
  • ChemicalBook. This compound CAS#: 90564-19-5.
  • National Institutes of Health (NIH). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group - PMC.
  • Biosynth. This compound | 90564-19-5 | QDA56419.
  • Guidechem. 2-Nitrobenzoic acid 552-16-9 wiki.

Sources

Troubleshooting guide for "2-Ethyl-5-nitrobenzoic acid" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common reactions and potential challenges encountered when working with this versatile chemical intermediate. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Section 1: Synthesis of this compound via Electrophilic Aromatic Substitution

The synthesis of this compound is typically achieved by the nitration of 2-ethylbenzoic acid. This reaction, while straightforward in principle, presents a significant challenge in regioselectivity, which is a common source of troubleshooting.

Frequently Asked Questions (FAQs): Synthesis

Q1: My nitration of 2-ethylbenzoic acid is resulting in a low yield and a mixture of isomers. What is causing this and how can I improve the selectivity for the 5-nitro isomer?

A1: This is a classic regioselectivity problem arising from the competing directing effects of the substituents on your starting material. The ethyl group is an ortho, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group.[1]

  • Causality: The strongly activating, ortho, para-directing influence of the ethyl group generally dominates over the deactivating, meta-directing carboxylic acid.[1] This means the incoming electrophile (the nitronium ion, NO₂⁺) will be primarily directed to the positions ortho and para to the ethyl group. The position para to the ethyl group is C5, which is the desired product. However, some nitration can occur at the C3 position (ortho to the ethyl group and meta to the carboxyl group), leading to the formation of the 2-ethyl-3-nitrobenzoic acid isomer.

  • Troubleshooting & Optimization:

    • Strict Temperature Control is Critical: The single most important parameter to control is temperature. Nitration reactions are highly exothermic. Running the reaction at elevated temperatures increases the rate of reaction but decreases selectivity, often leading to the formation of unwanted isomers and dinitrated byproducts.[2][3] It is imperative to maintain a low temperature, typically between 0 °C and 10 °C , throughout the addition of the nitrating mixture.[4]

    • Slow, Controlled Addition: The nitrating mixture (concentrated HNO₃ in concentrated H₂SO₄) should be added dropwise to the solution of 2-ethylbenzoic acid in sulfuric acid. This prevents localized temperature spikes that can lead to side reactions.

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, other nitrating agents can offer different selectivity profiles. For sensitive substrates, milder conditions might be explored, though this often comes at the cost of reaction time.

Workflow for Optimizing Regioselectivity

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Troubleshooting Protocol cluster_3 Expected Outcome Problem Low Yield & Isomer Mix in Nitration Cause Poor Regioselectivity (Competing Directing Effects) Problem->Cause Why? Temp Maintain Temp. 0-10 °C Cause->Temp How to fix? Addition Slow Dropwise Addition Temp->Addition Monitoring Monitor via TLC/HPLC Addition->Monitoring Workup Quench on Ice Monitoring->Workup Outcome Increased Yield of This compound Workup->Outcome Result G cluster_0 Problem cluster_1 Potential Causes & Solutions cluster_2 Verification Problem Incomplete Nitro Group Reduction Catalyst Check Catalyst Activity (Use Fresh, Increase Loading) Problem->Catalyst Poisons Suspect Catalyst Poisons (Purify Starting Material) Problem->Poisons Pressure Check H₂ Pressure (Ensure Seal, >1 atm) Problem->Pressure Stirring Improve Agitation (Vigorous Stirring) Problem->Stirring Verification Reaction goes to completion (Confirmed by TLC/LC-MS) Catalyst->Verification Poisons->Verification Pressure->Verification Stirring->Verification

Caption: Decision tree for troubleshooting catalytic hydrogenation.

Q4: Can I use a metal/acid system like Sn/HCl or Fe/HCl instead of catalytic hydrogenation?

A4: Absolutely. Metal/acid reductions are a classic and robust alternative. [5]

  • Tin(II) Chloride (SnCl₂): Often used in ethanol or ethyl acetate. Typically, 3-5 equivalents of SnCl₂·2H₂O are heated with the substrate. The workup involves basification (e.g., with NaHCO₃ or NaOH) to precipitate tin salts, which are then removed by filtration (often through Celite).

  • Iron (Fe) in Acid: Using iron powder with HCl or acetic acid is a very common, inexpensive, and effective method. The reaction is often run in ethanol/water.

Comparison of Reduction Methods

MethodAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd, Pt) Clean reaction, high yields, easy product isolation (filtration of catalyst). [2]Catalyst is expensive and sensitive to poisoning; requires specialized pressure equipment.
Metal/Acid (Fe/HCl, SnCl₂/HCl) Inexpensive, robust, tolerant of more functional groups. [5]Stoichiometric metal waste is generated; workup can be tedious due to filtration of fine metal salts.
Hydrazine/Catalyst (e.g., Raney-Ni) Avoids high-pressure hydrogenation equipment.Hydrazine is highly toxic; reaction can be very exothermic. [6]
B. Esterification of the Carboxylic Acid

Fischer-Speier esterification is the standard method for converting the carboxylic acid to an ester.

Q5: I have a low yield in my Fischer esterification of this compound with ethanol. How can I improve it?

A5: Fischer esterification is an equilibrium-limited reaction. [6]Low yields are almost always due to the presence of water, which drives the equilibrium back toward the starting materials.

  • Causality & Optimization:

    • Use Excess Alcohol: The simplest way to shift the equilibrium towards the product is to use a large excess of the alcohol (e.g., ethanol), which can also serve as the reaction solvent. [5] 2. Remove Water: The water produced during the reaction must be removed. This can be achieved by:

      • A Dean-Stark trap: If the reaction is run in a solvent like toluene or hexane that forms an azeotrope with water.

      • Drying agents: Molecular sieves can be added to the reaction mixture, although their effectiveness can be limited at higher temperatures.

    • Ensure an Effective Catalyst: A strong acid catalyst is required. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are most common. Ensure you use a sufficient catalytic amount (typically 1-5 mol%).

    • Reaction Time and Temperature: The reaction is typically run at reflux in the alcohol for several hours (2-10 hours) to reach equilibrium. [6]Monitor the reaction by TLC to determine when it is complete.

Protocol 2: Fischer Esterification to Synthesize Ethyl 2-Ethyl-5-nitrobenzoate

This protocol is a generalized procedure based on well-established methods for Fischer esterification. [7]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add a large excess of absolute ethanol (e.g., 10-20 equivalents, or enough to act as the solvent).

  • Catalyst: Carefully add the acid catalyst, such as concentrated H₂SO₄ (approx. 0.1-0.2 mL per gram of carboxylic acid), to the stirred mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and the catalyst), and finally with brine. Caution: CO₂ evolution will occur during the bicarbonate wash; vent the separatory funnel frequently.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

References

  • Adams, R., & Cohen, F. L. (n.d.).
  • Recrystallization 2. (n.d.). University of Massachusetts. [Link]
  • Fischer–Speier esterification. (2023, December 29). In Wikipedia. [Link]
  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
  • Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. [Link]
  • Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. (1999). Analytical Biochemistry, 268(2), 404-7. [Link]
  • Recrystallization of Benzoic Acid. (n.d.). St. Olaf College. [Link]
  • Nitration Of Benzoic Acid. (n.d.). Profnit. [Link]

Sources

Technical Support Center: Purification and Analysis of 2-Ethyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Ethyl-5-nitrobenzoic acid. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification and analysis of this compound. The guidance provided is rooted in established chemical principles and practical laboratory experience to ensure the integrity and reliability of your experimental outcomes.

Introduction to Purification Strategies

The purity of this compound is paramount for its successful application in research and development, particularly as a building block in the synthesis of more complex molecules. The primary impurities often arise from the synthesis process itself, which typically involves the nitration of 2-ethylbenzoic acid. Due to the competing directing effects of the ortho-para directing ethyl group and the meta-directing carboxylic acid group, a mixture of isomers can be formed.

This guide will focus on the most common and effective purification techniques: recrystallization and column chromatography. We will also detail analytical methods for assessing the purity of the final product.

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question: My crude this compound is off-color (yellow or brown). How can I remove the colored impurities?

Answer: Colored impurities are common in nitrated compounds and are often highly polar, colored byproducts.

  • Activated Charcoal Treatment: The most effective method is to use activated charcoal. After dissolving your crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. It is crucial to perform a hot filtration immediately after to remove the charcoal. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.

Question: I'm not getting any crystals upon cooling my recrystallization solution. What should I do?

Answer: The failure of crystals to form is a common issue that can often be resolved with a few simple techniques.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[1]

  • Check for Supersaturation: Your solution might be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of your compound.

  • Excess Solvent: You may have used too much solvent. If crystallization still doesn't occur, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[1]

Question: My recrystallization resulted in an oil instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[2] This is more likely if the compound has a low melting point or if there are significant impurities present.[1]

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to ensure the compound remains in solution for a longer period during cooling.[2]

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling, which encourages the formation of well-ordered crystals rather than an oil.

  • Consider a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system. For aromatic acids, ethanol/water or methanol/water mixtures are often effective.[3]

Question: My final product has a low melting point and a broad melting range. What does this indicate?

Answer: A low and broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to melt the solid. To address this, a second recrystallization is often necessary. If the melting point does not improve after a second recrystallization, it may be necessary to consider an alternative purification method, such as column chromatography, to remove persistent impurities.

Workflow for Recrystallization

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal  optional hot_filter Hot Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A typical workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound sample?

A1: The most probable impurities are isomers formed during the nitration of 2-ethylbenzoic acid. The ethyl group is an ortho-, para- director, while the carboxylic acid group is a meta- director. This can lead to the formation of other isomers such as 2-ethyl-3-nitrobenzoic acid and 2-ethyl-6-nitrobenzoic acid. Unreacted starting material (2-ethylbenzoic acid) and dinitrated byproducts may also be present.[4][5]

Q2: What is a good solvent for the recrystallization of this compound?

  • Ethanol and Methanol: These solvents often show good solubility at high temperatures and lower solubility at room temperature for nitrobenzoic acids.[6]

  • Ethanol/Water or Methanol/Water Mixtures: A mixed solvent system can be very effective. The compound is typically dissolved in the minimum amount of hot alcohol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes slightly cloudy. A few more drops of hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: When should I choose column chromatography over recrystallization?

A3: Column chromatography is a more powerful, but also more labor-intensive, purification technique. It is generally recommended in the following situations:[7]

  • When recrystallization fails to remove impurities effectively, especially if the impurities have very similar solubility profiles to the desired product.

  • If the crude product is an oil and will not crystallize.[7]

  • When a very high degree of purity is required.

Q4: How do I perform column chromatography for this compound?

A4: Silica gel is the most common stationary phase for purifying acidic compounds like this compound.[8]

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. A small amount of acetic acid (0.5-1%) is often added to the eluent to keep the carboxylic acid protonated and prevent it from streaking on the column. The ideal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.4 for the desired compound.[7]

Q5: What analytical method is best for determining the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most suitable method for accurately determining the purity and quantifying isomeric impurities.

  • Technique: Reversed-phase HPLC (RP-HPLC) is highly effective for separating polar compounds like nitrobenzoic acid isomers.[9]

  • Typical Conditions:

    • Column: A C18 column is standard.[9][10]

    • Mobile Phase: A mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection, typically around 254 nm, is effective for these aromatic compounds.[9][10]

Data and Protocols

Illustrative HPLC Purity Analysis Method

The following table summarizes a typical HPLC method that can be adapted for the analysis of this compound and its isomers.

ParameterMethod Details
Stationary Phase C18 bonded silica (e.g., 5 µm, 150 mm x 4.6 mm)[9]
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Elution Type Gradient or Isocratic (start with 60:40 A:B)
Flow Rate 1.0 mL/min
Detection UV at 254 nm[9][10]
Injection Volume 10 µL
Column Temperature Ambient
Step-by-Step Protocol: HPLC Analysis
  • Preparation of Mobile Phase: Prepare the aqueous and organic mobile phases as described in the table. Degas the solvents before use.

  • Standard Solution Preparation: Accurately weigh a small amount of a pure standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare your purified sample in the same manner as the standard solution.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]

  • Analysis: Inject a blank (mobile phase), followed by the standard solution, and then your sample solution. Compare the chromatogram of your sample to the standard to determine the retention time of this compound and identify any impurity peaks. Purity can be assessed by the relative peak areas.

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (it's an oil) is_pure Is the product pure (check by HPLC/melting point)? recrystallize->is_pure column_chrom->is_pure is_pure->column_chrom No end_pure Pure Product is_pure->end_pure Yes end_impure Consider alternative purification or re-purify

Caption: A decision tree to guide the selection of the appropriate purification method.

Safety Information

This compound should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Unknown. Column chromatography.
  • Unknown. Recrystallization.
  • University of York. Problems with Recrystallisations.
  • University of Rochester Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • Unknown. chemical label this compound.
  • LibreTexts. 3.6F: Troubleshooting. 2022-04-07.
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. 2014-08-04.
  • Unknown. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • Martínez F, Jouyban A, Acree WE. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules. 2021;26(11):3384.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. 2025-06-19.
  • Muhammad S, Sanam S, et al. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie. 2019;233(10):1395-1410.
  • Unknown. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
  • ResearchGate. Solubility comparison in ethanol.
  • SIELC Technologies. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column.
  • PubChem. This compound.
  • Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

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Technical Support Center: Reaction Monitoring of 2-Ethyl-5-nitrobenzoic acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using Thin-Layer Chromatography (TLC) to monitor reactions involving 2-Ethyl-5-nitrobenzoic acid . Here, we provide in-depth, field-proven insights to help you overcome common challenges and ensure the integrity of your results.

Understanding the Molecule: this compound

Before diving into TLC specifics, understanding the physicochemical properties of this compound is crucial for experimental design.

  • Structure: It possesses a benzene ring substituted with three groups: an ethyl group, a nitro group, and a carboxylic acid group.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is a highly polar and acidic group. On a standard silica gel TLC plate, this group will strongly interact with the stationary phase and can be prone to "tailing" or "streaking" if not handled correctly.[1][2][3]

    • Nitro Group (-NO2) & Aromatic Ring: These components make the molecule UV-active, which is the primary method for visualization.[4][5][6]

  • Polarity: The presence of the carboxylic acid and nitro groups makes it a relatively polar molecule.[7][8] Its reaction products may have different polarities, which is the basis for separation by TLC.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase (solvent system) for monitoring a reaction with this compound?

A1: The choice of mobile phase is critical and depends on the polarity of both the starting material and the expected products.[11] For a polar aromatic acid like this compound, a good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.

A recommended initial system is Hexane:Ethyl Acetate (EtOAc) . Start with a ratio of around 7:3 (v/v) and optimize from there.[12]

  • Rationale: Hexane is a non-polar solvent, while ethyl acetate is a moderately polar solvent. By adjusting their ratio, you can modulate the overall polarity of the mobile phase to achieve optimal separation. The goal is to find a ratio where the starting material has a Retention Factor (Rf) of approximately 0.2-0.4, allowing clear separation from both non-polar byproducts (higher Rf) and polar products (lower or higher Rf, depending on the reaction).[11][13]

Q2: My spots for this compound are streaking or tailing. How can I fix this?

A2: Tailing is the most common issue when running carboxylic acids on silica gel TLC plates.[1][3] It occurs because the acidic proton of the carboxylic acid interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface, leading to uneven migration.[2][3]

The Solution: Add a small amount of a volatile acid to your mobile phase.

  • Primary Recommendation: Add 0.5-1% acetic acid or formic acid to your Hexane:EtOAc mobile phase.[2][12][14]

  • Causality: The added acid protonates the silica gel surface and ensures the this compound remains in its neutral, protonated form. This minimizes the strong, undesired interactions and results in sharp, compact spots.[1][2]

Q3: How do I visualize the spots on the TLC plate?

A3: Given its structure, this compound and many of its derivatives are readily visualized using non-destructive UV light.

  • Primary Method: UV Lamp (254 nm): Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., F254).[15] Compounds that absorb UV light, such as those with aromatic rings and conjugated systems, will "quench" this fluorescence and appear as dark spots against a green glowing background.[4][5][6] This should always be the first method you try as it is non-destructive.[5]

  • Secondary Method: Iodine Chamber: If a product is not UV-active, exposing the plate to iodine vapor can be effective. Iodine complexes with many organic compounds, especially aromatic and unsaturated ones, to form temporary yellow-brown spots.[4][5][16]

  • Destructive Stains: For compounds that are neither UV-active nor stain well with iodine, a chemical stain like potassium permanganate (KMnO₄) can be used. This stain is excellent for visualizing groups that can be oxidized, such as alcohols or alkenes, which might be products of your reaction.[16]

Q4: How do I interpret the TLC results to know if my reaction is complete?

A4: Proper reaction monitoring involves comparing the reaction mixture to your starting material.[17]

  • Spotting Pattern: On a single TLC plate, spot three lanes:

    • Lane 1 (Reference): Your pure starting material (this compound).

    • Lane 2 (Co-spot): Spot the starting material first, then spot the reaction mixture directly on top of it.[13]

    • Lane 3 (Reaction Mixture): An aliquot from your reaction vessel.[13][17]

  • Interpretation:

    • As the reaction proceeds, the spot corresponding to your starting material in Lane 3 should diminish in intensity.

    • A new spot, corresponding to your product, should appear. Typically, if the reaction reduces the nitro group or converts the carboxylic acid to a less polar ester, the product spot will have a higher Rf value (travel further up the plate).[12]

    • The reaction is considered complete when the starting material spot is completely gone from Lane 3.[17] The co-spot lane helps to confirm the identity of the starting material spot, especially if the product Rf is very close to the starting material Rf.[13]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment, following a logical diagnostic flow.

Problem Diagnosis Workflow

G Start TLC Plate Developed Problem What is the issue? Start->Problem Streaking Spots are streaking or tailing Problem->Streaking Streaking NoSpots No spots are visible Problem->NoSpots Visibility BadSep Poor separation (Spots at baseline or solvent front) Problem->BadSep Separation GoodRun Spots are sharp & separated Problem->GoodRun Looks Good Sol_Streak Is the compound a carboxylic acid? Streaking->Sol_Streak Sol_NoSpots Did you check under UV (254 nm)? NoSpots->Sol_NoSpots Sol_BadSep Where are the spots? BadSep->Sol_BadSep End Problem Solved Sol_Streak_Yes Add 0.5-1% Acetic Acid to mobile phase Sol_Streak->Sol_Streak_Yes Yes Sol_Streak_No Sample is overloaded. Dilute and re-spot. Sol_Streak->Sol_Streak_No No Sol_Streak_Yes->End Sol_Streak_No->End Sol_NoSpots_Yes Try a chemical stain (Iodine or KMnO4) Sol_NoSpots->Sol_NoSpots_Yes Yes Sol_NoSpots_No Visualize with UV lamp. Compound is likely UV-active. Sol_NoSpots->Sol_NoSpots_No No Sol_NoSpots_Dilute If still no spots, sample may be too dilute. Concentrate and re-spot. Sol_NoSpots_Yes->Sol_NoSpots_Dilute Sol_NoSpots_No->End Sol_NoSpots_Dilute->End Sol_BadSep_Base Spots at baseline: Mobile phase is not polar enough. Increase % of Ethyl Acetate. Sol_BadSep->Sol_BadSep_Base Baseline Sol_BadSep_Front Spots at solvent front: Mobile phase is too polar. Decrease % of Ethyl Acetate. Sol_BadSep->Sol_BadSep_Front Solvent Front Sol_BadSep_Base->End Sol_BadSep_Front->End

Caption: Troubleshooting workflow for common TLC issues.

Detailed Experimental Protocol

This protocol provides a self-validating system for monitoring your reaction.

Materials
  • Silica Gel 60 F254 TLC plates

  • Developing chamber with lid

  • Capillary spotters

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (glacial)

  • UV Lamp (254 nm)

  • Forceps

Step-by-Step Methodology
  • Chamber Preparation:

    • Prepare your mobile phase. For an initial run, mix 7 mL of Hexane, 3 mL of Ethyl Acetate, and 0.1 mL of Acetic Acid in a beaker.

    • Pour the solvent mixture into the developing chamber to a depth of about 0.5 cm.[11]

    • Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber atmosphere with solvent vapor.[18]

    • Cover the chamber and let it equilibrate for 5-10 minutes.[11]

  • Plate Preparation and Spotting:

    • Using a pencil (never a pen, as ink will run), gently draw a baseline about 1 cm from the bottom of the TLC plate.[13][19]

    • Mark three small dots on the line for your three lanes (Reference, Co-spot, Reaction).

    • Withdraw a tiny aliquot from your reaction mixture using a capillary spotter.

    • Briefly touch the spotter to the designated mark in the "Reaction Mixture" lane and the "Co-spot" lane. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[18][20]

    • Using a clean spotter, do the same for your starting material reference solution, spotting on the "Reference" and "Co-spot" lanes. Allow the solvent to fully evaporate between applications.[14]

  • Development:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the solvent.[10][19]

    • Close the lid and allow the solvent front to travel up the plate undisturbed.[9]

    • When the solvent front is about 1 cm from the top of the plate, remove it with forceps.[11]

    • Immediately mark the position of the solvent front with a pencil.[18]

  • Visualization and Analysis:

    • Allow the plate to air dry completely in a fume hood.

    • View the plate under a 254 nm UV lamp and circle all visible spots with a pencil.[5]

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [21][22][23]

Data Presentation: Example Rf Values

The following table illustrates how to record and interpret results from different solvent systems. Assume a hypothetical reaction where the carboxylic acid is converted to a less polar ester.

Mobile Phase (Hexane:EtOAc + 1% AcOH)Rf of Starting Material (Acid)Rf of Product (Ester)Separation Quality
9:10.100.25Poor (spots too low)
7:3 0.35 0.65 Optimal
5:50.600.85Good (but close to front)
3:70.880.95Poor (spots too high)

This table demonstrates that a 7:3 ratio provides the best separation for this hypothetical reaction.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
  • Labster. (n.d.). TLC Visualization Methods.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?.
  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Pharmacy India. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?.
  • Environmental Science Institute, The University of Texas at Austin. (n.d.). Organic Functional Groups and Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?.
  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • PubChem. (n.d.). 2-Amino-5-ethyl-3-nitrobenzoic acid. National Center for Biotechnology Information.

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Technical Support Center: Navigating Solubility Challenges with 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethyl-5-nitrobenzoic acid. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the common challenge of this compound's poor solubility in various reaction conditions. By understanding the underlying chemical principles, you can optimize your experimental success.

Understanding the Molecule: Why is Solubility a Challenge?

This compound (C₉H₉NO₄, M.W.: 195.17 g/mol ) presents a classic solubility puzzle due to its molecular structure.[1] It possesses a carboxylic acid group, which is polar and capable of hydrogen bonding, a non-polar ethyl group, and a polar, electron-withdrawing nitro group. The predicted XLogP3-AA value of 2.1 suggests a degree of hydrophobicity, contributing to its limited solubility in aqueous solutions.[1]

The key to overcoming solubility issues lies in manipulating the molecule's acidic nature and choosing appropriate solvent systems. The carboxylic acid proton's acidity is influenced by the electronic effects of the other substituents. The electron-withdrawing nitro group increases the acidity (lowers the pKa) compared to benzoic acid, while the electron-donating ethyl group slightly decreases it. This makes the compound's solubility highly dependent on the pH of the medium.

Troubleshooting Guide: Addressing Poor Solubility in Your Reactions

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Issue 1: My this compound is not dissolving in the initial reaction solvent.

Question: I'm starting a reaction and my this compound is not dissolving in the chosen solvent. What are my options?

Answer: This is a common starting hurdle. The first step is to assess your solvent choice based on polarity. For non-aqueous reactions, a systematic approach to solvent screening is recommended.

Core Concept: "Like dissolves like." The varied functional groups on this compound mean that a single solvent may not be ideal. A solvent that can engage in hydrogen bonding with the carboxylic acid and also solvate the aromatic ring and ethyl group is often a good starting point.

Recommended Solvents for Screening:

Based on the solubility of structurally similar compounds like 2-nitrobenzoic acid, polar aprotic and polar protic solvents are excellent candidates.[2]

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetoneThese solvents are effective at solvating both the polar and non-polar parts of the molecule.
Polar Protic Ethanol, MethanolThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneOffer moderate polarity and can be good choices for certain reaction types.

Experimental Protocol: Small-Scale Solubility Test

Before committing to a large-scale reaction, perform a small-scale solubility test:

  • Preparation: Accurately weigh 5-10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent.

  • Observation & Agitation: Vigorously stir or vortex each vial at room temperature for 2-3 minutes. Observe for dissolution.

  • Heating (Optional): If the compound does not dissolve at room temperature, gently heat the vials to 40-50°C with continued agitation. Many organic compounds exhibit increased solubility at elevated temperatures.

  • Documentation: Record the solvent in which the compound fully dissolves and at what approximate concentration.

Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.

Question: My reaction is not going to completion, and I can see undissolved starting material. How can I improve the reaction rate?

Answer: A heterogeneous reaction mixture will almost always proceed slower than a homogeneous one. Here are several strategies to address this, ranging from simple adjustments to more advanced techniques.

  • Co-solvents: If a single solvent doesn't provide adequate solubility, a co-solvent system can be effective. For example, if your primary reaction solvent is toluene for chemical compatibility but solubility is low, adding a small percentage of a more polar co-solvent like DMF or THF can create a homogeneous solution without drastically altering the overall reaction environment.

  • Deprotonation to a Soluble Salt: The carboxylate salt of this compound is significantly more water-soluble than the neutral carboxylic acid. By adding a base, you can deprotonate the carboxylic acid and dramatically increase its solubility in aqueous media.

Experimental Protocol: In-situ Salt Formation

  • Suspend the Acid: Suspend the this compound in your aqueous or semi-aqueous reaction medium.

  • Add Base: Slowly add a suitable base (e.g., sodium hydroxide, potassium carbonate, or a non-nucleophilic organic base like triethylamine) while monitoring the pH.

  • Observe Dissolution: As the base is added, the solid should dissolve to form a clear solution of the carboxylate salt.

G cluster_0 Solubility Enhancement by pH Adjustment Poorly_Soluble This compound (Insoluble in Water) Base Add Base (e.g., NaOH) Poorly_Soluble->Base Deprotonation Soluble_Salt Sodium 2-Ethyl-5-nitrobenzoate (Soluble in Water) Base->Soluble_Salt Forms Salt

Caption: Workflow for increasing aqueous solubility via basification.

  • For Biphasic Reactions: If your reaction involves an aqueous phase and an organic phase, and your this compound (or its salt) is confined to one phase while the other reactant is in the other, a phase-transfer catalyst can be a powerful tool.

How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can transport the deprotonated carboxylate anion from the aqueous phase into the organic phase where the reaction can occur.[3]

G cluster_0 Aqueous Phase cluster_1 Organic Phase Aq_Reactant 2-Ethyl-5-nitrobenzoate Anion (R-COO⁻) Na⁺ PTC Q⁺X⁻ (e.g., TBAB) Q⁺R-COO⁻ Aq_Reactant:f0->PTC:f0 Anion Exchange Org_Reactant Reactant B Product Org_Reactant:f1->PTC:f1 Product Formation PTC:f1->Org_Reactant:f0 Transport & Reaction

Caption: Mechanism of Phase-Transfer Catalysis for a biphasic reaction.

Frequently Asked Questions (FAQs)

Q1: Can I just use more solvent to dissolve my compound?

A1: While increasing the solvent volume can work, it may not be practical for large-scale reactions as it can lead to dilute reaction conditions, longer reaction times, and increased solvent waste. It's often more efficient to find a more suitable solvent or use one of the techniques mentioned above.

Q2: Will converting my carboxylic acid to an ester or amide improve solubility?

A2: Yes, converting the carboxylic acid to a less polar derivative like a methyl or ethyl ester can significantly improve its solubility in a wider range of organic solvents.[4] This is a common strategy in multi-step syntheses where the carboxylic acid functionality is not required for the immediate subsequent step.

Experimental Protocol: Esterification for Improved Solubility

  • Dissolve the Acid: Dissolve this compound in a suitable alcohol (e.g., methanol or ethanol).

  • Add Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat: Heat the mixture to reflux for several hours.

  • Work-up: After the reaction is complete, neutralize the acid catalyst and extract the ester into an organic solvent. The resulting ester will likely be more soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes.

Q3: Are there any "green" or more environmentally friendly solvents I can try?

A3: Yes, the field of green chemistry offers several alternatives. For example, cyclopentyl methyl ether (CPME) is a greener alternative to THF and dichloromethane in some applications. 2-Methyltetrahydrofuran (2-MeTHF) is another option. For some reactions, ionic liquids or deep eutectic solvents might also be considered, though their application is highly reaction-specific.

Q4: I've tried everything and my compound still won't dissolve. What else can I do?

A4: In very challenging cases, you might consider more specialized techniques:

  • Sonication: Using an ultrasonic bath can provide the energy to break up the crystal lattice of the solid and aid in dissolution.

  • High-Temperature/High-Pressure Reactors: For inert reactions, specialized equipment can allow for reactions to be run at temperatures above the normal boiling point of the solvent, which can dramatically increase solubility.

Summary of Solubility Strategies

StrategyWhen to UseKey Considerations
Solvent Screening Initial reaction setup.Test a range of polar aprotic and protic solvents.
Heating Mild solubility issues.Ensure the compound is thermally stable at the desired temperature.
pH Adjustment Aqueous or semi-aqueous reactions.Convert the acid to its more soluble carboxylate salt by adding a base.
Co-solvents When a single solvent is not effective.Use a small amount of a highly-solvating solvent to improve the overall solvent power.
Derivatization When the carboxylic acid is not needed for the next step.Convert to a more soluble ester or amide.
Phase-Transfer Catalysis Biphasic (aqueous/organic) reactions.Use a catalyst like TBAB to transport the carboxylate into the organic phase.

By systematically applying these principles and techniques, you can effectively troubleshoot and overcome the solubility challenges associated with this compound, leading to more efficient and successful reactions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22745173, this compound.
  • Zhang, X., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1106.
  • Solubility of Things (n.d.). 4-Nitrobenzoic acid.
  • PrepChem.com (n.d.). Synthesis of 2-nitrobenzoic acid.
  • Gauth (n.d.). What is the IUPAC name for the following compound? this compound.
  • PubChem (n.d.). 2-Methyl-5-nitrobenzoic acid.
  • Ruhr-Universität Bochum (2025). Carboxylic Acids in Catalysis.
  • OperaChem (2023). Phase transfer catalysis (PTC).
  • MDPI (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
  • National Institutes of Health (n.d.). Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis.
  • National Institutes of Health (n.d.). Understanding biocatalyst inhibition by carboxylic acids.
  • PubChem (n.d.). 4-Nitrobenzoic Acid.

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Preventing side reactions during the synthesis of "2-Ethyl-5-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to help you minimize side reactions and maximize the yield and purity of your target compound.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My final product shows significant contamination with an isomer. How can I identify it and, more importantly, prevent its formation?

Answer: The most probable isomeric impurity is 2-ethyl-3-nitrobenzoic acid . Its formation is a direct consequence of the competing directing effects of the substituents on your starting material, 2-ethylbenzoic acid.

  • Mechanistic Cause: Your starting material has two groups directing the incoming electrophile (the nitronium ion, NO₂⁺):

    • Ethyl Group (-C₂H₅): An activating, ortho, para-director.[1][2]

    • Carboxylic Acid Group (-COOH): A deactivating, meta-director.[3][4][5]

    While the activating ethyl group's influence dominates to favor the desired C5 (para) substitution, some substitution will occur at the C3 position, which is ortho to the ethyl group and meta to the carboxylic acid. Higher reaction temperatures provide the activation energy needed for the formation of this less-favored, but still possible, isomer.[2][5]

  • Preventative Actions:

    • Strict Temperature Control: This is the most critical parameter for regioselectivity. The nitration is highly exothermic, and even small temperature spikes can dramatically increase the formation of the 3-nitro isomer.[6] Maintain a reaction temperature of 0-5°C or lower throughout the entire addition process. [5][7] Use an ice-salt bath for efficient cooling.

    • Slow Reagent Addition: Add the nitrating mixture (or the substrate) dropwise to the reaction vessel. This allows the cooling bath to dissipate the heat generated from the reaction effectively, preventing localized hot spots.[7]

    • Pre-cool All Reagents: Before mixing, ensure that both the solution of 2-ethylbenzoic acid in sulfuric acid and the nitrating mixture are independently cooled to the target reaction temperature.

  • Identification: High-Performance Liquid Chromatography (HPLC) is the ideal method to resolve and quantify the this compound from its 3-nitro isomer.[8]

Question 2: I've detected byproducts with a higher molecular weight, suggesting over-nitration. What causes this and how is it avoided?

Answer: The presence of higher molecular weight compounds, such as dinitrobenzoic acid derivatives, is a classic sign of over-nitration.

  • Mechanistic Cause: Once the first nitro group is added to the ring, the ring becomes significantly deactivated towards further electrophilic substitution. However, under forcing conditions—such as high temperatures, prolonged reaction times, or an excess of the nitrating agent—a second nitration can occur.[3]

  • Preventative Actions:

    • Control Stoichiometry: Use a carefully measured, slight molar excess of nitric acid, but avoid a large excess. The concentration of the nitrating species is a key driver of the reaction rate.

    • Limit Reaction Time: Once the addition of the nitrating agent is complete, do not let the reaction stir for an unnecessarily long time. Monitor the consumption of the starting material using a suitable technique like Thin-Layer Chromatography (TLC).[9]

    • Maintain Low Temperature: As with isomer control, low temperatures decrease the overall reactivity of the system, making the deactivated mononitrated ring less susceptible to a second electrophilic attack.[4]

Question 3: My reaction mixture becomes a thick, un-stirrable slurry during the nitration. What's happening?

Answer: This is a common physical processing issue related to the solubility of the product and the properties of the reaction medium.

  • Cause:

    • Product Precipitation: The nitrated product, this compound, has limited solubility in the sulfuric acid medium, especially as the reaction progresses.

    • Water Formation: For every mole of your substrate that is nitrated, one mole of water is produced.[10] This water dilutes the sulfuric acid, reducing its solvating power and further decreasing the solubility of the nitrated product, causing it to precipitate out.[10]

    • Insufficient Sulfuric Acid: Using too little sulfuric acid means there isn't enough volume to keep the product dissolved or to absorb the water byproduct effectively.[10]

  • Solution:

    • Ensure you are using an adequate weight ratio of sulfuric acid to the 2-ethylbenzoic acid. Ratios of 4:1 to 8:1 (H₂SO₄:substrate) are often cited in related procedures to maintain a mobile, stirrable reaction mass.[10] This ensures proper mixing and heat transfer, which is critical for preventing side reactions.

Part 2: Frequently Asked Questions (FAQs)

1. What is the fundamental mechanism for the synthesis of this compound? The synthesis is a classic electrophilic aromatic substitution (EAS). The process involves two main stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This protonated intermediate then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[11][12]

  • Electrophilic Attack: The electron-rich π-system of the 2-ethylbenzoic acid ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A weak base (like HSO₄⁻ or H₂O) then removes a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final product.[12]

2. Why is sulfuric acid essential? Can I use nitric acid alone? Sulfuric acid serves two critical roles. First, it is a catalyst that is stronger than nitric acid, allowing it to protonate the nitric acid and generate the necessary nitronium ion electrophile. Nitric acid alone is not acidic enough to do this efficiently. Second, it acts as a solvent for the reactants and as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the reaction.[10]

3. What are the primary side products I should be aware of? Besides the starting material, the main impurities to monitor are:

  • Isomers: Primarily 2-ethyl-3-nitrobenzoic acid.[2]

  • Over-nitration Products: Dinitrated species.[4]

  • Oxidation Products: Although less commonly reported under controlled conditions, the ethyl group is susceptible to oxidation if temperatures are too high or oxidizing contaminants are present.[1]

4. How can I best purify the crude product? A two-step process is highly effective:

  • Alkali Dissolution and Re-precipitation: This method leverages the acidic nature of the carboxylic acid group. The crude product is dissolved in a weak base (e.g., sodium carbonate solution), and any non-acidic impurities are filtered off. The filtrate is then re-acidified (e.g., with HCl), causing the purified benzoic acid derivative to precipitate. This is particularly effective for removing neutral byproducts.[13][14]

  • Recrystallization: Following acid-base purification, recrystallization from a suitable solvent (e.g., aqueous ethanol or boiling water) will help remove closely related isomers and achieve high purity.[7]

5. Which analytical methods are recommended for final purity assessment? A combination of methods provides the most complete picture of purity.

Analytical Method Principle Information Provided Advantages Disadvantages
HPLC-UV Chromatographic separation based on polarity.[8]Purity percentage, detection and quantification of isomers and other impurities.High sensitivity and resolution; excellent for trace impurity detection.[8]Requires a reference standard for accurate quantification.[8]
¹H NMR Spectroscopy Nuclear magnetic resonance of protons.Structural confirmation, identification of impurities by their unique signals.Provides definitive structural information.Less sensitive to trace impurities compared to HPLC.
qNMR Quantitative NMR against a certified internal standard.[8]Provides a direct, highly accurate measure of absolute purity (assay).Primary analytical method; does not require a specific standard of the target compound.[8]Requires longer relaxation delays and careful experimental setup.[8]
Melting Point Determination of the temperature range over which the solid melts.An indicator of purity. A sharp range close to the literature value suggests high purity.Fast, simple, and inexpensive.Not quantitative; insensitive to small amounts of impurities.

Part 3: Visualization & Protocols

Reaction Pathway and Side Reactions

The following diagram illustrates the desired synthetic route versus the primary undesired pathways.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Reaction Outcomes SM 2-Ethylbenzoic Acid NitratingAgent HNO₃ / H₂SO₄ Desired This compound (Desired Product) NitratingAgent->Desired Low Temp (0-5°C) Controlled Stoichiometry Isomer 2-Ethyl-3-nitrobenzoic acid (Isomeric Impurity) NitratingAgent->Isomer High Temp (>10°C) Dinitro Dinitrated Products (Over-nitration) Desired->Dinitro High Temp Excess HNO₃ Long Reaction Time

Caption: Key reaction pathways in the nitration of 2-ethylbenzoic acid.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common synthesis issues.

G Start Analyze Crude Product (HPLC, NMR) PurityLow Purity < 95%? Start->PurityLow IsomerCheck Major Impurity an Isomer? PurityLow->IsomerCheck Yes Success Product Meets Spec PurityLow->Success No TempControl Action: Improve Temperature Control (Maintain < 5°C, Slow Addition) IsomerCheck->TempControl Yes DinitroCheck Dinitration Detected? IsomerCheck->DinitroCheck No TempControl->Start StoichControl Action: Reduce Reaction Time & Check Stoichiometry DinitroCheck->StoichControl Yes Purify Action: Perform Purification (Alkali Wash & Recrystallization) DinitroCheck->Purify No StoichControl->Start Purify->Start

Caption: A logical workflow for troubleshooting synthesis impurities.

Experimental Protocol: Optimized Synthesis

WARNING: This procedure involves highly corrosive and concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

  • 2-Ethylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Chloride (for ice bath)

Procedure:

  • Prepare the Nitrating Mixture: In a flask, cool 15 mL of concentrated H₂SO₄ in an ice-salt bath to below 5°C. With careful stirring, slowly add 5 mL (a slight molar excess) of concentrated HNO₃. Keep this mixture cooled in the ice bath.[5]

  • Prepare the Substrate Solution: In a separate, larger reaction vessel equipped with a magnetic stirrer and a thermometer, add 50 mL of concentrated H₂SO₄. Cool this acid in an ice-salt bath to below 5°C.

  • Dissolve the Substrate: Slowly and portion-wise, add 15.0 g of 2-ethylbenzoic acid to the cold sulfuric acid. Ensure the temperature does not rise above 10°C during this addition. Stir until all the solid has dissolved. The resulting solution should be cooled back down to 0-5°C.[5][7]

  • Nitration: Using a dropping funnel, add the pre-cooled nitrating mixture from Step 1 to the substrate solution drop by drop. This is the critical step. The rate of addition must be controlled to ensure the internal temperature of the reaction mixture NEVER exceeds 5°C . This addition may take 45-60 minutes.[7]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.

  • Work-up: Very slowly and carefully, pour the cold reaction mixture onto a large beaker containing ~500 g of crushed ice with vigorous stirring. This will cause the crude product to precipitate.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the crude product, preferably in a vacuum oven at a low temperature (~50°C), to a constant weight. Proceed with purification.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Chadwick, D. J., & Widdowson, D. A. (Eds.). (1985). Recent Advances in the Chemistry of Benzenoid Compounds. Royal Society of Chemistry.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • Wikipedia. (2024). Nitration.
  • Taylor, R. (1990).
  • Quora. (2019). Why is ethylbenzene more easily nitrated than benzene?
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Han, J. C., & Han, G. Y. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-7.
  • Quora. (2017). What are the major products of nitration of benzoic acid?
  • Profnit. (n.d.). Nitration Of Benzoic Acid.
  • PubChemLite. (n.d.). This compound (C9H9NO4).
  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • PubChem. (n.d.). This compound.
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
  • eGyanKosh. (n.d.). REACTIONS OF AROMATIC COMPOUNDS - II.
  • Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Ethyl-5-nitrobenzaldehyde.

Sources

"2-Ethyl-5-nitrobenzoic acid" work-up and isolation problems

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges during the work-up and isolation of 2-Ethyl-5-nitrobenzoic acid. The synthesis of this compound, typically via electrophilic nitration of 2-ethylbenzoic acid, presents a unique regiochemical challenge. The activating ortho-, para-directing ethyl group and the deactivating meta-directing carboxylic acid group are in opposition, which can lead to isomeric impurities and purification difficulties.[1] This guide provides in-depth, field-proven insights to navigate these common issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction mixture poured onto ice water after nitration? What is the purpose of "quenching"?

A: Quenching the reaction by pouring it onto a slurry of crushed ice and water is a critical step that serves three primary functions.[2]

  • Rapidly Halting the Reaction: Nitration is a highly exothermic process. Quenching instantly dilutes the strong acid catalyst (sulfuric acid) and consumes the nitrating agent (nitronium ion), effectively stopping the reaction.[3] This prevents over-nitration, which could lead to the formation of dinitro-derivatives, and minimizes the creation of tarry degradation products from overheating.[3][4]

  • Inducing Precipitation: this compound, like many nitroaromatic compounds, has very low solubility in cold, aqueous acidic solutions.[5][6] The drastic change in the solvent environment from concentrated sulfuric acid to dilute aqueous acid causes the crude product to precipitate out as a solid, providing the primary method of isolation.[2][7]

  • Safety: This step safely dissipates the heat generated from the exothermic reaction and the subsequent dilution of the concentrated acids.

Q2: My product did not precipitate after quenching, or the yield is extremely low. What went wrong and what should I do?

A: A failure to precipitate is a common issue that can stem from several factors. If the product remains dissolved or appears as an oil, you must switch from filtration to a liquid-liquid extraction work-up.[2]

  • Causality: The product might be too soluble in the final aqueous mixture, or the concentration might be too low to exceed its solubility limit. Sometimes, the presence of certain impurities can act as solubilizing agents or inhibit crystallization.

  • Solution: Transfer the entire quenched reaction mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3 x 50 mL) with a suitable water-immiscible organic solvent like ethyl acetate or diethyl ether.[2] The product is non-polar enough to have good solubility in these organic solvents.[8] Combine the organic layers and proceed with the standard washing and drying steps as outlined in the protocols below.

Q3: What is the purpose of washing the crude product or organic extract with a sodium bicarbonate solution?

A: Washing with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is an essential purification step to remove residual strong acids (H₂SO₄ and HNO₃) from the reaction.[2]

  • Mechanism: The bicarbonate reacts with the strong mineral acids to form sodium salts, water, and carbon dioxide gas, which partitions them into the aqueous layer for easy removal.

  • Critical Insight: As your target molecule is a carboxylic acid, it will also react with the bicarbonate to form its sodium salt (sodium 2-ethyl-5-nitrobenzoate), which is highly water-soluble. This is a deliberate and useful step. After washing away any neutral organic impurities with an organic solvent, you can re-acidify the aqueous layer to precipitate your purified product. This acid-base extraction is a powerful purification technique. Caution: When using a separatory funnel for this wash, vent frequently to release the pressure from the evolved CO₂ gas.[2]

Q4: My final product is an inseparable mixture of isomers. What purification strategy should I use?

A: The nitration of 2-ethylbenzoic acid can produce the undesired 2-ethyl-3-nitrobenzoic acid isomer.[1] While careful control of reaction conditions (e.g., low temperature) minimizes this, separation is often necessary.[7]

  • Primary Method - Recrystallization: This is the most effective technique. The key is to find a solvent or solvent system in which the desired this compound and the isomeric impurity have different solubilities. A good starting point is an ethanol/water mixture.[9][10] The impure solid is dissolved in the minimum amount of hot solvent, and upon slow cooling, the less soluble compound (ideally your desired product) will crystallize out in a purer form, leaving the more soluble isomer in the mother liquor.[10]

Troubleshooting Guide

Problem: Low Yield or Oily Product After Quenching

A low yield of precipitate or the formation of an oil instead of a solid is a frequent and frustrating problem. This flowchart provides a logical sequence of steps to diagnose and solve the issue.

G start Problem: Low Yield / Oily Product check_precipitate Did any solid precipitate? start->check_precipitate no_precip No Precipitate or Oily Suspension check_precipitate->no_precip No low_precip Low Yield of Precipitate check_precipitate->low_precip Yes, but low extraction Perform Liquid-Liquid Extraction with Ethyl Acetate or Ether no_precip->extraction wash_extract Wash organic layer with water, then brine. Dry and evaporate. extraction->wash_extract crude_product Obtain Crude Product (Solid or Oil) wash_extract->crude_product check_filtrate Check pH of aqueous filtrate. Is it still very acidic? low_precip->check_filtrate extract_filtrate Extract filtrate with Ethyl Acetate to recover dissolved product check_filtrate->extract_filtrate Yes check_filtrate->crude_product No, pH neutral extract_filtrate->wash_extract purify Proceed to Purification (Recrystallization) crude_product->purify

Caption: Troubleshooting Flowchart for Low Product Yield.

Problem: Persistent Emulsion During Liquid-Liquid Extraction

Emulsions are a third, colloidal phase that can form between the aqueous and organic layers, preventing clear separation.

  • Cause: Vigorous shaking and the presence of fine particulate matter or acidic tars can stabilize droplets of one phase within the other.

  • Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer.[2]

    • Gentle Swirling: Instead of shaking, gently rock or swirl the funnel to mix the phases.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool. This can help to break up the colloidal suspension.

Experimental Protocols

Protocol 1: Standard Work-up by Precipitation & Filtration

This is the primary method used when the product readily precipitates upon quenching.

G prep_ice Prepare Beaker with Crushed Ice & Water (5-10x reaction volume) quench Slowly Pour Reaction Mixture onto Ice with Stirring prep_ice->quench Step 1 precipitate Allow Ice to Melt, Stir to Complete Precipitation quench->precipitate Step 2 filter Collect Solid by Vacuum Filtration (Büchner Funnel) precipitate->filter Step 3 wash Wash Solid in Funnel with Cold Water until Filtrate is Neutral (pH ~7) filter->wash Step 4 dry Air-dry the Crude Product on the Funnel wash->dry Step 5

Sources

Technical Support Center: Improving the Regioselectivity of Nitration for 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the regioselective nitration of 2-ethylbenzoic acid. Here, we will delve into the underlying chemical principles, troubleshoot common experimental issues, and provide detailed protocols to enhance the selectivity of your reaction.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the nitration of 2-ethylbenzoic acid.

Q1: What are the expected major and minor products when nitrating 2-ethylbenzoic acid under standard conditions (HNO₃/H₂SO₄)?

Under standard nitrating conditions, a mixture of isomers is typically formed. The two primary substituents, the ethyl group (-CH₂CH₃) and the carboxylic acid group (-COOH), have competing directing effects. The ethyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.[1][2] The interplay of these effects, along with steric hindrance, leads to a complex product distribution. The most probable products are 2-ethyl-5-nitrobenzoic acid and 2-ethyl-3-nitrobenzoic acid, with other isomers forming in smaller amounts.

Q2: Why am I getting a mixture of isomers instead of a single product?

The formation of multiple isomers is a direct consequence of the competing directing effects of the substituents on the benzene ring.[3]

  • Carboxylic Acid (-COOH): This is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position (C5).[4][5]

  • Ethyl Group (-CH₂CH₃): This is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions (C3, C5, and C6).[6]

The C5 position is favored by both groups (para to ethyl, meta to carboxyl), making this compound a likely major product. However, the activating nature of the ethyl group can still direct nitration to the C3 position, despite significant steric hindrance from both adjacent groups.

Q3: My reaction is showing low yield or significant by-product formation (e.g., oxidation). What could be the cause?

Low yields and the formation of oxidation byproducts are common issues in nitration reactions, especially with activated rings.

  • Over-Nitration: The activating ethyl group can make the product, a nitro-substituted benzoic acid, susceptible to a second nitration, leading to dinitro compounds, particularly at higher temperatures.[7]

  • Oxidation: Concentrated nitric acid is a strong oxidizing agent. The ethyl group can be oxidized, leading to various byproducts. This is often exacerbated by elevated temperatures and prolonged reaction times.[7]

  • Harsh Conditions: The standard mixed acid (HNO₃/H₂SO₄) system is highly acidic and can lead to charring or decomposition of starting material or products if not carefully controlled.[8]

Q4: How can I confirm the regiochemistry of my nitrated products?

Confirming the structure of your isomers is crucial. The most effective analytical technique is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The aromatic region of the proton NMR spectrum will show distinct splitting patterns (coupling constants) for each isomer, allowing for unambiguous structure determination.

  • ¹³C NMR: The number of signals and their chemical shifts in the carbon NMR spectrum will also differ for each isomer.

  • Other Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the isomers and determine their molecular weight, while High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the isomer ratio.

Troubleshooting Guide

This section provides a more in-depth look at common problems and their solutions.

ProblemProbable Cause(s)Suggested Solution(s)
Poor Regioselectivity (e.g., high percentage of 2-ethyl-3-nitrobenzoic acid)1. High Reaction Temperature: Higher temperatures often reduce selectivity. 2. Highly Reactive Nitrating Agent: The standard HNO₃/H₂SO₄ mixture is very reactive and can be less selective.1. Maintain strict temperature control, typically between 0°C and 10°C, throughout the addition of the nitrating agent.[8] 2. Consider using a milder or more sterically hindered nitrating agent (see Section 3.2).
Low Conversion / Unreacted Starting Material 1. Insufficient Nitrating Agent: Not enough electrophile (NO₂⁺) was generated. 2. Reaction Time Too Short: The reaction may not have reached completion. 3. Low Reaction Temperature: While good for selectivity, very low temperatures can significantly slow down the reaction rate.1. Ensure the correct stoichiometry of the nitrating agent. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] 3. Find an optimal balance between temperature and reaction time. A slightly higher temperature (e.g., 10-15°C) for a longer duration might be necessary.
Formation of Oxidation Byproducts 1. Excess Nitric Acid: Using a large excess of nitric acid increases the likelihood of oxidation. 2. High Reaction Temperature: Oxidation reactions are accelerated at higher temperatures.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. 2. Maintain low and consistent temperatures.[7]
Difficulty in Isolating the Desired Isomer 1. Similar Physical Properties: The different nitro isomers may have very similar solubility profiles and boiling/melting points.1. Fractional Recrystallization: This can be effective if there is a sufficient difference in solubility in a particular solvent system. 2. Column Chromatography: This is often the most effective method for separating isomers with similar physical properties.

Strategies for Improving Regioselectivity

To enhance the yield of the desired isomer, typically this compound, several strategies can be employed.

The Challenge: Competing Directing Effects

The regiochemical outcome is a battle between the activating ortho, para-directing ethyl group and the deactivating meta-directing carboxylic acid group. Steric hindrance from both groups around the C3 position also plays a crucial role.

Caption: Interplay of directing effects in 2-ethylbenzoic acid nitration.

Strategy 1: Modification of Reaction Conditions and Nitrating Agents

Controlling the reactivity of the electrophile is a key strategy. Milder conditions and alternative nitrating agents can significantly improve selectivity.

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0-10 °CInexpensive, readily availableLow selectivity, risk of oxidation and over-nitration[7]
Acetyl Nitrate (CH₃COONO₂) in situ Acetic anhydride, 0-25 °CMilder, often more selectiveRequires preparation, potential for acetylation byproducts
Nitronium Tetrafluoroborate (NO₂BF₄) Aprotic solvent (e.g., sulfolane, nitromethane)High reactivity in non-acidic media, can be very selectiveExpensive, moisture-sensitive
Nitration over Solid Acid Catalysts Zeolites (e.g., H-ZSM-5), 70-90 °CHigh para-selectivity, catalyst is reusable, environmentally cleaner[10][11]Requires specific catalysts and higher temperatures
Strategy 2: Protecting Group Approach

This strategy involves temporarily modifying the carboxylic acid group to alter its directing effect, thereby simplifying the regiochemical outcome. Converting the carboxylic acid to an ester is a common and effective approach.

Protecting_Group_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Start 2-Ethylbenzoic Acid Ester 2-Ethylbenzoate Ester Start->Ester Esterification (e.g., MeOH, H⁺) Nitrated_Ester Nitrated Ester (Major Isomer) Ester->Nitrated_Ester Nitration (e.g., HNO₃/H₂SO₄) Final_Product 2-Ethyl-5-nitrobenzoic Acid Nitrated_Ester->Final_Product Saponification (e.g., NaOH, H₃O⁺)

Caption: Workflow for the protecting group strategy in nitration.

By converting the -COOH group to an ester (e.g., -COOCH₃), its deactivating and meta-directing influence is slightly reduced. The activating ethyl group's ortho, para-directing effect becomes more dominant, leading to a higher yield of the 5-nitro isomer (para to the ethyl group).

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory. Always follow standard safety procedures, including the use of personal protective equipment (PPE).[7]

Protocol A: High-Selectivity Nitration using Acetyl Nitrate

This protocol uses a milder nitrating agent to favor the formation of the thermodynamically preferred 5-nitro isomer.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 5.0 g of 2-ethylbenzoic acid in 20 mL of acetic anhydride to 0°C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, cautiously add 2.5 mL of concentrated nitric acid to 10 mL of acetic anhydride, keeping the temperature below 10°C.

  • Reaction: Slowly add the prepared acetyl nitrate solution dropwise to the 2-ethylbenzoic acid solution over 30-45 minutes, ensuring the reaction temperature does not exceed 10°C.

  • Stirring: After the addition is complete, stir the mixture at 10°C for an additional 2 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture onto 100 g of crushed ice and stir vigorously until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the purified this compound.

Protocol B: Nitration via a Methyl Ester Protecting Group Strategy

This protocol alters the directing effects to favor the desired isomer.

Part 1: Esterification

  • Setup: Reflux a mixture of 10.0 g of 2-ethylbenzoic acid, 100 mL of methanol, and 2 mL of concentrated sulfuric acid for 4 hours.

  • Work-up: Cool the mixture, remove most of the methanol using a rotary evaporator. Add 100 mL of water and extract with 3 x 50 mL of diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 2-ethylbenzoate.

Part 2: Nitration of the Ester

  • Dissolution: Dissolve the methyl 2-ethylbenzoate (from Part 1) in 20 mL of concentrated sulfuric acid at 0°C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 5 mL of concentrated sulfuric acid at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the ester solution, maintaining the temperature below 5°C.[8]

  • Stirring: Stir for 1 hour at 0-5°C.

  • Work-up: Pour the mixture over ice, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, and evaporate the solvent. The crude product is primarily methyl 2-ethyl-5-nitrobenzoate.

Part 3: Saponification (Deprotection)

  • Hydrolysis: Reflux the crude nitrated ester with a 10% aqueous sodium hydroxide solution until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the product precipitates.

  • Isolation: Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

By implementing these targeted strategies, researchers can significantly improve the regioselectivity of the nitration of 2-ethylbenzoic acid, leading to higher yields of the desired product and simplifying purification processes.

References

  • Profnit. (n.d.). Nitration Of Benzoic Acid.
  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • Organic Chemistry Basics. (2021, February 18).
  • Vedantu. (n.d.). The major product of nitration of benzoic acid is A class 12 chemistry CBSE.
  • Allen. (n.d.). A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group.
  • Török, B., et al. (2024).
  • Jayasuriya, K., & Damavarapu, R. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S.
  • Wikipedia. (n.d.). Ortho effect.
  • ChemTalk. (n.d.). Directing Effects.
  • Organic Chemistry Tutor. (n.d.).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2015, January 7). Directing Effects.
  • Scirp.org. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.
  • Indian Academy of Sciences. (n.d.).
  • Chemistry Stack Exchange. (2017). Electrophilic substitution on disubstituted benzene rings.
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Ethyl-5-nitrobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted aromatic carboxylic acids are foundational scaffolds in organic chemistry, serving as critical intermediates in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs) and functional materials.[1][2] The precise arrangement of substituents on the benzene ring profoundly dictates the molecule's physicochemical properties and chemical reactivity. This guide provides an in-depth comparative analysis of 2-Ethyl-5-nitrobenzoic acid and its key positional isomers, offering researchers and drug development professionals a framework for predicting and leveraging their distinct reactivity profiles. We will dissect the intricate interplay of electronic and steric effects that govern the behavior of the carboxylic acid, the nitro group, and the aromatic ring itself, supported by theoretical principles and established experimental methodologies.

Theoretical Framework: Predicting Reactivity from Structure

The reactivity of any substituted benzene derivative is governed by the cumulative influence of its substituents. In the case of ethyl-nitrobenzoic acids, we must consider the electronic and steric contributions of the ethyl, nitro, and carboxyl groups.

Electronic Effects: Inductive and Resonance Contributions
  • Carboxyl Group (-COOH): This group is strongly electron-withdrawing via induction due to the electronegativity of the oxygen atoms. It also acts as a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions.[3]

  • Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups, acting through both induction and resonance.[4][5][6] Its presence significantly decreases the electron density of the aromatic ring, making it less susceptible to EAS but activating it for nucleophilic aromatic substitution (SNAr).[7][8][9] It is a strong deactivating, meta-directing group.

  • Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is electron-donating through induction and hyperconjugation.[5] This effect increases the electron density of the ring, making it an activating, ortho-, para-directing group in EAS reactions.

The net effect on the ring's electron density and the reactivity of each functional group depends on the relative positioning of these three substituents.

Steric Effects: The "Ortho Effect" and Steric Hindrance

A substituent in the ortho position (C2 or C6) relative to the carboxylic acid group introduces significant steric strain. This phenomenon, known as the "ortho effect," forces the carboxyl group to twist out of the plane of the benzene ring.[10][11] This loss of coplanarity inhibits resonance between the carboxyl group and the ring, which has two major consequences:

  • Increased Acidity: The resonance stabilization of the neutral benzoic acid is diminished, making it a stronger acid compared to its meta and para isomers.[10][11][12]

  • Steric Hindrance: The ortho substituent can physically block the approach of reagents to the carboxyl group, thereby slowing down reactions like esterification.[13][14]

Comparative Analysis of Reactivity

For this guide, we will compare the titular This compound with three key positional isomers to illustrate the impact of substituent placement:

  • 4-Ethyl-3-nitrobenzoic acid: The ethyl group is para to the carboxyl, and the nitro group is meta.

  • 2-Ethyl-4-nitrobenzoic acid: The nitro group is moved to the para position relative to the ethyl group.

  • 2-Ethyl-6-nitrobenzoic acid: An isomer with two ortho substituents flanking the carboxyl group.

Acidity of the Carboxyl Group (pKa)

The acidity of a substituted benzoic acid is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the anion and increase acidity (lower pKa), while electron-donating groups have the opposite effect.[4][5][15]

CompoundKey Structural FeaturesPredicted pKa TrendRationale
Benzoic Acid (Reference)Unsubstituted~4.20Baseline for comparison.
2-Ethyl-6-nitrobenzoic acid Two ortho groups (Ethyl, Nitro)Lowest (Most Acidic) Strong ortho effect from both groups forces the -COOH out of plane, significantly increasing acidity.[10][11] Steric hindrance to solvation is overcome by the powerful electronic and steric effects.
2-Ethyl-4-nitrobenzoic acid Ortho ethyl, meta nitroLow The ortho ethyl group induces a strong ortho effect. The meta nitro group contributes a strong inductive withdrawing effect.
This compound Ortho ethyl, para nitroLow The ortho ethyl group provides an ortho effect. The para nitro group exerts its maximum electron-withdrawing effect through both resonance and induction, strongly stabilizing the carboxylate.[6][16]
4-Ethyl-3-nitrobenzoic acid Meta nitro, para ethylModerate The nitro group at the meta position withdraws electron density primarily through induction.[17] The para ethyl group is weakly donating, slightly destabilizing the anion. Lacks a direct ortho effect.
Reactivity of the Carboxyl Group: Esterification

The rate of acid-catalyzed esterification (e.g., Fischer-Speier esterification) is highly sensitive to steric hindrance around the carbonyl carbon.[18]

CompoundSteric Hindrance at -COOHPredicted Esterification RateRationale
4-Ethyl-3-nitrobenzoic acid LowHighest The carboxyl group is flanked by hydrogen atoms, making it the most sterically accessible for nucleophilic attack by an alcohol.
This compound ModerateModerate One ortho position is occupied by the ethyl group, creating some steric hindrance.
2-Ethyl-4-nitrobenzoic acid ModerateModerate Similar to the 2,5-isomer, one ortho position is blocked by the ethyl group.
2-Ethyl-6-nitrobenzoic acid Very HighLowest The carboxyl group is flanked by both an ethyl and a nitro group, creating severe steric hindrance that will dramatically slow or prevent esterification under standard conditions.[14]

Below is a generalized workflow for the esterification of a nitrobenzoic acid isomer.

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dissolve Isomer in excess Anhydrous Alcohol (e.g., Ethanol) B Add Catalytic H₂SO₄ (0.1 eq.) A->B C Reflux Mixture (Monitor by TLC) B->C D Cool & Remove Alcohol (Rotary Evaporator) C->D Reaction Complete E Dissolve in EtOAc & Wash with NaHCO₃, Brine D->E F Dry (MgSO₄), Filter & Concentrate E->F G Purify Crude Ester (Chromatography/Recrystallization) F->G H H G->H Final Product

Caption: Workflow for acid-catalyzed esterification.

Reactivity of the Nitro Group: Reduction to an Amine

The reduction of an aromatic nitro group to an amine is a cornerstone transformation in synthesis.[19] Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Fe, Sn, Zn in HCl).[20] The reaction rate can be influenced by both steric accessibility and the electronic environment of the nitro group.

CompoundSteric/Electronic Factors at -NO₂Predicted Reduction RateRationale
4-Ethyl-3-nitrobenzoic acid Low hindranceHighest The nitro group is sterically accessible, flanked by H and C-COOH. The ring has moderate electron density.
This compound Low hindranceHigh The nitro group is relatively unhindered. The ring is electron-poor, which can sometimes facilitate reduction.
2-Ethyl-4-nitrobenzoic acid Moderate hindranceModerate The nitro group is flanked by the bulky ethyl group, which may slightly hinder its approach to a catalytic surface.
2-Ethyl-6-nitrobenzoic acid High hindranceLowest The nitro group is ortho to the bulky carboxyl group, creating significant steric hindrance that may impede the reaction.

A typical procedure for the reduction of the nitro group using iron in acidic medium.

Nitro_Reduction cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Suspend Isomer & Iron Powder in Ethanol/Water B Add conc. HCl (catalytic) & Heat to Reflux A->B C Monitor by TLC until -NO₂ consumed B->C D Cool & Filter through Celite to remove Iron salts C->D Reaction Complete E Neutralize Filtrate (e.g., with Na₂CO₃) D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Dry, Concentrate & Purify Product F->G H H G->H Final Amino Acid

Sources

Spectroscopic comparison of "2-Ethyl-5-nitrobenzoic acid" with starting materials

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of organic molecules are paramount. 2-Ethyl-5-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid, and its synthesis requires careful monitoring to ensure the desired regiochemistry and purity. This guide provides an in-depth spectroscopic comparison between the final product and its logical starting material, 2-ethylbenzoic acid, offering a clear roadmap for reaction verification. We will dissect the key transformations observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

The Synthetic Transformation: From Starting Material to Product

The most direct synthetic route to this compound is the electrophilic aromatic nitration of 2-ethylbenzoic acid.[1][2] This reaction introduces a nitro (-NO₂) group onto the aromatic ring. The directing effects of the existing substituents—the ortho, para-directing ethyl group and the meta-directing carboxylic acid group—favor the substitution at the C5 position, which is para to the ethyl group and meta to the carboxyl group.[1]

G cluster_start Starting Material cluster_product Final Product 2-Ethylbenzoic Acid This compound 2-Ethylbenzoic Acid->this compound Nitration (HNO₃, H₂SO₄)

Caption: Synthetic pathway from 2-ethylbenzoic acid to this compound.

Spectroscopic Comparison: Unveiling the Chemical Change

Spectroscopy allows us to observe the consequences of this chemical transformation at the molecular level. By comparing the spectra of the starting material and the product, we can find clear evidence of the addition of the nitro group and its influence on the molecule's electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying functional groups. The conversion of 2-ethylbenzoic acid to its nitro derivative introduces distinct new absorption bands.

  • Starting Material (2-Ethylbenzoic Acid): The spectrum is dominated by the features of the carboxylic acid and the substituted benzene ring. A very broad O-H stretching absorption is visible from approximately 2500 to 3300 cm⁻¹.[3][4] The C=O stretch of the carboxyl group appears as a strong band around 1700-1680 cm⁻¹.[4] C-H stretches from the ethyl group and aromatic ring are seen just below and above 3000 cm⁻¹, respectively.[5]

  • Product (this compound): The most telling change is the appearance of two strong, characteristic absorption bands corresponding to the nitro group.[6] These are the asymmetric and symmetric N-O stretching vibrations, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The broad O-H and the C=O stretches of the carboxylic acid remain, although their positions may shift slightly due to the strong electron-withdrawing effect of the new nitro substituent.

Functional GroupKey IR Absorption (cm⁻¹) - 2-Ethylbenzoic AcidKey IR Absorption (cm⁻¹) - this compoundEvidence of Transformation
Carboxyl O-H Stretch~3300-2500 (very broad)[7]~3300-2500 (very broad)Persistence of the carboxylic acid group.
Carbonyl C=O Stretch~1700-1680[4]~1700-1680Persistence of the carboxylic acid group.
Nitro N-O StretchAbsent~1550-1500 (asymmetric) & ~1350-1300 (symmetric)[6]Unambiguous appearance of the nitro group.
Aromatic C-H Stretch~3100-3000[5]~3100-3000Presence of the aromatic ring.
Aliphatic C-H Stretch~2975-2845[5]~2975-2845Presence of the ethyl group.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment of protons in the molecule. The introduction of the strongly electron-withdrawing nitro group causes significant changes in the chemical shifts of the aromatic protons.

  • Starting Material (2-Ethylbenzoic Acid): The aromatic region typically shows a complex multiplet pattern for the four protons on the benzene ring. The ethyl group presents as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system. The acidic proton of the carboxylic acid is highly deshielded, appearing as a broad singlet far downfield, often above 12 ppm.[3][7]

  • Product (this compound): The aromatic region is dramatically altered. The symmetry of the ring is reduced to three distinct proton environments. The proton ortho to the nitro group (at C6) and the proton between the two electron-withdrawing groups (at C4) will be significantly shifted downfield compared to the starting material. The ethyl group signals (quartet and triplet) will remain, though their exact chemical shifts may be slightly perturbed. The carboxylic acid proton will also persist as a downfield singlet.

Proton Environment¹H NMR (ppm) - 2-Ethylbenzoic Acid (Predicted)¹H NMR (ppm) - this compound (Predicted)Evidence of Transformation
Carboxyl (-COOH)>12 (broad s)[7]>12 (broad s)Persistence of the carboxylic acid.
Aromatic (-ArH)~7.2-8.1 (m)~8.2-8.8 (m)Significant downfield shift and change in splitting pattern of aromatic protons.
Methylene (-CH₂)~2.7 (q)~2.8 (q)Persistence of the ethyl group.
Methyl (-CH₃)~1.2 (t)~1.3 (t)Persistence of the ethyl group.
Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The nitration introduces a new carbon-substituent bond and alters the chemical shifts of the other ring carbons.

  • Starting Material (2-Ethylbenzoic Acid): The spectrum will show signals for the two carbons of the ethyl group, the six aromatic carbons (some may overlap due to symmetry), and the carbonyl carbon of the carboxylic acid, which is the most downfield signal, typically in the 165-185 ppm range.[7]

  • Product (this compound): The most direct evidence of reaction is the change in the aromatic region. The carbon directly attached to the newly introduced nitro group (C5) will have a characteristic chemical shift. The electron-withdrawing nature of the nitro group will also cause downfield shifts for the ortho and para carbons relative to its position, and an upfield shift for the carbon itself. The carbonyl carbon signal will remain in the 165-185 ppm region.[8]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation patterns.

  • Starting Material (2-Ethylbenzoic Acid): The molecular ion peak [M]⁺• will appear at an m/z corresponding to its molecular weight (150.18 g/mol ).[9] A common fragmentation is the loss of the ethyl group (M-29) or the carboxylic acid group (M-45).

  • Product (this compound): The molecular weight increases due to the addition of a nitro group (NO₂) and the loss of a hydrogen atom (net addition of 45.00 amu). The molecular ion peak [M]⁺• is expected at an m/z of approximately 195.17.[10][11] The fragmentation pattern will also change, now potentially showing losses of OH (M-17), NO₂ (M-46), or the COOH group (M-45). This clear mass shift is definitive proof of a successful nitration reaction.

Spectroscopic Technique2-Ethylbenzoic Acid (C₉H₁₀O₂)This compound (C₉H₉NO₄)Evidence of Transformation
Molecular Weight 150.17 g/mol [12]195.17 g/mol [10]
MS (Molecular Ion) m/z ≈ 150[9]m/z ≈ 195[11]Increase in mass by ~45 amu, confirming nitration.

Standardized Experimental Protocols

To ensure reproducible and reliable data, standardized procedures for sample preparation and analysis should be followed.

G start Sample Preparation (Dissolve in appropriate solvent) nmr ¹H & ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) start->nmr ftir FT-IR (e.g., KBr pellet or thin film) start->ftir ms Mass Spectrometry (e.g., ESI or EI) start->ms analysis Data Analysis & Comparison nmr->analysis ftir->analysis ms->analysis

Caption: General workflow for spectroscopic analysis of reaction progress.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (starting material or product) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a standard ¹H NMR acquisition program on a spectrometer (e.g., 400 MHz). Set an appropriate spectral width, acquisition time, and relaxation delay.

  • ¹H NMR Acquisition: Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a standard ¹³C acquisition program with proton decoupling. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty sample holder in the spectrometer and run a background scan.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known values for the expected functional groups.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Method Setup: Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and compare it with the calculated molecular weight of the expected compound. Analyze major fragment ions to further confirm the structure.

Conclusion

The transformation of 2-ethylbenzoic acid into this compound is unequivocally confirmed by a suite of spectroscopic techniques. FT-IR provides definitive evidence through the appearance of strong N-O stretching bands. ¹H NMR showcases the powerful deshielding effect of the nitro group on the aromatic protons, altering their chemical shifts and splitting patterns. Finally, Mass Spectrometry confirms the successful addition of the nitro functionality with a clear and predictable increase in the molecular ion's mass-to-charge ratio. By employing these analytical methods in concert, researchers can confidently verify the identity and purity of their synthesized product, ensuring the integrity of their subsequent research and development efforts.

References

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A Comparative Guide to the Structural Validation of Synthesized 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural confirmation of newly synthesized compounds is a cornerstone of robust research and development. This guide provides an in-depth, objective comparison of standard analytical techniques for the structural validation of 2-Ethyl-5-nitrobenzoic acid. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for ensuring the scientific integrity of your findings.

The Synthetic Challenge: Navigating Regioselectivity

The synthesis of this compound typically involves the nitration of 2-ethylbenzoic acid. This reaction presents a classic challenge in electrophilic aromatic substitution. The ethyl group, being an activating ortho-, para-director, and the carboxylic acid group, a deactivating meta-director, exert opposing influences on the regioselectivity of the incoming nitro group.[1] Generally, the directing influence of a strongly activating group like the ethyl group will dominate over a deactivating group.[1] This makes precise control of reaction conditions paramount to favor the formation of the desired 5-nitro isomer over other potential products, such as 2-ethyl-3-nitrobenzoic acid or 4-ethyl-3-nitrobenzoic acid. The potential for isomeric impurities necessitates a rigorous and multi-faceted approach to structural validation.

A Multi-Pronged Approach to Structural Elucidation

No single analytical technique provides a complete structural picture. Instead, a synergistic combination of methods is employed to unambiguously confirm the identity and purity of the synthesized compound.[2] This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule.[3] It provides information on the chemical environment, connectivity, and spatial relationships of nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2][3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Electron-withdrawing groups, like the nitro group, deshield nearby protons, shifting their signals downfield (to a higher ppm value).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is due to the influence of neighboring protons (spin-spin coupling) and provides information about the connectivity of atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in a molecule.

  • Chemical Shift (δ): The chemical shift of a carbon signal is influenced by its hybridization and the electronegativity of the atoms attached to it. Carboxylic acid carbons are typically found far downfield.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and two of its potential isomeric impurities. These predictions are based on established substituent effects on aromatic systems.

Compound ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
This compound Aromatic Protons: H-3: ~7.6 (d)H-4: ~8.3 (dd)H-6: ~8.5 (d)Ethyl Protons: -CH₂-: ~2.8 (q)-CH₃: ~1.2 (t)Carboxylic Acid Proton: -COOH: ~13.0 (s, broad)Aromatic Carbons: C-1: ~132C-2: ~140C-3: ~125C-4: ~128C-5: ~148C-6: ~135Ethyl Carbons: -CH₂-: ~25-CH₃: ~15Carboxylic Acid Carbon: -C=O: ~168
2-Ethyl-3-nitrobenzoic acid Aromatic Protons: H-4: ~7.9 (t)H-5: ~7.6 (d)H-6: ~7.8 (d)Ethyl Protons: -CH₂-: ~2.9 (q)-CH₃: ~1.3 (t)Carboxylic Acid Proton: -COOH: ~13.1 (s, broad)Aromatic Carbons: C-1: ~130C-2: ~138C-3: ~150C-4: ~129C-5: ~133C-6: ~126Ethyl Carbons: -CH₂-: ~24-CH₃: ~14Carboxylic Acid Carbon: -C=O: ~167
4-Ethyl-3-nitrobenzoic acid Aromatic Protons: H-2: ~8.2 (d)H-5: ~7.5 (d)H-6: ~8.1 (dd)Ethyl Protons: -CH₂-: ~2.7 (q)-CH₃: ~1.2 (t)Carboxylic Acid Proton: -COOH: ~13.2 (s, broad)Aromatic Carbons: C-1: ~131C-2: ~134C-3: ~149C-4: ~142C-5: ~127C-6: ~130Ethyl Carbons: -CH₂-: ~26-CH₃: ~16Carboxylic Acid Carbon: -C=O: ~169

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and concentration. Coupling constants (J values) would provide further definitive structural information.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid like this compound, techniques like direct insertion probe or dissolution in a suitable solvent for techniques like electrospray ionization (ESI) can be used.

  • Ionization: The sample is ionized, typically by electron impact (EI) or a softer ionization technique like ESI.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

  • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule with one electron removed. For this compound (C₉H₉NO₄), the molecular weight is approximately 195.17 g/mol .[4] The molecular ion peak would be observed at m/z = 195.

  • Fragmentation Pattern: The molecular ion can fragment into smaller, characteristic ions. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5] The presence of the ethyl group may lead to the loss of an ethyl radical (M-29). The nitro group can also influence the fragmentation pathway.

Predicted Fragmentation Pattern for this compound

m/z Value Possible Fragment Ion Neutral Loss
195[C₉H₉NO₄]⁺(Molecular Ion)
178[C₉H₈NO₃]⁺-OH
166[C₈H₆NO₄]⁺-C₂H₅
150[C₉H₉O₂]⁺-NO₂
122[C₇H₅O₂]⁺-NO₂, -C₂H₅
Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[3] Different functional groups absorb infrared radiation at characteristic frequencies.

  • Sample Preparation: For a solid sample, the most common method is the KBr pellet technique. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[2]

  • Data Acquisition: The sample is placed in the beam of an IR spectrometer, and the absorbance of infrared radiation is measured as a function of wavenumber (cm⁻¹).

The IR spectrum of this compound is expected to show the following key absorption bands:

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode
3300 - 2500 (broad)O-H (Carboxylic Acid)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1550 and ~1350N-O (Nitro group)Asymmetric and Symmetric Stretching
~3000 - 2850C-H (Alkyl)Stretching
~1600, ~1475C=C (Aromatic)Stretching

The presence and specific positions of these bands provide strong evidence for the presence of the carboxylic acid, nitro, ethyl, and aromatic functionalities within the molecule.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of synthesized this compound.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Provides Connectivity & Environment MS Mass Spectrometry Purification->MS Provides Molecular Weight & Fragmentation IR IR Spectroscopy Purification->IR Identifies Functional Groups Structure_Confirmed Confirmed Structure of This compound NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: A workflow diagram illustrating the key stages in the synthesis, purification, and multi-technique structural validation of this compound.

Conclusion: A Self-Validating System for Scientific Trustworthiness

The structural validation of a synthesized compound like this compound is not a linear process but rather a self-validating system. Each analytical technique provides a unique piece of the structural puzzle. The data from NMR, MS, and IR spectroscopy must be consistent and complementary to provide an unambiguous confirmation of the target structure. By comparing the experimental data with predicted values and data from potential isomers, researchers can confidently establish the identity and purity of their synthesized material, ensuring the trustworthiness and reproducibility of their scientific work.

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
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A Comparative Guide to the Biological Activity of 2-Ethyl-5-nitrobenzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

In the landscape of drug discovery and development, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. The benzoic acid scaffold is a privileged structure, appearing in numerous biologically active compounds. Its activity is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[1]

This guide focuses on 2-Ethyl-5-nitrobenzoic acid, a compound for which detailed biological data is not extensively published. Our objective is to build a scientifically-grounded hypothesis of its potential biological activities. We will achieve this by conducting a comparative analysis of its core components—the benzoic acid backbone, the nitro group, and the ethyl group—against structurally similar and better-characterized analogs. By dissecting the known activities of related compounds, we can infer a probable activity profile for this compound and propose robust experimental protocols for its validation.

The Pharmacological Influence of Key Structural Motifs

The biological profile of this compound is dictated by the interplay of its three key functional components.

  • Benzoic Acid Core: The carboxylic acid group is a critical hydrogen bond donor and acceptor, frequently mediating interactions with the active sites of enzymes and receptors.[1] It is a common feature in compounds with anti-inflammatory and antimicrobial properties.[2][3][4]

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly alters the electronic character of the aromatic ring. It is a well-established pharmacophore in a wide array of bioactive molecules, particularly antimicrobials.[1][5] The antimicrobial mechanism often involves the intracellular reduction of the nitro group to form toxic radical species that damage microbial DNA and other critical components.[5]

  • Ethyl Group (-CH₂CH₃): This alkyl group is electron-donating and increases the molecule's lipophilicity (fat-solubility).[1] Enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the cell walls of bacteria, potentially increasing its bioavailability and potency.[6]

cluster_0 Structural Components of this compound cluster_1 Inferred Biological Properties Parent This compound BA Benzoic Acid Core Parent->BA Backbone Nitro Nitro Group (Position 5) Parent->Nitro Substituent Ethyl Ethyl Group (Position 2) Parent->Ethyl Substituent A1 Receptor/Enzyme Interaction BA->A1 enables A2 Antimicrobial Activity (Redox Cycling) Nitro->A2 confers A3 Membrane Permeability Ethyl->A3 enhances

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Causality: This assay directly measures the compound's ability to inhibit the COX enzymes, which are central to the inflammatory pathway. By testing against both COX-1 (constitutively expressed) and COX-2 (induced during inflammation), we can determine not only the anti-inflammatory potential but also the selectivity, which is a key factor in drug safety profiles.

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). Prepare a solution of arachidonic acid (the substrate).

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A known NSAID (e.g., Celecoxib or Ibuprofen) should be used as a positive control inhibitor.

  • Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Incubation: Add the diluted test compound or control inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction, which produces Prostaglandin G₂ (PGG₂).

  • Detection: After a short incubation (e.g., 2 minutes), add a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The peroxidase activity of COX converts TMPD to a colored product, which can be measured spectrophotometrically at 590 nm. The amount of color is proportional to the enzyme's activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition versus log inhibitor concentration.

Caption: Workflow for the in vitro COX Inhibition assay.

Conclusion and Future Directions

While direct experimental data on this compound is limited, a systematic comparison with its structural analogs provides a strong, rational basis for inferring its biological activity. The presence of the nitro group, a known antimicrobial pharmacophore, combined with a lipophilic ethyl group, strongly suggests potential as an antibacterial agent. [5][7]Concurrently, its benzoic acid backbone, shared with many anti-inflammatory agents, points towards a plausible role in modulating inflammatory pathways like the cyclooxygenase system. [2][8] The provided experimental protocols for MIC and COX inhibition assays offer a clear and robust path to empirically validate these hypotheses. The results of such studies would be invaluable for the scientific community, providing the first definitive characterization of this compound's biological profile and determining its potential for further investigation in drug development programs.

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A Senior Scientist's Guide: Evaluating 2-Ethyl-5-nitrobenzoic Acid as a Strategic Alternative to Conventional Nitrated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and fine chemical synthesis, the selection of a starting material is a critical decision point that dictates the efficiency, novelty, and ultimate viability of a synthetic route. Nitrated aromatic carboxylic acids are foundational building blocks, prized for their dual functionality which allows for sequential, controlled modifications.[][2] While standard bearers like 2-chloro- and 2-methyl-5-nitrobenzoic acid are ubiquitous, their very commonality can limit the exploration of chemical space.

This guide provides an in-depth comparison of 2-Ethyl-5-nitrobenzoic acid against its more common counterparts. We will move beyond a simple cataloging of properties to explore the nuanced implications of the ortho-ethyl substituent on physicochemical characteristics, synthetic accessibility, reaction dynamics, and its potential for generating novel molecular scaffolds. The data and protocols presented herein are designed to empower you, the bench scientist, to make an informed decision on when this versatile intermediate is not just a viable alternative, but the superior strategic choice.

The Physicochemical Landscape: Beyond the Formula

The seemingly minor substitution of a methyl or chloro group with an ethyl group imparts significant, predictable changes in the physicochemical properties of the molecule. These changes, particularly in lipophilicity and steric profile, are critical levers in drug design for modulating properties like cell permeability and metabolic stability.

An electron-withdrawing group (EWG) like the nitro moiety (-NO₂) increases the acidity of benzoic acid by stabilizing the carboxylate anion through induction.[3][4] The ortho-substituent adds another layer of complexity. Large ortho groups can force the carboxylic acid out of the plane of the benzene ring, disrupting resonance and further increasing acidity in what is known as the "ortho effect."[5]

Caption: Structures of this compound and common alternatives.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-Methyl-5-nitrobenzoic acid2-Chloro-5-nitrobenzoic acid2-Nitrobenzoic acid
CAS Number 90564-19-5[6]1975-52-6[7]2516-96-3552-16-9[8]
Molecular Weight 195.17 g/mol [6]181.15 g/mol 201.56 g/mol 167.12 g/mol
Melting Point 164-165 °C[3]177-180 °C139-142 °C146-149 °C
pKa (Predicted) ~3.0~3.2~2.82.17
XLogP3 (Lipophilicity) 2.1[9]1.81.91.5

Insight for the Scientist: The higher XLogP3 value of the ethyl-substituted analog suggests increased lipophilicity, a desirable trait for enhancing membrane permeability in drug candidates. Its melting point is comparable to the methyl analog but significantly different from the chloro-substituted version, which may influence formulation and solubility considerations.

Synthetic Accessibility: A Question of Regioselectivity

A key advantage of any intermediate is its ease of synthesis. The preparation of this compound involves the electrophilic nitration of 2-ethylbenzoic acid. This presents a classic regiochemical challenge: the ortho-ethyl group is an activating, ortho-, para--director, while the carboxylic acid is a deactivating, meta--director. The directing effects are therefore in opposition.[3] However, the strongly activating nature of the alkyl group typically dominates, leading to the desired 5-nitro product, albeit with potential for other isomers requiring careful purification.

Synthesis_Workflow reagent 2-Ethylbenzoic Acid conditions Nitrating Agent (e.g., HNO₃ / H₂SO₄) Controlled Temp. reagent->conditions Introduce reaction Electrophilic Aromatic Substitution conditions->reaction Facilitate product This compound (Crude Mixture) reaction->product Yields purification Purification (Recrystallization) product->purification Subject to final Pure Product purification->final Obtains Downstream_Applications cluster_0 Heterocycle Formation cluster_1 Impact of Ethyl Group start 5-Amino-2-ethylbenzoic Acid q Quinazolinones start->q + Formamide (or equivalent) b Benzodiazepines start->b + Amino Acid Derivative o Benzoxazinones start->o + Phosgene Equivalent lipophilicity Increased Lipophilicity (LogP Modulation) q->lipophilicity sterics Steric Influence (Binding Pocket Interaction) b->sterics metabolism Metabolic Blocking (Site-Specific) o->metabolism

Sources

Purity assessment of "2-Ethyl-5-nitrobenzoic acid" by different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of 2-Ethyl-5-nitrobenzoic Acid by Orthogonal Analytical Techniques

Authored by: A Senior Application Scientist

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. This principle extends with equal importance to the key intermediates from which APIs are synthesized. This compound (CAS: 90564-19-5, Formula: C₉H₉NO₄) is one such critical intermediate.[1] The presence of impurities—be they residual starting materials, byproducts from side reactions, or degradation products—can have profound consequences, potentially altering the final API's pharmacological and toxicological profile.[2][3]

Therefore, a robust, multi-faceted approach to purity assessment is not optional, but essential. Relying on a single analytical technique can create blind spots, as no single method is capable of detecting all possible impurities.[3] This guide presents a comparative analysis of orthogonal analytical techniques for the comprehensive purity determination of this compound. We will explore the causality behind methodological choices, provide field-proven experimental protocols, and present a framework for interpreting and comparing the resulting data, empowering researchers and drug development professionals to ensure the unimpeachable quality of their materials.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is the cornerstone of purity analysis for non-volatile and semi-volatile organic compounds like this compound.[4][5] Its strength lies in its high resolving power, allowing for the separation, detection, and quantification of the main component from closely related structural isomers and other impurities.[6][7]

Expertise & Causality: Why Reversed-Phase HPLC?

For this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both non-polar (aromatic ring, ethyl group) and polar (carboxylic acid, nitro group) functionalities, making it ideally suited for retention on a non-polar C18 stationary phase.

The critical choice is the mobile phase. An acidified aqueous mobile phase (e.g., with phosphoric or formic acid) is employed to suppress the ionization of the carboxylic acid group (pKa of benzoic acid is ~4.2).[8][9] Analyzing the analyte in its neutral, protonated form is crucial because it ensures consistent retention, sharp peak shapes, and avoids the peak tailing often associated with ionized acids on silica-based columns. Acetonitrile is typically chosen as the organic modifier due to its low viscosity and UV transparency.

Experimental Protocol: HPLC-UV Purity Determination

Objective: To determine the purity of this compound by separating it from potential impurities and calculating the area percentage of the main peak.

Instrumentation & Consumables:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.

Reagents & Solvents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (H₃PO₄), ACS grade.[8]

  • This compound reference standard and test sample.

Solutions Preparation:

  • Mobile Phase A: 0.1% (v/v) Phosphoric acid in Water. Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

Parameter Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[7]
Detector Wavelength 254 nm
Injection Volume 10 µL[7]

| Run Time | 20 minutes |

System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all integrated peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Aqueous & Organic) P2 Prepare Standard & Sample Solutions (~0.1 mg/mL) P1->P2 P3 Filter Sample Solution P2->P3 A1 Equilibrate HPLC System with Mobile Phase P3->A1 A2 Inject Sample (10 µL) onto C18 Column A1->A2 A3 Isocratic Elution (1.0 mL/min) A2->A3 A4 Detect at 254 nm A3->A4 D1 Integrate Chromatogram Peaks A4->D1 D2 Calculate Area % Purity D1->D2

Caption: Experimental workflow for HPLC purity analysis.

Differential Scanning Calorimetry (DSC): An Absolute Purity Assessment

DSC provides a powerful, orthogonal approach to purity determination based on the thermodynamic principles of melting point depression.[10] According to the van't Hoff equation, impurities disrupt the crystal lattice of a substance, causing it to melt at a lower temperature and over a broader range.[11] DSC measures the heat flow required to melt the sample, and the shape of the resulting endotherm can be used to calculate the mole percent purity.[11] This is considered an "absolute" method as it does not require a reference standard of the analyte itself.[10]

Expertise & Causality: Methodological Considerations for DSC

The success of a DSC purity measurement hinges on several factors. The sample must be crystalline and thermally stable, without decomposing during melting. This compound, with a reported melting point of 164 °C, is a suitable candidate. A slow heating rate (e.g., 1-2 °C/min) is crucial to maintain thermal equilibrium between the molten and solid phases, which is a key assumption of the van't Hoff model.[11] Hermetically sealed aluminum pans are used to prevent any loss of mass due to sublimation, which would invalidate the results.

Experimental Protocol: DSC Purity Determination

Objective: To determine the absolute molar purity of this compound by analyzing the melting endotherm.

Instrumentation & Consumables:

  • Differential Scanning Calorimeter (DSC), calibrated for temperature and enthalpy.

  • Hermetically sealed aluminum pans and lids.

  • Analytical microbalance.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate at 120 °C.

    • Ramp at 2 °C/min to 180 °C.

  • Data Analysis: Record the heat flow versus temperature. The instrument software's purity analysis function is then used to calculate the mole percent purity from the melting peak based on the van't Hoff equation.

Visualization: DSC Analysis Workflow

DSC_Workflow S1 Accurately weigh 1-3 mg of sample into pan S2 Hermetically seal sample & reference pans S1->S2 S3 Place pans in DSC cell under N₂ purge S2->S3 S4 Heat at 2 °C/min (e.g., 120 °C to 180 °C) S3->S4 S5 Record heat flow vs. temperature (thermogram) S4->S5 S6 Analyze melting endotherm using van't Hoff equation S5->S6 S7 Calculate Mole % Purity S6->S7

Caption: Workflow for DSC purity determination.

Gas Chromatography (GC): Assessing Volatile Impurities and Residual Solvents

While HPLC is ideal for the main component, GC is the superior technique for analyzing volatile and semi-volatile impurities, most notably residual solvents from the synthesis and purification process.[2][5] Given the low volatility of this compound itself, direct analysis of the main component by GC is challenging and would require derivatization. However, a headspace GC (HS-GC) method is invaluable for quantifying residual solvents without dissolving the sample matrix, thereby providing a crucial piece of the overall purity puzzle.

Expertise & Causality: Why Headspace GC-FID?

A static headspace sampler coupled with a Gas Chromatograph and a Flame Ionization Detector (GC-FID) is the standard for residual solvent analysis. The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"). A sample of this gas is then injected into the GC. This technique prevents non-volatile matrix components, like the this compound itself, from contaminating the GC system. The FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for quantifying solvent impurities from ppm levels to percent levels.[12]

Experimental Protocol: Headspace GC-FID for Residual Solvents

Objective: To identify and quantify residual solvents in the this compound sample.

Instrumentation & Consumables:

  • GC system with a headspace autosampler and an FID.

  • Capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

  • 20 mL headspace vials and caps.

  • Solvent standards (e.g., ethanol, ethyl acetate, toluene, etc.).

  • High-purity Dimethyl sulfoxide (DMSO).

Procedure:

  • Standard Preparation: Prepare a stock standard containing known concentrations of expected solvents in DMSO. Create a calibration curve by preparing serial dilutions.

  • Sample Preparation: Accurately weigh ~100 mg of the this compound sample directly into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow

    • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).

    • Detector Temperature: 250 °C

  • Data Analysis: Identify solvent peaks by comparing retention times with the standards. Quantify the concentration of each solvent using the calibration curve.

Spectroscopic Confirmation & Quantitative NMR (qNMR)

Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) are primarily used for structural confirmation.[4] However, ¹H NMR can be adapted into a powerful quantitative method (qNMR) for purity assessment.[6]

Expertise & Causality: The Power of qNMR

qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known purity and weight.[6][13] Its signal intensity is directly proportional to the number of nuclei, making it a highly accurate and precise technique that, like DSC, does not require a reference standard of the analyte itself. The key is to select non-overlapping signals for both the analyte and the internal standard and to use a long relaxation delay (d1) to ensure complete proton relaxation for accurate integration.[6]

Experimental Protocol: Purity by ¹H qNMR

Objective: To determine the purity of this compound relative to a certified internal standard.

Instrumentation & Consumables:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Certified internal standard (e.g., Maleic acid).

  • Deuterated solvent (e.g., DMSO-d₆).

  • Analytical balance (0.01 mg accuracy).

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a clean vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.[6]

  • NMR Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation).[6]

    • Number of Scans: 16 (to achieve a good signal-to-noise ratio).

  • Data Processing and Calculation:

    • Process the spectrum with proper phasing and baseline correction.

    • Integrate a well-resolved, unique proton signal of the analyte and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the standard qNMR formula: Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / m_analyte) × (m_std / MW_std) × P_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.

Comparative Data Summary

A multi-technique analysis provides a holistic view of the sample's purity. The data below is a hypothetical representation for a high-purity batch of this compound.

Table 1: Hypothetical Purity Assessment Data

Analytical TechniqueParameter MeasuredResultIndication of Purity
HPLC-UV Area % Purity99.85%High purity with minor related substance impurities detected.
DSC Mole % Purity99.92%High crystalline purity; indicates few eutectic impurities.
Headspace GC-FID Residual Toluene85 ppmSolvent levels are well below typical ICH limits.
¹H qNMR Weight % Purity99.81%High purity confirmed by a primary ratio method.
FT-IR Spectral MatchConformsConfirms the identity and functional groups of the bulk material.

Table 2: Comparison of Core Purity Assessment Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)Quantitative NMR (qNMR)
Principle Chromatographic separation based on polarity.[6]Thermodynamic analysis of melting point depression.[4]Molar concentration determination relative to an internal standard.[13]
Advantages High sensitivity and resolution for impurity profiling; robust and widely available.[6]Provides "absolute" purity without an analyte reference standard; fast screening.[10]Primary method of quantification; provides structural information; highly accurate.[6]
Disadvantages Requires a reference standard for accurate quantification; may miss co-eluting impurities.[6]Only for crystalline, thermally stable compounds; assumes no solid solution formation.[10]Lower sensitivity than HPLC; potential for signal overlap; requires a certified internal standard.[6]
Primary Use Quantification of process-related impurities and degradation products.Orthogonal check of overall purity.Accurate assay of the main component; purity confirmation.

Conclusion: An Integrated Strategy for Unquestionable Quality

The purity assessment of a critical pharmaceutical intermediate like this compound demands more than a single measurement. It requires a scientifically sound, orthogonal strategy. This guide demonstrates that a combination of techniques provides the most complete and trustworthy purity profile.

  • HPLC serves as the primary tool for separating and quantifying individual process-related impurities.

  • DSC offers a rapid and robust assessment of the total mole fraction of eutectic impurities, providing an excellent orthogonal confirmation of the main component's purity.

  • Headspace GC is essential for controlling volatile impurities and residual solvents, which are missed by HPLC.

  • qNMR acts as a primary method to deliver a highly accurate assay value, anchoring the entire purity assessment with a direct measurement against a certified standard.

By integrating these diverse analytical techniques, researchers and drug development professionals can build a comprehensive and self-validating system for quality control, ensuring that intermediates like this compound meet the stringent purity requirements necessary for the synthesis of safe and effective medicines.

References

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?.
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  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.

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Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative study on the acidity of 2-Ethyl-5-nitrobenzoic acid and a series of structurally related benzoic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides a robust theoretical framework for understanding the interplay of electronic and steric effects on acidity, alongside detailed experimental protocols for the determination of acid dissociation constants (pKa). By integrating established experimental data with predictive analysis based on fundamental principles of physical organic chemistry, this guide offers a thorough understanding of how substituent placement influences the physicochemical properties of aromatic carboxylic acids.

Introduction: The Significance of Acidity in Drug Design and Synthesis

The acidity of a molecule, quantified by its pKa value, is a critical parameter in the fields of medicinal chemistry and materials science. It profoundly influences a compound's solubility, lipophilicity, and membrane permeability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. For active pharmaceutical ingredients (APIs), precise control and prediction of acidity are paramount for optimizing drug efficacy and bioavailability. Substituted benzoic acids serve as invaluable scaffolds in drug discovery and as key intermediates in organic synthesis. The nuanced effects of various substituents on the acidity of the benzoic acid core are therefore of significant interest. This guide focuses on this compound, dissecting the individual and combined effects of the ethyl and nitro groups on its acidic properties, and contextualizes its acidity within a series of related compounds.

Theoretical Framework: Unraveling Substituent Effects on Benzoic Acid Acidity

The acidity of benzoic acid is modulated by the electronic and steric nature of substituents on the aromatic ring. These effects alter the stability of the carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid and a lower pKa value.[1][2] The principal factors at play are the inductive effect, the resonance effect, and the ortho-effect.

  • Inductive Effect: This effect is transmitted through the sigma bonds and is dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) pull electron density away from the carboxylate group, stabilizing the negative charge and increasing acidity.[3][4] Conversely, electron-donating groups (EDGs) like alkyl groups (e.g., ethyl, -CH₂CH₃) push electron density towards the ring, destabilizing the carboxylate anion and decreasing acidity.[3]

  • Resonance Effect: This effect involves the delocalization of electrons through the pi system of the aromatic ring. EWGs with pi-accepting capabilities, such as the nitro group, can delocalize the negative charge of the carboxylate anion, particularly when situated at the ortho or para positions, leading to significant stabilization and increased acidity.[5][6] EDGs with pi-donating capabilities can have the opposite effect.

  • The Ortho-Effect: A unique phenomenon observed in ortho-substituted benzoic acids, where the acidity is generally greater than that of the meta and para isomers, regardless of the electronic nature of the substituent.[7][8] This is primarily attributed to steric hindrance, where the ortho-substituent forces the carboxylic acid group out of the plane of the benzene ring.[7][9] This twisting inhibits resonance between the carboxyl group and the ring, which in the parent benzoic acid is a destabilizing factor for the carboxylate anion. The disruption of this resonance leads to a more stable anion and a stronger acid.[8]

Quantitative Acidity Data: A Comparative Table

The following table summarizes the experimentally determined pKa values for benzoic acid and several relevant substituted analogues. These values provide a quantitative basis for understanding the impact of ethyl and nitro groups on acidity.

CompoundSubstituent PositionspKa ValueReference(s)
Benzoic Acid-4.20[1][2][9]
2-Ethylbenzoic Acid2-Ethyl3.79[10][11][12]
2-Nitrobenzoic Acid2-Nitro2.17[9][13]
3-Nitrobenzoic Acid3-Nitro3.47[1][2][9]
4-Nitrobenzoic Acid4-Nitro3.44[14][15]

Analysis and Prediction of Acidity

Analysis of Experimentally Determined Acidities
  • Benzoic Acid (pKa = 4.20): This serves as our baseline for comparison.[1][2][9]

  • 2-Ethylbenzoic Acid (pKa = 3.79): The ethyl group is weakly electron-donating through induction. However, its presence at the ortho position introduces significant steric hindrance, forcing the carboxyl group to twist out of the plane of the ring. This is a classic example of the ortho-effect, where the steric effect outweighs the electronic effect, leading to an increase in acidity compared to benzoic acid.[8][10][11][12]

  • Nitrobenzoic Acids: The nitro group is a strong electron-withdrawing group through both inductive and resonance effects.

    • 2-Nitrobenzoic Acid (pKa = 2.17): The most acidic of the nitro isomers due to the powerful combination of the ortho-effect and the strong electron-withdrawing nature of the nitro group at close proximity.[9][13][16]

    • 3-Nitrobenzoic Acid (pKa = 3.47): The nitro group at the meta position exerts a strong inductive effect but cannot participate in resonance with the carboxylate group. This results in a significant increase in acidity compared to benzoic acid.[1][2][9]

    • 4-Nitrobenzoic Acid (pKa = 3.44): At the para position, the nitro group exerts both a strong inductive and a resonance effect, both of which stabilize the carboxylate anion. This makes it a considerably stronger acid than benzoic acid.[5][14][15]

Predicted Acidity of this compound and Its Isomers

Lacking experimentally determined pKa values for this compound and its isomers, we can predict their relative acidities based on the additive effects of the substituents.

  • This compound:

    • The ethyl group at the 2-position will induce the ortho-effect, increasing acidity.

    • The nitro group at the 5-position (meta to the carboxyl group) will exert a strong electron-withdrawing inductive effect, further increasing acidity.

    • Prediction: The combined influence of the ortho-effect from the ethyl group and the strong inductive effect of the meta-nitro group will make This compound a significantly stronger acid than both 2-ethylbenzoic acid (pKa 3.79) and 3-nitrobenzoic acid (pKa 3.47) . Its pKa is expected to be lower than both of these values.

  • 2-Ethyl-3-nitrobenzoic Acid:

    • The ethyl group at the 2-position will cause the ortho-effect.

    • The nitro group at the 3-position (also ortho to the carboxyl group) will also induce a very strong ortho-effect and a powerful inductive effect.

    • Prediction: The presence of two ortho substituents, one of which is a very strong electron-withdrawing group, will lead to a very strong acid. 2-Ethyl-3-nitrobenzoic acid is predicted to be the strongest acid among the di-substituted isomers discussed here, likely having a pKa even lower than that of 2-nitrobenzoic acid (pKa 2.17).

  • 2-Ethyl-4-nitrobenzoic Acid:

    • The ethyl group at the 2-position will induce the ortho-effect.

    • The nitro group at the 4-position (para to the carboxyl group) will exert both a strong inductive and resonance effect.

    • Prediction: The combination of the ortho-effect from the ethyl group and the resonance and inductive stabilization from the para-nitro group will result in a very strong acid. Its acidity will be comparable to, or slightly different from, 2-ethyl-3-nitrobenzoic acid, depending on the subtle interplay of the steric and electronic effects.

The following diagram illustrates the logical relationship between the substituent effects and the predicted acidity of the target compounds.

G cluster_benzoic_acid Benzoic Acid (pKa ≈ 4.20) BA Reference Acidity EWG Electron-Withdrawing Group (-NO2) - Inductive Effect - Resonance Effect EDG Electron-Donating Group (-C2H5) + Inductive Effect Ortho Ortho-Effect (Steric Hindrance) A This compound (Ortho-Effect + Meta-Inductive) EWG->A Increases Acidity B 2-Ethyl-3-nitrobenzoic Acid (Dual Ortho-Effects + Inductive) EWG->B Strongly Increases Acidity C 2-Ethyl-4-nitrobenzoic Acid (Ortho-Effect + Para-Resonance/Inductive) EWG->C Strongly Increases Acidity Ortho->A Increases Acidity Ortho->B Strongly Increases Acidity Ortho->C Increases Acidity

Caption: Logical flow from substituent effects to predicted acidity.

Experimental Protocols for pKa Determination

For the empirical validation of the predicted pKa values and for the determination of the acidity of novel benzoic acid derivatives, the following experimental protocols are recommended.

Potentiometric Titration

This is a highly reliable and widely used method for pKa determination. It involves titrating a solution of the weak acid with a strong base while monitoring the pH.

Experimental Workflow for Potentiometric Titration

G A Prepare 0.01 M solution of the benzoic acid derivative C Titrate with standardized ~0.1 M NaOH solution A->C B Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Record pH after each addition of titrant C->D E Plot pH vs. Volume of NaOH added D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Materials:

    • Substituted benzoic acid of interest

    • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

    • Deionized water

    • Ethanol (if required for dissolution)

    • Calibrated pH meter and electrode

    • Burette (50 mL)

    • Beaker (250 mL)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh a sample of the benzoic acid derivative (e.g., to prepare a 0.01 M solution).

    • Dissolve the sample in a suitable volume of deionized water. A small amount of ethanol may be used to aid dissolution before diluting with water.

    • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

    • Place the beaker with the acid solution on the magnetic stirrer and immerse the pH electrode.

    • Fill the burette with the standardized NaOH solution.

    • Record the initial pH of the acid solution.

    • Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several additions beyond this point.

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the equivalence point (the steepest point of the curve). The volume at the half-equivalence point is half of this value.

    • The pKa is the pH of the solution at the half-equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and when only small amounts of the sample are available. The pKa is determined by measuring the change in absorbance at a specific wavelength as a function of pH.

Detailed Methodology:

  • Materials:

    • Substituted benzoic acid of interest

    • A series of buffer solutions with known pH values spanning the expected pKa range.

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol or water).

    • Prepare a series of solutions by diluting the stock solution in the different buffer solutions to a constant final concentration.

    • Prepare two additional solutions: one in 0.1 M HCl (to obtain the spectrum of the fully protonated form, HA) and one in 0.1 M NaOH (for the fully deprotonated form, A⁻).

    • Measure the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

    • Identify a wavelength where the absorbance of the acidic and basic forms of the molecule differs significantly.

    • Measure the absorbance of each buffered solution at this chosen wavelength.

    • The pKa can be calculated using the following equation: pKa = pH + log₁₀([A⁻]/[HA]) where the ratio of the conjugate base to the acid can be determined from the absorbance values.

Conclusion

References

  • PubChem. Benzoic Acid.
  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. [Link]
  • PubChem. 4-Nitrobenzoic Acid.
  • Allen.
  • ChemBK. (2024, April 9). 2-Ethylbenzoic acid. [Link]
  • The Ortho Effect of benzoic acids. (n.d.). [Link]
  • OWL.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). [Link]
  • LookChem. 2-Ethylbenzoic acid. [Link]
  • Wikipedia. (2023, November 13). Ortho effect. [Link]
  • Sarthaks eConnect. (2018, December 14).
  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?[Link]
  • Proprep.
  • Filo. (2023, November 4). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids... [Link]
  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. (n.d.). [Link]
  • Research Explorer The University of Manchester. (2011, June 21). PKa prediction from an ab initio bond length: Part 3 - Benzoic acids and anilines. [Link]
  • Quora. (2018, November 28).
  • Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
  • National Center for Biotechnology Information. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]
  • ResearchGate. Resonance structures for m-nitrobenzoic acid. [Link]
  • MDPI. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]
  • ACS Publications.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]
  • Quora. (2018, June 28). Nitrobenzoic acid is more acidic than benzoic acid, why?[Link]
  • Wikipedia. (2025, March 12). 2-Nitrobenzoic acid. [Link]
  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]
  • ResearchGate. (2025, August 10). Electronic and Steric Effects: How Do They Work in Ionic Liquids?
  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
  • NIST. Benzoic acid, 2-nitro-. [Link]
  • Cheméo. Chemical Properties of 2-Ethylbenzoic acid (CAS 612-19-1). [Link]

Sources

Benchmarking the synthesis of "2-Ethyl-5-nitrobenzoic acid" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Ethyl-5-nitrobenzoic Acid

This compound is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. The strategic placement of the ethyl and nitro groups on the benzoic acid framework imparts specific reactivity and physical properties, making its efficient and selective synthesis a topic of considerable interest in organic chemistry. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound, offering detailed experimental protocols and supporting data to inform laboratory practice and process development.

The selection of an optimal synthetic strategy is paramount and depends on several factors, including the availability of starting materials, desired yield and purity, scalability, and safety considerations. The two principal methods for the synthesis of this compound are:

  • Route 1: Electrophilic Nitration of 2-Ethylbenzoic Acid. This method involves the direct nitration of the pre-formed benzoic acid derivative.

  • Route 2: Oxidation of 2-Ethyl-5-nitrotoluene. This approach begins with the nitration of 2-ethyltoluene, followed by the oxidation of the benzylic ethyl group to a carboxylic acid.

This guide will dissect each of these methodologies, providing a rationale for the experimental choices, detailed step-by-step protocols, and a comparative analysis of their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

The choice between the nitration and oxidation pathways is often dictated by the regioselectivity of the nitration step and the efficiency of the oxidation. The directing effects of the substituents on the aromatic ring are a critical consideration in electrophilic aromatic substitution reactions.

Directing Effects and Regioselectivity

In the nitration of 2-ethylbenzoic acid (Route 1), the ethyl group is an ortho, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. The positions ortho and para to the ethyl group are 3, 5, and 6, while the position meta to the carboxylic acid group is position 5. Therefore, both substituents direct the incoming nitro group to the 5-position, leading to the desired product with high regioselectivity.

In the initial step of Route 2, the nitration of 2-ethyltoluene, the ethyl group directs the incoming nitro group to the ortho and para positions. The major product of this reaction is typically the para-substituted isomer, 2-ethyl-5-nitrotoluene, due to steric hindrance at the ortho position.

Experimental Protocols

The following protocols are detailed, self-validating systems designed for clarity and reproducibility.

Route 1: Synthesis of this compound via Nitration of 2-Ethylbenzoic Acid

This protocol is adapted from established procedures for the nitration of substituted benzoic acids. The carboxylic acid group deactivates the ring, requiring strong nitrating conditions, while the ethyl group activates it, necessitating careful temperature control to prevent side reactions.

Experimental Workflow:

Caption: Workflow for the nitration of 2-ethylbenzoic acid.

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, cautiously dissolve 10.0 g of 2-ethylbenzoic acid in 40 mL of concentrated sulfuric acid.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 8.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: While maintaining the temperature of the 2-ethylbenzoic acid solution between 0 and 5 °C, slowly add the nitrating mixture dropwise with vigorous stirring. The rate of addition should be controlled to ensure the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.

  • Isolation: Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure this compound.

Route 2: Synthesis of this compound via Oxidation of 2-Ethyl-5-nitrotoluene

This two-step synthesis first introduces the nitro group and then oxidizes the alkyl side chain. The oxidation of the ethyl group of 2-ethyl-5-nitrotoluene to a carboxylic acid can be achieved using strong oxidizing agents. This protocol utilizes potassium permanganate, a common and effective reagent for this transformation.

Experimental Workflow:

Caption: Workflow for the oxidation of 2-ethyl-5-nitrotoluene.

Step-by-Step Methodology:

  • Nitration of 2-Ethyltoluene: Synthesize 2-ethyl-5-nitrotoluene by the nitration of 2-ethyltoluene following standard procedures.

  • Oxidation Setup: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of 2-ethyl-5-nitrotoluene in 200 mL of water.

  • Addition of Oxidant: While stirring, add 25.0 g of potassium permanganate in small portions to the suspension. The addition should be slow enough to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Work-up: While still hot, filter the reaction mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Precipitation: Cool the filtrate and acidify it with concentrated hydrochloric acid until the precipitation of this compound is complete.

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure product.

Data Presentation and Comparison

The following table summarizes the key performance indicators for the two synthetic routes, based on typical literature values and analogous reactions.

ParameterRoute 1: Nitration of 2-Ethylbenzoic AcidRoute 2: Oxidation of 2-Ethyl-5-nitrotoluene
Starting Material 2-Ethylbenzoic Acid2-Ethyl-5-nitrotoluene
Key Reagents Conc. HNO₃, Conc. H₂SO₄KMnO₄, HCl
Number of Steps 12 (including nitration of 2-ethyltoluene)
Typical Yield Good to Excellent (isomer separation may be needed)Good (dependent on both nitration and oxidation steps)
Reaction Time 2-4 hours4-8 hours (for oxidation step)
Purity of Crude Product Generally high due to regioselectivityMay contain unreacted starting material or over-oxidation products
Safety Considerations Use of highly corrosive concentrated acidsHandling of a strong oxidizing agent (KMnO₄)
Waste Products Acidic aqueous wasteManganese dioxide (solid waste)

Discussion and Field-Proven Insights

Route 1: Nitration of 2-Ethylbenzoic Acid

  • Expertise & Experience: This route is often favored for its directness. The key to success lies in the careful control of the reaction temperature. The deactivating effect of the carboxylic acid group necessitates the use of a strong nitrating mixture (concentrated nitric and sulfuric acids). However, the activating ethyl group can promote undesired side reactions, such as oxidation or the formation of dinitro products, if the temperature is not kept low. The high regioselectivity, with both substituents directing to the 5-position, is a significant advantage, simplifying purification.

  • Trustworthiness: The protocol is robust, and the endpoint of the reaction can often be visually monitored. The precipitation of the product upon quenching in ice water provides a clear indication of successful nitration. The purity of the final product is typically high after recrystallization.

Route 2: Oxidation of 2-Ethyl-5-nitrotoluene

  • Expertise & Experience: This two-step approach offers an alternative strategy, particularly if 2-ethyl-5-nitrotoluene is readily available. The oxidation of the ethyl group is a well-established transformation. The choice of oxidizing agent is critical. Potassium permanganate is effective but can lead to the formation of significant amounts of manganese dioxide waste. Alternative, more environmentally benign catalytic oxidation methods using molecular oxygen and a metal catalyst are also reported for analogous transformations and could be adapted.[1] The success of this route is contingent on the efficiency of both the initial nitration and the subsequent oxidation.

  • Trustworthiness: The oxidation step requires careful monitoring to ensure complete conversion without degradation of the aromatic ring. The disappearance of the characteristic purple color of permanganate is a useful visual cue for reaction completion. The work-up procedure is straightforward, but the removal of manganese dioxide can sometimes be challenging.

Conclusion: Selecting the Optimal Synthesis Method

The choice between these two synthetic routes for this compound depends on the specific needs and constraints of the researcher.

Synthesis_Decision_Flowchart Start Select Synthesis Route for This compound High_Regioselectivity Is high regioselectivity in a single step a priority? Start->High_Regioselectivity Starting_Material What is the readily available starting material? High_Regioselectivity->Starting_Material No Route1 Route 1: Nitration of 2-Ethylbenzoic Acid High_Regioselectivity->Route1 Yes Starting_Material->Route1 2-Ethylbenzoic Acid Two_Step Is a two-step synthesis acceptable? Starting_Material->Two_Step 2-Ethyltoluene Route2 Route 2: Oxidation of 2-Ethyl-5-nitrotoluene Two_Step->Route1 No Two_Step->Route2 Yes

Sources

A Comparative Guide to the Performance of 2-Ethyl-5-nitrobenzoic Acid as a Precursor in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-Ethyl-5-nitrobenzoic acid's potential as a precursor for dye synthesis. In the absence of direct, published experimental data for this specific compound, this document leverages a comparative approach. By examining the performance of structurally similar analogs, we can project the performance characteristics of this compound and provide a robust framework for future research and application. This analysis is tailored for researchers, scientists, and professionals in the fields of chemistry and drug development who are exploring novel dye intermediates.

Introduction: The Critical Role of Precursors in Dye Performance

The selection of a precursor, or dye intermediate, is a foundational decision in the synthesis of high-performance colorants. The molecular architecture of the precursor directly dictates the final dye's characteristics, including its color, solubility, and fastness properties. Key performance indicators for a dye precursor include the chemical yield of the synthesis, the purity of the final product, and the durability of the color when applied to a substrate, such as textiles.[1]

Azo dyes, characterized by the –N=N– functional group, are the largest and most versatile class of synthetic colorants used in the textile industry.[2] Their synthesis is a well-established two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich component like a phenol or aniline.[3][4] The precursor's journey from a nitroaromatic compound to a functional dye is a critical pathway that we will explore in detail.

A Structural and Functional Analysis of this compound

To predict the performance of this compound, we must first dissect its molecular structure and consider the influence of each functional group on the synthetic process and the final dye's properties.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent is expected to have a significant impact on the final dye's color. This group often leads to a bathochromic shift (a deepening of the color), resulting in richer, deeper shades.[2] Furthermore, the presence of a nitro group can enhance the stability of the resulting dye, contributing to superior light fastness.[1]

  • The Carboxylic Acid Group (-COOH): This functional group provides a reactive handle. It can be leveraged to create reactive dyes, which form strong covalent bonds with textile fibers like cotton or wool.[2] This covalent bonding is the basis for excellent wash fastness, a critical parameter for textile applications.[5] The carboxylic acid group also influences the precursor's solubility, a key factor in optimizing reaction conditions.

  • The Ethyl Group (-C₂H₅): The ethyl group is the primary point of differentiation from more common precursors. As an alkyl group, it is electron-donating and introduces steric bulk. Its presence could lead to several effects:

    • Solubility: The ethyl group will increase the molecule's lipophilicity, potentially altering solubility in common reaction solvents and requiring adjustments to the protocol.

    • Reaction Kinetics: The steric hindrance from the ethyl group, positioned ortho to the carboxylic acid, might influence the rate of subsequent reactions.

    • Color Modification: The electron-donating nature of the ethyl group could modulate the electronic effects of the nitro group, potentially fine-tuning the final color of the dye.

The Synthetic Pathway: From Nitro Precursor to Azo Dye

The synthesis of an azo dye from a nitroaromatic precursor like this compound is a multi-step process. The initial and most critical step is the reduction of the nitro group to a primary amine (-NH₂), as the amine is the functional group required for diazotization.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Azo Dye Synthesis A This compound (Starting Precursor) B 2-Ethyl-5-aminobenzoic Acid (Amine Intermediate) A->B  Catalytic Hydrogenation  (e.g., Pd/C, H₂) C Diazonium Salt (Reactive Intermediate) B->C  Diazotization  (NaNO₂, HCl, 0-5°C) D Final Azo Dye C->D  Azo Coupling   E Coupling Component (e.g., β-Naphthol) E->D  Azo Coupling  

Caption: General workflow for the synthesis of an azo dye from a nitrobenzoic acid precursor.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitrobenzoic Acid

This protocol for the reduction of 2-nitrobenzoic acid serves as a validated starting point for the reduction of this compound.[6]

Materials:

  • 2-Nitrobenzoic acid (or this compound)

  • Sodium hydroxide (NaOH)

  • 5% Palladium on charcoal (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a suitable autoclave, prepare an aqueous solution of the sodium salt of the nitrobenzoic acid by dissolving the acid and an equimolar amount of sodium hydroxide in water.

  • Add the 5% Pd/C catalyst to the solution. Typically, a catalyst loading of 1-5% by weight relative to the starting acid is used.[6]

  • Seal the autoclave and purge with an inert gas like nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 1-4 MPa.

  • Heat the mixture to 60-80°C with vigorous stirring. The reaction is monitored by the cessation of hydrogen uptake.

  • After the reaction is complete (typically 2-3 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the aminobenzoic acid product.

  • Cool the mixture to ensure complete precipitation, then collect the product by filtration.

Comparative Performance Analysis: An Analog-Based Approach

To forecast the performance of this compound, we will compare it with two well-documented precursors: 2-Amino-5-nitrobenzoic acid (the closest analog with a nitro group) and Anthranilic acid (2-aminobenzoic acid, the parent compound without substituents). This comparison will highlight the distinct contributions of the nitro group to overall dye performance.

G A Target Precursor: This compound B Primary Analog: 2-Amino-5-nitrobenzoic Acid C Alternative Analog: Anthranilic Acid (2-Aminobenzoic Acid)

Caption: Molecular structures of the target precursor and its key analogs for comparison.

The presence of the electron-withdrawing nitro group in 2-Amino-5-nitrobenzoic acid leads to a demonstrable improvement in the stability and fastness of the resulting azo dye when compared to dyes derived from the unsubstituted Anthranilic acid.[1]

Quantitative Performance Data

The following table presents illustrative data comparing typical performance metrics for azo dyes synthesized from 2-Amino-5-nitrobenzoic acid and Anthranilic acid. This data provides a benchmark for what might be expected from a dye derived from this compound, which also contains the critical nitro group.

Performance MetricDye from 2-Amino-5-nitrobenzoic AcidDye from Anthranilic Acid
Chemical Yield (%) 85 - 92%80 - 88%
Purity (by HPLC) > 98%> 97%
Color Deep RedBright Orange-Red
Light Fastness (ISO 105-B02) 6 - 75
Wash Fastness (ISO 105-C06) 4 - 54
Rubbing Fastness (ISO 105-X12) - Dry 54 - 5
Thermal Stability (°C) > 250°C> 220°C
(Note: Data is illustrative, based on typical results for azo dyes derived from these intermediates coupled with a standard component like 2-naphthol. Actual results may vary.[1])

This comparison strongly suggests that a dye derived from this compound would likely exhibit high fastness properties, characteristic of nitro-substituted precursors.

Experimental Protocol: Azo Dye Synthesis

The following is a generalized, two-part protocol for the synthesis of an azo dye, adapted from established methods for 2-Amino-5-nitrobenzoic acid.[1][2] This protocol would be the starting point for empirical validation using the aminated derivative of this compound.

Part A: Diazotization of the Amine Intermediate
  • In a 250 mL beaker, suspend 0.01 mol of the aminobenzoic acid derivative (e.g., 2-Amino-5-nitrobenzoic acid) in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Stir the mixture vigorously to create a fine suspension.

  • Cool the suspension to 0-5°C in an ice-salt bath. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[3]

  • Prepare a solution of 0.01 mol of sodium nitrite (NaNO₂) in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the coupling reaction.[2]

Part B: Azo Coupling with 2-Naphthol
  • In a separate beaker, dissolve 0.01 mol of 2-naphthol in 30 mL of a 10% sodium hydroxide (NaOH) solution.

  • Cool this solution to below 5°C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the 2-naphthol solution with constant, vigorous stirring, maintaining the temperature below 5°C.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature to ensure the reaction goes to completion.

  • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at 60°C.

Conclusion and Future Outlook

While direct experimental data for this compound as a dye precursor is not yet prevalent in the literature, a comparative analysis based on its structural analogs provides a strong predictive framework for its performance.

Projected Performance:

  • High Fastness: The presence of the nitro group strongly suggests that dyes derived from this precursor will exhibit good to excellent light and wash fastness, comparable to those from 2-Amino-5-nitrobenzoic acid.[1]

  • Unique Color Palette: The combination of the electron-withdrawing nitro group and the electron-donating ethyl group may lead to unique electronic properties, potentially yielding dyes with novel shades that differ from standard nitro-substituted precursors.

  • Process Optimization: The increased lipophilicity due to the ethyl group may require optimization of solvent systems and reaction conditions to achieve high yields.

The analysis indicates that this compound is a compelling candidate for the synthesis of high-performance dyes. For researchers and professionals in the field, the next logical step is the empirical validation of this precursor. The protocols and comparative data provided in this guide offer a solid foundation for such an investigation, paving the way for the development of new, durable, and unique colorants for a variety of applications.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Amino-2-nitrobenzoic Acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzoic Acid in the Synthesis of Dyes. BenchChem.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Journal of Physics: Conference Series, 1294(5), 052054. [Link]
  • Shashidhara, K. S., & Narayana, B. (2011). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Current Research and Review, 3(4), 45-53.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production. BenchChem.
  • BenchChem. (2025).
  • Selai Sourcing. (2023). Textile Dyeing in the Fashion Industry: A Comprehensive Guide to Dye Types, Pros, and Cons. Selai Sourcing Blog.

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A Researcher's Guide to Bridging Theory and Experiment: The Case of 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for comparing computational and experimental data for the molecule "2-Ethyl-5-nitrobenzoic acid." By juxtaposing theoretical predictions with anticipated experimental outcomes, we aim to provide a self-validating system for structural elucidation and property analysis. This document will delve into the causality behind experimental choices and computational methodologies, offering a practical guide for those working with this and similar substituted aromatic compounds.

Introduction: The Significance of this compound

This compound (C₉H₉NO₄, Molar Mass: 195.17 g/mol ) is a substituted aromatic carboxylic acid.[1] The presence of an electron-donating ethyl group and an electron-withdrawing nitro group on the benzoic acid scaffold creates a unique electronic environment, influencing its chemical reactivity, physical properties, and potential biological activity.[2] Accurate characterization of such molecules is a critical step in organic synthesis, medicinal chemistry, and materials science. This guide will explore the synergy between computational modeling and laboratory experimentation in achieving this goal.

I. Physicochemical Properties: The Foundation of Characterization

A thorough understanding of a molecule's physical properties is the first step in its characterization. For this compound, the following data has been reported:

PropertyValueSource
CAS Number 90564-19-5[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Melting Point 164-165 °C[3]
Predicted Boiling Point 352.7±30.0 °C[3]
Predicted pKa 3.02±0.10ChemicalBook

These experimentally determined and predicted values provide a baseline for sample identification and purity assessment. The melting point, in particular, is a crucial indicator of purity.

II. The Experimental Approach: Probing the Molecular Structure

Acquiring a suite of spectroscopic data is the cornerstone of structural elucidation for any organic molecule. The following sections outline the standard experimental protocols for obtaining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire the proton spectrum, typically observing a spectral width of 0-12 ppm. The number of scans should be sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A typical spectral width for ¹³C NMR is 0-200 ppm.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the powdered sample is placed directly on the ATR crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

C. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

III. The Computational Approach: Predicting Molecular Properties from First Principles

Computational chemistry offers a powerful and cost-effective means to predict a wide range of molecular properties. These predictions can guide experimental work and aid in the interpretation of experimental data.

A. Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule.

  • Input Structure: Obtain an initial 3D structure of this compound, for instance, from the PubChem database.[1]

  • Method and Basis Set Selection: Employ a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d), which offers a good balance of accuracy and computational cost for organic molecules.

  • Calculation: Perform the geometry optimization calculation using computational chemistry software such as Gaussian or Spartan.[4]

B. Prediction of Spectroscopic Data

Once the optimized geometry is obtained, spectroscopic properties can be calculated.

  • NMR Prediction: Utilize software like ACD/NMR Predictor, Mnova NMRPredict, or the NMR prediction tools available on platforms like NMRDB.org to calculate the ¹H and ¹³C chemical shifts based on the optimized geometry.[5][6][7]

  • IR Prediction: Employ computational chemistry packages to calculate the vibrational frequencies and their corresponding intensities. These can then be plotted to generate a predicted IR spectrum. Online tools and software like Gaussian can be used for this purpose.[4][8]

C. Calculation of Electronic Properties and Reactivity Descriptors

Computational methods can also provide insights into the electronic structure and reactivity of a molecule.

  • HOMO-LUMO Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is an indicator of the molecule's chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

IV. Bridging the Gap: A Comparative Analysis

The true power of this dual approach lies in the direct comparison of the experimental and computational data.

Data Summary Tables

The following tables are designed to be populated with your experimental and computational results for a side-by-side comparison.

Table 1: Comparison of Predicted and Experimental ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Predicted MultiplicityExperimental Multiplicity
-COOH
Aromatic-H
Aromatic-H
Aromatic-H
-CH₂-
-CH₃

Table 2: Comparison of Predicted and Experimental ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
-COOH
Aromatic-C (quaternary)
Aromatic-C (quaternary)
Aromatic-CH
Aromatic-CH
Aromatic-CH
-CH₂-
-CH₃

Table 3: Comparison of Predicted and Experimental FT-IR Data for this compound

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Experimental Vibrational Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)
C=O stretch (Carboxylic Acid)
N-O asymmetric stretch (Nitro)
N-O symmetric stretch (Nitro)
C-H stretch (Aromatic)
C-H stretch (Aliphatic)
C=C stretch (Aromatic)

Table 4: Comparison of Predicted and Experimental Mass Spectrometry Data for this compound

IonPredicted m/zExperimental m/z
[M]⁺195.05
[M-OH]⁺178.05
[M-NO₂]⁺149.06
[M-COOH]⁺150.07

V. Visualizing the Workflow and Data Relationship

To better illustrate the interplay between the computational and experimental workflows, the following diagrams are provided.

experimental_workflow cluster_exp Experimental Workflow start This compound Sample nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms exp_data Experimental Data nmr->exp_data ftir->exp_data ms->exp_data

Caption: Experimental workflow for the characterization of this compound.

computational_workflow cluster_comp Computational Workflow start_comp Initial 3D Structure geom_opt Geometry Optimization (DFT) start_comp->geom_opt spec_pred Spectra Prediction (NMR, IR) geom_opt->spec_pred elec_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->elec_prop comp_data Computational Data spec_pred->comp_data elec_prop->comp_data

Caption: Computational workflow for the analysis of this compound.

comparison_logic exp_data Experimental Data comparison Comparative Analysis exp_data->comparison comp_data Computational Data comp_data->comparison validation Structural Validation & Property Understanding comparison->validation

Caption: Logical relationship between experimental and computational data leading to validation.

Conclusion: A Synergistic Approach to Chemical Characterization

The integration of experimental and computational methods provides a robust and comprehensive approach to the characterization of this compound. While experimental data provides the ground truth, computational predictions offer valuable insights for spectral assignment and a deeper understanding of the molecule's electronic structure and reactivity. This guide serves as a template for researchers to systematically approach the characterization of novel compounds, ensuring a high degree of confidence in their structural assignments and a solid foundation for further research and development.

References

  • ChemRxiv. (2025). Accurate Hydration Free Energy Calculations for Diverse Organic Molecules With a Machine Learning Force Field.
  • ResearchGate. (2023). How to predict IR Spectra?.
  • Taylor & Francis Online. (n.d.). Free energy calculations and solubility in water of organic molecules: a numerical relation through molecular dynamics.
  • GROMACS forums. (2025). Solvation free energy calculation of organic molecule in binary mixtures and convergence.
  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service.
  • YouTube. (2023). IR Spectra Predicting Tools.
  • Gaussian. (2017). Comparing NMR Methods in ChemDraw and Gaussian.
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • BioPchem. (n.d.). NMR Software & Simulations.
  • ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?.
  • YouTube. (2021). IRcalc: Predicting #IR spectra tool #infrared #spectroscopy.
  • MLatom. (2024). Molecular IR spectra simulations online!.
  • Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra.
  • ResearchGate. (2017). Calculating free energies of organic molecules on insulating substrates.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • PubChem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H9NO4).
  • The GROMACS tutorials. (n.d.). Calculating free energy.
  • PubChem. (n.d.). 2-Ethyl-5-nitrobenzaldehyde.
  • YouTube. (2024). Conversion of Benzene to 2-Nitrobenzoic acid.
  • NIST WebBook. (n.d.). Benzoic acid, 4-nitro-, ethyl ester.
  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • PubChem. (n.d.). Ethyl 2-nitrobenzoate.
  • NIST WebBook. (n.d.). 2-Methyl-5-nitrobenzoic acid.
  • SpectraBase. (n.d.). p-Nitrobenzoic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid.
  • SpectraBase. (n.d.). 2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum.
  • NIST WebBook. (n.d.). Ethyl 3-nitrobenzoate.
  • SpectraBase. (n.d.). 2-Methyl-5-nitrobenzoic acid - Optional[13C NMR] - Spectrum.

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A Comparative Guide to the Cross-Validation of Analytical Results for 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal analytical characterization of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the cross-validation of "2-Ethyl-5-nitrobenzoic acid," a key intermediate in various synthetic pathways. Moving beyond a mere recitation of protocols, we will delve into the scientific rationale behind the selection of orthogonal analytical techniques, the design of validation experiments in accordance with regulatory expectations, and the interpretation of the resulting data to build a comprehensive and trustworthy analytical profile.

The Analytical Challenge: Ensuring Purity and Specificity

This compound (C₉H₉NO₄, M.W. 195.17 g/mol ) presents a typical analytical challenge for substituted aromatic carboxylic acids.[1] Its synthesis, commonly achieved through the nitration of 2-ethylbenzoic acid, inherently carries the risk of forming positional isomers, such as 2-ethyl-3-nitrobenzoic acid and 2-ethyl-6-nitrobenzoic acid. Furthermore, residual starting materials, reagents, and potential degradation products under various stress conditions must be effectively separated and quantified to ensure the quality and stability of the compound.

This guide will focus on the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of these two methods is deliberate; they represent orthogonal approaches to separation and detection, providing a high degree of confidence in the analytical results when they are in agreement.

Foundational Principles: Adherence to ICH Q2(R1) Guidelines

All analytical method validation discussed herein is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology." This ensures that our experimental design and interpretation of results align with global regulatory expectations for scientific integrity and trustworthiness.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the quintessential technique for the analysis of moderately polar, non-volatile compounds like this compound. The method's versatility, reproducibility, and ability to resolve closely related species make it the primary tool for purity assessment and impurity profiling.

Experimental Protocol: RP-HPLC with UV Detection

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential impurities and degradation products.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Rationale for Method Development:

The selection of a C18 column provides a non-polar stationary phase suitable for the retention of the aromatic analyte. The mobile phase, a mixture of acidified water and acetonitrile, allows for the elution of the compound by modulating the organic modifier concentration. The use of phosphoric acid ensures the protonation of the carboxylic acid group, leading to better peak shape and retention. A gradient elution is employed to ensure the separation of potential impurities with a wider range of polarities and to elute any strongly retained compounds from the column. UV detection at 254 nm is chosen based on the strong absorbance of the aromatic nitro-compound.

HPLC Method Validation

The developed HPLC method must be rigorously validated to demonstrate its suitability for its intended purpose. The following validation parameters, as defined by ICH Q2(R1), will be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This will be demonstrated by spiking the analyte with potential isomers and by performing forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A series of solutions of this compound at different concentrations will be prepared and analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This will be assessed by the recovery of known amounts of analyte spiked into a blank matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on this compound. These studies intentionally degrade the sample to generate potential degradation products.

Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis 1 mg/mL in 0.1 N HCl at 60°C for 24 hours
Base Hydrolysis 1 mg/mL in 0.1 N NaOH at 60°C for 24 hours
Oxidative Degradation 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample heated at 105°C for 48 hours
Photolytic Degradation Solid sample exposed to UV light (254 nm) and visible light for 7 days

The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach for Confirmation and Volatile Impurities

GC-MS provides a powerful orthogonal technique for the analysis of this compound. While the compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility. This method is particularly useful for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.

Experimental Protocol: GC-MS with Derivatization

Objective: To develop and validate a GC-MS method for the confirmation of the identity of this compound and the analysis of potential volatile impurities.

Derivatization:

The carboxylic acid group of this compound is derivatized to a more volatile ester, for example, a methyl ester, using a suitable reagent such as diazomethane or by Fischer esterification (refluxing in methanol with a catalytic amount of acid). For this guide, we will consider derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ester, a common and effective derivatization for carboxylic acids.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Ethyl acetate (GC grade).

GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Rationale for Method Development:

The HP-5ms column is a versatile, low-polarity column suitable for a wide range of underivatized and derivatized compounds. The temperature program is designed to ensure the elution of the derivatized analyte and potential impurities with good peak shape. Electron ionization at 70 eV provides reproducible fragmentation patterns that can be used for structural elucidation and comparison to mass spectral libraries.

GC-MS Method Validation

The GC-MS method will be validated for the following parameters:

  • Specificity: The ability to separate the derivatized analyte from derivatization artifacts and potential impurities. The mass spectrometer provides an additional layer of specificity through the unique mass spectrum of the analyte.

  • Linearity and Range: Similar to the HPLC method, a calibration curve will be generated using derivatized standards.

  • Accuracy and Precision: To be assessed using spiked samples.

  • LOD and LOQ: To be determined based on the signal-to-noise ratio.

Cross-Validation: A Synthesis of Orthogonal Data

The core of this guide is the cross-validation of the results obtained from the HPLC and GC-MS methods. The objective is to demonstrate the consistency and reliability of the analytical data, thereby providing a high level of confidence in the quality of the this compound.

Comparison of Analytical Results:

ParameterHPLC-UVGC-MS (after derivatization)
Purity Assay The purity of the main component is determined by area percent, assuming all components have a similar response factor at the chosen wavelength.The purity is determined by the area percent of the derivatized analyte peak relative to other detected peaks.
Impurity Profile Provides a profile of non-volatile impurities, including isomers and degradation products.Provides a profile of volatile and semi-volatile impurities, as well as non-volatile impurities that are amenable to derivatization.
Identification Based on the retention time of the reference standard.Confirmed by both the retention time and the unique mass spectrum of the derivatized analyte.

Data Interpretation and Acceptance Criteria:

The results from both methods should be in good agreement. For example, the purity values obtained from HPLC and GC-MS should be comparable. Any significant discrepancies would warrant further investigation. The identification of any impurities should be consistent between the two techniques, where applicable. For instance, if an impurity is detected by both methods, its identity should be confirmed by both.

Visualization of Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard HPLC_System HPLC System (C18 Column, Gradient Elution) Filter_Sample->HPLC_System Filter_Standard->HPLC_System Data_Acquisition Data Acquisition (UV at 254 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (Area % Method) Peak_Integration->Purity_Calculation Impurity_Profiling Impurity Profiling Peak_Integration->Impurity_Profiling

Caption: Workflow for the HPLC analysis of this compound.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatization Derivatize with BSTFA Sample->Derivatization Dilution Dilute with Ethyl Acetate Derivatization->Dilution GCMS_System GC-MS System (HP-5ms Column, Temp Program) Dilution->GCMS_System Data_Acquisition Data Acquisition (EI, m/z 40-400) GCMS_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Mass_Spectrum_Analysis Mass Spectrum Analysis Data_Acquisition->Mass_Spectrum_Analysis Purity_Calculation Purity & Impurity Analysis Peak_Integration->Purity_Calculation Mass_Spectrum_Analysis->Purity_Calculation

Caption: Workflow for the GC-MS analysis of this compound after derivatization.

Conclusion

The cross-validation of analytical results using orthogonal methods like HPLC and GC-MS is a powerful strategy to ensure the quality, purity, and stability of chemical compounds such as this compound. This guide has provided a comprehensive framework for developing, validating, and comparing these two techniques, grounded in the principles of scientific integrity and regulatory compliance. By following a systematic and well-documented approach, researchers and drug development professionals can build a robust analytical data package that provides a high degree of confidence in their results, ultimately contributing to the development of safe and effective products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • PubChem. (n.d.). This compound.
  • Journal of Chromatography A. (1995).
  • NIST. (n.d.). 2-Methyl-5-nitrobenzoic acid. National Institute of Standards and Technology. [Link]
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

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"2-Ethyl-5-nitrobenzoic acid" in comparison to its methyl analog (2-Methyl-5-nitrobenzoic acid)

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Analysis: 2-Ethyl-5-nitrobenzoic Acid vs. 2-Methyl-5-nitrobenzoic Acid

A Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction

In the landscape of organic synthesis, substituted benzoic acids are foundational building blocks, serving as crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2][3][4] Among these, 2-alkyl-5-nitrobenzoic acids are of particular interest due to the dual reactivity conferred by the carboxylic acid and nitro functional groups. This guide provides an in-depth, objective comparison of two closely related analogs: this compound and 2-Methyl-5-nitrobenzoic acid.

The primary structural distinction between these molecules is the substitution of a methyl (-CH₃) for an ethyl (-CH₂CH₃) group at the ortho-position to the carboxyl function. While seemingly minor, this change instigates measurable differences in their physicochemical properties, electronic and steric profiles, and ultimately, their reactivity. Understanding these nuances is critical for chemists in selecting the appropriate starting material to optimize reaction yields, modulate biological activity, or fine-tune the properties of a target molecule. This document will dissect these differences through comparative data, mechanistic explanations, and validated experimental protocols.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. The addition of a single methylene unit (-CH₂-) in the ethyl analog leads to predictable changes in molecular weight and can influence intermolecular forces, thereby affecting properties like melting point and solubility.

G cluster_0 2-Methyl-5-nitrobenzoic acid cluster_1 This compound methyl_img methyl_img ethyl_img ethyl_img

Caption: Molecular structures of the methyl and ethyl analogs.

A summary of their key physicochemical properties is presented below. These data are essential for practical considerations in the laboratory, such as solvent selection and reaction temperature control.

Property2-Methyl-5-nitrobenzoic AcidThis compoundRationale for Difference
Molecular Formula C₈H₇NO₄[1][5][6]C₉H₉NO₄[7][8]Addition of a -CH₂- group.
Molecular Weight 181.15 g/mol [5]195.17 g/mol [8][9]Increased mass from the additional ethyl carbon and hydrogens.
Melting Point 177 - 180 °C[10]164 - 165 °C[9]Altered crystal lattice packing efficiency due to the bulkier, more flexible ethyl group.
Appearance Needles or beige/light yellow solid[1][5][10]Crystalline SolidTypical appearance for aromatic carboxylic acids.
Solubility Sparingly soluble in water; soluble in organic solvents[1][2][5][11]Sparingly soluble in water; soluble in organic solventsThe nonpolar alkyl groups and benzene ring dominate solubility behavior.

Electronic and Steric Effects: A Comparative Analysis

The subtle interplay of electronic and steric effects governs the chemical personality of a molecule. The choice between a methyl and an ethyl group can significantly alter acidity and regioselectivity in subsequent reactions.

Electronic Effects

Both methyl and ethyl groups are classified as electron-donating groups (EDGs) due to their positive inductive effect (+I), where they push electron density into the aromatic ring.[12][13] The ethyl group exerts a slightly stronger +I effect than the methyl group.[13] This is counteracted by the powerful electron-withdrawing nature of the nitro (-NO₂) and carboxylic acid (-COOH) groups, which pull electron density from the ring.[13]

Steric Effects and the "Ortho Effect"

The most significant difference arises from steric hindrance. The ethyl group is physically larger than the methyl group, leading to greater spatial crowding.[12][14] When positioned ortho to the carboxylic acid, this bulkiness forces the -COOH group to twist out of the plane of the benzene ring.[15][16][17] This phenomenon, known as Steric Inhibition of Resonance (SIR) , has a profound impact on acidity.

By disrupting coplanarity, SIR prevents resonance between the carboxylic acid's carbonyl group and the aromatic π-system.[15] This increases the partial positive charge on the carboxyl carbon, weakening the O-H bond and making the proton easier to remove. Consequently, almost all ortho-substituted benzoic acids are more acidic than their meta and para isomers, an observation termed the "ortho effect".[16][17]

Given its greater size, the ethyl group is expected to induce a more pronounced SIR effect than the methyl group. This steric influence likely overrides its slightly stronger electron-donating inductive effect, potentially making This compound a stronger acid than 2-methyl-5-nitrobenzoic acid .

G cluster_0 Comparative Effects on Benzoic Acid Core cluster_1 Legend A Alkyl Group (R) at C2 Position B Inductive Effect (+I) Electron Donating A->B C Steric Hindrance A->C D Aromatic Ring B->D destabilizes carboxylate anion E Carboxylic Acid (-COOH) at C1 Position C->E forces out of plane D->E H Steric Inhibition of Resonance (SIR) E->H F Nitro Group (-NO2) at C5 Position G Inductive & Resonance Effects (-I, -M) Strongly Electron Withdrawing F->G G->D stabilizes carboxylate anion I Increased Acidity H->I enhances L1 Electronic Effect L2 Steric Effect L3 Functional Group Effect

Caption: Interplay of electronic and steric effects in 2-alkyl-5-nitrobenzoic acids.

Synthesis and Reactivity

General Synthesis Pathway

The most direct route to these compounds is the electrophilic nitration of the corresponding 2-alkylbenzoic acid precursor.[7] The reaction regiochemistry is dictated by the directing effects of the substituents already on the ring.

  • Alkyl Group (-CH₃, -C₂H₅): Activating, ortho, para-director.

  • Carboxylic Acid Group (-COOH): Deactivating, meta-director.

Fortunately, for the synthesis of the 5-nitro isomer, these effects are synergistic. The activating alkyl group strongly directs the incoming electrophile (NO₂⁺) to the para position (C5), which is conveniently meta to the deactivating carboxylic acid group.[7]

G Start 2-Alkylbenzoic Acid (R = Me or Et) Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Start->Reagents Electrophilic Aromatic Substitution Workup Reaction Quenching (Ice Water) & Filtration/Purification Reagents->Workup Product 2-Alkyl-5-nitrobenzoic Acid Workup->Product

Caption: General workflow for the synthesis of 2-alkyl-5-nitrobenzoic acids.

Representative Experimental Protocol: Nitration of 2-Methylbenzoic Acid

This protocol describes a self-validating system for synthesizing 2-methyl-5-nitrobenzoic acid. The causality for each step is explained to ensure reproducibility and safety.

Materials:

  • 2-Methylbenzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylbenzoic acid.

    • Causality: This setup allows for controlled addition of reagents and continuous monitoring of the reaction temperature, which is critical for preventing runaway reactions and over-nitration.

  • Acid Dissolution: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid while stirring until the solid is completely dissolved. Maintain the temperature below 10 °C.

    • Causality: Sulfuric acid serves as both a solvent and a catalyst. The low temperature is essential to control the highly exothermic dissolution process.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

    • Causality: Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction. This pre-mixing step ensures the electrophile is readily available for the reaction.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise from the dropping funnel to the dissolved 2-methylbenzoic acid solution. The internal temperature must be strictly maintained between 0 and 10 °C throughout the addition.

    • Causality: Maintaining a low temperature is paramount to ensure regioselectivity for the 5-nitro isomer and to prevent the formation of dinitrated byproducts.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Isolation: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. A precipitate will form.

    • Causality: Quenching the reaction on ice dilutes the acid and precipitates the organic product, which is insoluble in the cold aqueous medium.[10][11]

  • Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

    • Causality: Washing removes residual acid. Recrystallization removes any remaining impurities or isomeric byproducts, yielding a pure final product.

Applications and Conclusion

Both 2-ethyl- and 2-methyl-5-nitrobenzoic acid are valuable intermediates. Their utility is found in synthetic pathways where the nitro group can be reduced to an amine (a key step in forming many dye and pharmaceutical structures) and the carboxylic acid can be converted to esters, amides, or acid chlorides.[1][4] For instance, related compounds like 2-hydroxy-5-nitrobenzoic acid are precursors to drugs like Mesalamine, used to treat inflammatory bowel disease.[18]

  • Physicochemical Properties: The ethyl analog has a higher molecular weight but a lower melting point, a factor to consider in downstream processing and formulation.

  • Acidity and Reactivity: The ethyl group's larger size leads to a more significant "ortho effect," likely making this compound the more acidic of the two. This can influence its reactivity in base-mediated reactions.

  • Steric Profile: The increased bulk of the ethyl group can be leveraged to direct subsequent reactions at other sites on the molecule or can be a hindrance that must be accounted for in synthetic design.

Ultimately, this guide provides the foundational data and scientific reasoning to empower researchers to make an informed decision, selecting the optimal building block for their specific synthetic and developmental goals.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 2-Ethyl-5-nitrobenzoic acid. For researchers and professionals in drug development, understanding how subtle molecular modifications influence biological activity is fundamental to designing potent and selective therapeutics. While comprehensive SAR studies on a dedicated series of this compound derivatives are not extensively documented in public literature, this guide synthesizes data from structurally related benzoic acid analogs to construct a predictive framework. We will deconstruct the core scaffold, analyze the influence of its key functional groups, and provide validated experimental protocols for evaluating novel compounds.

The Benzoic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The benzoic acid framework is a quintessential "privileged scaffold" in drug discovery, appearing in a vast array of biologically active molecules. Its prevalence is largely due to the carboxylic acid group, which is a versatile hydrogen bond donor and acceptor, often forming critical interactions with the active sites of enzymes and receptors.[1] The aromatic ring provides a rigid backbone for the precise spatial orientation of various substituents that modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby tuning its pharmacokinetic and pharmacodynamic behavior.[1][2]

The parent molecule, this compound, presents three key functional regions for SAR exploration:

  • The Carboxylic Acid (-COOH): The primary site for ionic and hydrogen-bond interactions.

  • The Ethyl Group (-CH₂CH₃) at C2: A lipophilic, electron-donating group influencing steric hindrance and membrane permeability.

  • The Nitro Group (-NO₂) at C5: A potent electron-withdrawing group, known pharmacophore, and potential site for metabolic transformation.

dot

Caption: Key functional regions of the this compound scaffold.

Comparative Analysis of Substituent Effects on Biological Activity

The biological profile of a benzoic acid derivative is profoundly dictated by the nature and position of its ring substituents.[3] We will explore this by comparing data from related compounds, focusing on antimicrobial and anticancer activities, two areas where this scaffold has shown significant promise.[4][5][6]

Antimicrobial Activity

Benzoic acid and its derivatives have long been utilized as antimicrobial agents.[4][7] Their mechanism often involves disrupting bacterial cell homeostasis through acid transport.[7] The presence and positioning of functional groups can drastically enhance this activity.

  • The Role of the Nitro Group: The nitro group is a critical pharmacophore for antimicrobial efficacy, particularly in nitroaromatic compounds.[8] Its strong electron-withdrawing nature is essential. Studies on the related compound, 2-chloro-5-nitrobenzoic acid, have demonstrated potent, broad-spectrum antibacterial and antibiofilm activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[4][9] The mechanism for many 5-nitro-containing drugs involves enzymatic reduction of the nitro group within the microbial cell to generate cytotoxic radical species.[8] This suggests that the 5-nitro position on the 2-ethylbenzoic acid scaffold is a promising feature for antimicrobial drug design.

  • The Influence of Halogens and Alkyl Groups: The lipophilicity and electronic nature of other substituents are also crucial. In a study of 2-chlorobenzoic acid derivatives, Schiff's bases of the parent compound were found to be potent antimicrobial agents, with activity governed by molecular connectivity indices.[10] The addition of an ethyl group at the C2 position, as in our core topic, increases lipophilicity compared to a hydrogen or chloro-substituent. This can enhance passage through the lipid-rich bacterial cell membrane, potentially increasing intracellular concentration and efficacy. However, the ortho-positioning of the ethyl group may also introduce steric hindrance, which could negatively impact binding to certain bacterial enzyme targets. The final activity is a balance between these competing effects.[3]

Table 1: Comparative Antimicrobial Activity of Substituted Benzoic Acid Derivatives

Compound/Derivative ClassTarget Organism(s)Activity MetricValue/ResultReference(s)
2-Chloro-5-nitrobenzoic acid salt (Compound 1)S. aureusZone of InhibitionUp to 27 mm[4][9]
2-Chloro-5-nitrobenzoic acid salt (Compound 1)E. coliZone of InhibitionUp to 17 mm[4]
2-hydroxybenzoic acid (Salicylic acid)E. coli O157MIC1 mg/mL[3]
3,4-dihydroxybenzoic acid (Protocatechuic acid)E. coliMIC2.6 mg/mL[3]
2-chlorobenzoic acid derivative (Compound 6)E. colipMIC2.27 µM/ml[10]
5-nitro benzimidazole derivativesB. cereus / E. coliZone of Inhibition17-18 mm[11]
Anticancer Activity

The benzoic acid scaffold is also integral to numerous anticancer agents.[2][5][6] Derivatives can induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.[12][13]

  • From Nitro to Amino: A Shift in Function: While the nitro group is key for antimicrobial action, its reduction to an amino group (-NH₂) is a common strategy in the synthesis of anticancer agents. The resulting 2-amino-5-substituted benzoic acids are versatile intermediates.[14][15] For example, derivatives of 2-aminobenzothiazole have shown significant cytotoxicity against colon (HCT116), lung (A549), and melanoma (A375) cancer cell lines.[14] This suggests a key SAR pivot: the 5-nitro group can be considered a precursor, which upon reduction to an amine, opens pathways to a different spectrum of biological activity.

  • Esterification and Amidation of the Carboxylic Acid: Modification of the carboxylic acid group itself is a primary route to generating novel anticancer compounds. Synthesized quinazolinone derivatives, where the benzoic acid moiety is incorporated into a larger heterocyclic system, exhibit good to moderate activity against breast cancer cell lines (MCF-7).[13] The transformation of the carboxylic acid into an ester or amide can alter the molecule's ability to act as a hydrogen bond donor, which may be critical for targeting specific enzymes like histone deacetylases or tyrosine kinases.[5][6]

Table 2: Comparative Anticancer Activity of Benzoic Acid Derivatives

Compound Class / DerivativeCell Line(s)Activity MetricValueReference(s)
Quinazolinone DerivativesMCF-7 (Breast)IC₅₀100 µM/ml[6][16]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancerIC₅₀17.84 µM[5][6]
2-aminobenzothiazole derivative (Compound 13)HCT116 (Colon)IC₅₀6.43 ± 0.72 µM[14]
2-aminobenzothiazole derivative (Compound 13)A549 (Lung)IC₅₀9.62 ± 1.14 µM[14]
Benzoate-bearing benzimidazoles (BZD9Q1)Oral Cancer Cells-Induces G2/M arrest and apoptosis[12]

Experimental Design: Synthesis and Evaluation Workflow

A robust and logical workflow is essential for exploring the SAR of novel this compound derivatives. The process must be self-validating, where each step informs the next, from synthesis and characterization to tiered biological screening.

dot

G cluster_0 Chemical Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Secondary & Tertiary Assays cluster_3 SAR Analysis start This compound (Starting Material) mod Chemical Modification (e.g., Esterification, Amidation, Nitro Reduction) start->mod pur Purification & Characterization (HPLC, NMR, MS) mod->pur screen High-Throughput Screening (e.g., Antimicrobial Zone of Inhibition, Single-Dose Cytotoxicity) pur->screen Test Library active Active? screen->active quant Quantitative Assays (MIC Determination, IC50 Cytotoxicity) active->quant Yes mech Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) quant->mech sar Structure-Activity Relationship Analysis mech->sar design Design Next-Generation Compounds sar->design design->mod Iterative Refinement

Caption: A typical experimental workflow for SAR-driven drug discovery.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, detailed and validated protocols are required. Below are methodologies for primary antimicrobial and anticancer screening.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Culture bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of desired final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. An indicator dye like resazurin can be used to aid visualization.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium in the wells with the medium containing the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The analysis of structurally related analogs provides a strong foundation for predicting the structure-activity relationship of this compound derivatives.

  • For Antimicrobial Activity: The 5-nitro group is a promising feature. SAR exploration should focus on modifying the C2-ethyl group (e.g., varying chain length, introducing unsaturation) and the carboxylic acid (e.g., esterification) to optimize lipophilicity and target interaction without compromising the essential electronic properties conferred by the nitro group.

  • For Anticancer Activity: A key strategy involves the reduction of the 5-nitro group to an amine, which serves as a versatile synthetic handle for building more complex molecules, such as heterocyclic conjugates. Further derivatization of the carboxylic acid to amides and esters is also a proven strategy for modulating activity against various cancer cell lines.

Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives to validate these predictive insights and uncover novel therapeutic agents.

References

A complete list of all sources cited within this guide, including title, source, and a valid, clickable URL for verification.

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The Efficacy of 2-Ethyl-5-nitrobenzoic Acid in Decarboxylative Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical analysis of 2-Ethyl-5-nitrobenzoic acid, a versatile substituted aromatic carboxylic acid, with a specific focus on its efficacy in the decarboxylative Mizoroki-Heck reaction. By examining the underlying principles and comparing its projected performance with established alternatives, this document serves as a practical resource for informed decision-making in complex organic synthesis.

Introduction: The Strategic Value of Substituted Nitrobenzoic Acids

Substituted aromatic carboxylic acids are fundamental components in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and suitability for various transformations. This compound (C9H9NO4) presents a unique combination of a carboxylic acid, an electron-withdrawing nitro group, and a sterically influencing ethyl group.[2] While the carboxylic acid offers a handle for various coupling reactions, the nitro group can be a precursor to an amino group, opening pathways to a diverse array of heterocyclic compounds.[3]

This guide will focus on a particularly elegant and atom-economical transformation: the decarboxylative cross-coupling reaction. This reaction utilizes the carboxylic acid functionality as a traceless directing group, which is expelled as carbon dioxide during the course of the reaction, to form a new carbon-carbon bond.[4] Specifically, we will explore the potential of this compound as a substrate in the palladium-catalyzed decarboxylative Mizoroki-Heck reaction, a powerful method for the synthesis of substituted styrenes.

The Decarboxylative Mizoroki-Heck Reaction: A Primer

The Mizoroki-Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl halide with an alkene.[5] However, the decarboxylative variant offers a significant advantage by using readily available and often more stable carboxylic acids as starting materials.[6][7] This process avoids the pre-functionalization required for the preparation of aryl halides, thus shortening synthetic sequences and improving overall efficiency.

The generally accepted mechanism for the decarboxylative Heck reaction of a nitrobenzoic acid involves the formation of an aryl-palladium intermediate via decarboxylation, followed by the standard steps of the Heck catalytic cycle. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and selectivity.[6]

Efficacy of this compound: A Mechanistic Perspective

While direct experimental data for the use of this compound in the decarboxylative Mizoroki-Heck reaction is not extensively reported in the literature, we can predict its efficacy based on established principles and data from analogous substrates, such as 2-nitrobenzoic acid.[6][7]

The key steps influenced by the substituents on the aromatic ring are the decarboxylation and the subsequent steps in the Heck catalytic cycle.

  • Influence of the Nitro Group: The electron-withdrawing nitro group at the 5-position is crucial for the success of the decarboxylative coupling of otherwise electron-poor benzoic acids.[6] It facilitates the decarboxylation step by stabilizing the resulting aryl-metal intermediate.[8] This electronic effect is a key enabler for the reaction to proceed efficiently.

  • Influence of the Ethyl Group: The ethyl group at the 2-position introduces both steric and electronic effects.

    • Steric Effect: The ortho-ethyl group can potentially influence the rate of the reaction. While significant steric hindrance can sometimes impede the approach of the catalyst or the alkene, in many cases, it can also promote the reductive elimination step, leading to faster product formation.

    • Electronic Effect: The ethyl group is weakly electron-donating, which might slightly counteract the electron-withdrawing effect of the nitro group. However, the strong activating effect of the nitro group is expected to dominate, ensuring the feasibility of the decarboxylation.

Based on these considerations, it is anticipated that this compound would be a viable and effective substrate in the decarboxylative Mizoroki-Heck reaction. The presence of the ethyl group may modulate the reaction kinetics compared to the unsubstituted 2-nitrobenzoic acid, potentially requiring optimization of reaction conditions to achieve maximum yield.

Comparative Performance Analysis

To provide a clear comparison, we will consider the established performance of 2-nitrobenzoic acid in the decarboxylative Mizoroki-Heck reaction as a benchmark.

SubstrateAlkeneCatalyst SystemSolventTemp (°C)Yield (%)Reference
2-Nitrobenzoic acid StyrenePd(OAc)2 (2 mol%), CuF2 (2 equiv), Benzoquinone (0.5 equiv)NMP13085[6][7]
2-Nitrobenzoic acid n-Butyl acrylatePd(OAc)2 (2 mol%), CuF2 (2 equiv), Benzoquinone (0.5 equiv)NMP13078[6][7]
This compound (Projected) StyrenePd(OAc)2 (2 mol%), CuF2 (2 equiv), Benzoquinone (0.5 equiv)NMP130Good to Excellent-
This compound (Projected) n-Butyl acrylatePd(OAc)2 (2 mol%), CuF2 (2 equiv), Benzoquinone (0.5 equiv)NMP130Good to Excellent-

Projected yields are based on the successful application of this methodology to a range of substituted 2-nitrobenzoic acids. The presence of the ethyl group is not expected to be detrimental and may only require minor optimization of reaction parameters.

Experimental Protocol: Decarboxylative Mizoroki-Heck Reaction of this compound with Styrene

This protocol is adapted from the established procedure for the decarboxylative Heck vinylation of 2-nitrobenzoates.[6]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)2)

  • Copper(II) fluoride (CuF2)

  • Benzoquinone

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)2 (0.02 mmol, 2 mol%), CuF2 (2.0 mmol, 2.0 equiv), and benzoquinone (0.5 mmol, 0.5 equiv).

  • Add anhydrous NMP (3 mL) to the reaction vessel.

  • Add styrene (1.5 mmol, 1.5 equiv) to the mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture at this temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-ethyl-4-nitro-2-styrylbenzene.

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the decarboxylative Mizoroki-Heck reaction of this compound.

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)L_n->Aryl-Pd(II)-X Oxidative Addition (Decarboxylation) Alkene_Complex Alkene Complex Aryl-Pd(II)-X->Alkene_Complex Alkene Coordination Byproduct CO2 + H2O Aryl-Pd(II)-X->Byproduct Insertion_Product Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L_n β-Hydride Elimination & Reductive Elimination Product 1-Ethyl-4-nitro-2-styrylbenzene Insertion_Product->Product Substrate This compound Substrate->Aryl-Pd(II)-X Alkene Styrene Alkene->Alkene_Complex G Topic Efficacy of this compound Transformation Select Specific Transformation (e.g., Decarboxylative Heck) Topic->Transformation Mechanism Analyze Reaction Mechanism & Role of Substituents Transformation->Mechanism Protocol Develop Detailed Experimental Protocol Transformation->Protocol Alternatives Investigate Alternative Synthetic Routes Transformation->Alternatives Benchmark Identify Benchmark Substrate (e.g., 2-Nitrobenzoic Acid) Mechanism->Benchmark Hypothesis Formulate Hypothesis for This compound Performance Mechanism->Hypothesis Data Gather Experimental Data for Benchmark Benchmark->Data Comparison Compare Projected Performance with Benchmark Data Data->Comparison Hypothesis->Comparison Guide Synthesize Comparison Guide Comparison->Guide Protocol->Guide Alternatives->Comparison

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethyl-5-nitrobenzoic acid (CAS No: 90564-19-5), grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically contributes to a safe and compliant outcome.

Core Principle: Hazard-Informed Waste Management

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge dictates the necessary precautions for handling, segregation, and ultimate disposal. This compound is not a benign substance; it is classified with specific hazards that demand respect.

1.1. Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the risks associated with this compound.[1][2] Handling and disposal protocols are directly derived from these classifications.

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][2]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][2]

This profile establishes that the primary risks during handling involve direct contact and inhalation of dust. Therefore, all subsequent steps must be geared towards minimizing these exposure routes.

1.2. Mandatory Personal Protective Equipment (PPE)

Given the hazard profile, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield meeting OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: For procedures that may generate dust, handling should occur in a chemical fume hood.[4] If a fume hood is not feasible, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be treated as the management of hazardous chemical waste.[3][5] It should never be disposed of down the drain or in regular trash, as this can lead to environmental contamination and non-compliance with waste regulations.[3]

Step 1: Waste Segregation

  • Causality: Nitro-containing organic compounds can be reactive with other chemical classes. Improper mixing can lead to unforeseen chemical reactions. Furthermore, hazardous waste regulations require the accurate identification of waste streams.

  • Protocol:

    • Designate a specific, clearly labeled waste container solely for this compound and materials heavily contaminated with it.

    • Do not mix this waste with solvents, aqueous waste, or other solid chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 2: Container Selection and Management

  • Causality: The integrity of the waste container is paramount to prevent leaks and spills during storage and transport.[6] A properly sealed container also prevents the release of vapors or dust.

  • Protocol:

    • Select a container that is in good condition, leak-proof, and compatible with the chemical. The original product container is often an excellent choice.[7]

    • Ensure the container has a secure, tightly-fitting cap.[6] The cap must be closed at all times except when waste is being added.

    • For solid waste, line a pail with a clear plastic bag to contain the material.[7]

    • Do not overfill the container. A good rule of thumb is to fill it to no more than 75-80% capacity to allow for expansion and prevent spillage.[7]

Step 3: Accurate Waste Labeling

  • Causality: Proper labeling is a federal and local regulatory requirement. It ensures that anyone handling the container is aware of its contents and associated hazards, which is crucial for emergency responders and waste disposal technicians.

  • Protocol:

    • Label the container clearly with the words "HAZARDOUS WASTE ".[6]

    • Identify the full chemical name: "This compound ".

    • List all constituents, including any solvents or other chemicals present, with percentage estimates.

    • Indicate the date when waste was first added to the container (the "accumulation start date").[7]

    • Affix the appropriate hazard pictograms (e.g., irritant/harmful).

Step 4: Interim Storage in the Laboratory

  • Causality: Safe storage minimizes the risk of accidents and exposure within the lab while awaiting pickup. Storing incompatible chemicals together can lead to dangerous reactions.

  • Protocol:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area must be under the control of the laboratory personnel.[6]

    • Ensure the storage location is away from drains and sources of ignition.

    • Store in a cool, dry, and well-ventilated area.[3][8]

    • Crucially, store this waste away from incompatible materials, particularly strong oxidizing agents and strong bases .[3][8]

Step 5: Arranging for Final Disposal

  • Causality: this compound must be disposed of via a licensed and approved waste disposal facility. These facilities use high-temperature incineration or other specialized methods to destroy the chemical completely and safely.

  • Protocol:

    • Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup.[9]

    • Follow their specific procedures for waste transfer. Do not attempt to transport the waste yourself.

    • The licensed waste vendor will handle the final disposal in accordance with all local, regional, and national hazardous waste regulations.[3][4][5]

Management of Spills and Contaminated Materials

Accidental spills create contaminated waste that must be handled with the same diligence as the pure compound.

  • Protocol:

    • Ensure the cleanup area is well-ventilated.

    • Wearing full PPE, sweep up the solid material. Avoid actions that create dust.

    • Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a designated hazardous waste container for disposal.[3][7]

    • Decontaminate the surface with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Data and Workflow Visualization

To facilitate quick reference and procedural clarity, the following data table and workflow diagram are provided.

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
CAS Number 90564-19-5[1][2][10]
GHS Hazard Code H302[1][2]
GHS Hazard Statement Harmful if swallowed[1][2]
GHS Hazard Code H315[1][2]
GHS Hazard Statement Causes skin irritation[1][2]
GHS Hazard Code H319[1][2]
GHS Hazard Statement Causes serious eye irritation[1][2]
GHS Hazard Code H335[1]
GHS Hazard Statement May cause respiratory irritation[1]
Incompatible Materials Strong oxidizing agents, Strong bases[3][8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Protocol cluster_final Final Disposition start Unwanted Material: This compound assess Assess Hazards: - Irritant (Skin, Eye, Resp.) - Harmful (Oral) start->assess Step A ppe Don Mandatory PPE: - Goggles - Gloves - Lab Coat assess->ppe Step B segregate Segregate Waste: Isolate from other streams ppe->segregate Begin Disposal container Select & Manage Container: - Compatible & Sealed - Do not overfill segregate->container labeling Label Accurately: - 'HAZARDOUS WASTE' - Full Chemical Name - Dates & Hazards container->labeling storage Store Safely: - Designated Area - Away from incompatibles labeling->storage contact_ehs Contact EHS for Pickup storage->contact_ehs Request Removal disposal Professional Disposal: Licensed Facility contact_ehs->disposal via approved vendor

Caption: Disposal workflow for this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemical Label. (n.d.). This compound. Retrieved from a chemical supplier's online resource.
  • European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier.
  • PubChem. (n.d.). 2-Amino-5-ethyl-3-nitrobenzoic acid. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C9H9NO4).
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Oakland University. (2025-2026). EHSO Manual: Hazardous Waste.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.

Sources

Definitive Guide to Personal Protective Equipment for Handling 2-Ethyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling of 2-Ethyl-5-nitrobenzoic acid (CAS No. 90564-19-5). Developed for researchers, chemists, and drug development professionals, this guide moves beyond mere compliance, embedding a deep understanding of the causality behind each safety protocol. Our objective is to foster a proactive safety culture by equipping you with the knowledge to handle this compound with confidence and precision.

Immediate Hazard Assessment: Understanding the Risks

This compound is an aromatic carboxylic acid containing a nitro functional group. Its chemical structure dictates its reactivity and toxicological profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards that necessitate stringent control measures.[1]

The primary risks are associated with direct contact and inhalation.[1][2] As a solid, it can form dust, which increases the risk of respiratory exposure.[3][4] The acidic nature of the carboxylic group and the reactivity of the aromatic nitro compound contribute to its irritant properties.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Code Hazard Statement Signal Word
Acute toxicity, oral H302 Harmful if swallowed Warning
Skin corrosion/irritation H315 Causes skin irritation Warning
Serious eye damage/eye irritation H319 Causes serious eye irritation Warning
Specific target organ toxicity, single exposure H335 May cause respiratory irritation Warning

Source: Compiled from PubChem and other chemical safety sources.[1][2]

Engineering Controls: The First and Most Critical Line of Defense

Before any personal protective equipment is selected, robust engineering controls must be in place. PPE is intended to protect against residual or unexpected exposure, not to be the primary barrier.

  • Chemical Fume Hood: All weighing, handling, and transfer of solid this compound must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The rationale is to contain any dust particles at the source, preventing inhalation and contamination of the laboratory environment.[3][4]

  • Designated Work Area: Establish a clearly marked area for working with this compound to prevent cross-contamination of other lab spaces.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and dilute any fugitive emissions.

Personal Protective Equipment (PPE) Protocol: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following workflow provides a logical framework for determining the appropriate level of protection.

PPE_Workflow cluster_start Operational Task cluster_assessment Risk Assessment cluster_ppe Required PPE Ensemble Start Identify Task Weighing Weighing Solid Compound or Transferring Powder Start->Weighing Solid Handling Solution Working with Dilute Solution (<1M, Low Volume) Start->Solution Solution Handling PPE_High High-Risk PPE: - Nitrile Gloves - Chemical Splash Goggles - Face Shield - Chemical-Resistant Lab Coat - Respiratory Protection (if fume hood fails) Weighing->PPE_High High risk of dust and aerosol generation PPE_Low Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Standard Lab Coat Solution->PPE_Low Low risk of splash and no dust

Caption: PPE Selection Workflow for this compound.

Eye and Face Protection

The compound is a serious eye irritant.[1][2] Therefore, eye protection is mandatory at all times.

  • Minimum Requirement: ANSI Z.87.1-compliant safety glasses with side shields are required for handling dilute solutions where splash risk is minimal.[4]

  • Required for Solids/Splash Risk: Chemical splash goggles must be worn when weighing the solid, transferring powder, or when there is any significant risk of splashing.[4]

  • Face Shield: A full-face shield worn over chemical splash goggles provides the highest level of protection and is strongly recommended during procedures with a high potential for splashing or dust generation.[4][5]

Skin and Body Protection

Direct contact causes skin irritation.[1][2] An effective barrier is essential.

  • Gloves: Chemical-resistant nitrile or butyl rubber gloves are required.[5] Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[4]

  • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.[4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advisable.

  • Footwear: Fully enclosed shoes, constructed from a non-porous material, must be worn in the laboratory.[4]

Respiratory Protection

The compound may cause respiratory irritation upon inhalation of its dust.[1][2]

  • Primary Control: A properly functioning chemical fume hood is the primary method for preventing respiratory exposure.[4]

  • Contingency: In the event of a significant spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4][5] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit testing and medical clearance.

Procedural Guide: From Set-up to Clean-up

Adherence to a strict operational protocol is crucial for minimizing exposure.[4]

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly (check airflow indicator).

  • Assemble Materials: Gather all necessary equipment (spatula, weigh paper, glassware, etc.) and waste containers before handling the chemical.

  • Don PPE: Put on all required PPE as determined by the task-based assessment above. Ensure your lab coat is buttoned and gloves fit properly.

Step 2: Handling the Chemical
  • Weighing: Perform all weighing operations on a draft shield or within the fume hood to contain dust.

  • Transfers: Conduct all transfers of the solid or concentrated solutions within the fume hood.

  • Technique: Use techniques that minimize dust generation, such as careful scooping rather than pouring from a height. When adding to a solvent, add the solid slowly to the liquid to avoid splashing.

Step 3: Post-Handling and Decontamination
  • Decontaminate: Thoroughly clean all non-disposable equipment and the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield/goggles, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contamination is suspected.[3]

Emergency Response and Disposal

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Spill and Waste Disposal
  • Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[3] Do not use water to clean up spills of the solid, as this may create a hazardous slurry.

  • Waste Disposal: All materials contaminated with this compound, including excess chemical, contaminated gloves, and weigh papers, must be disposed of as hazardous chemical waste.[7][8] Place these materials in a clearly labeled, sealed waste container.[4] Do not dispose of this chemical down the drain or in regular trash.[3][7] Follow all local, state, and federal regulations for hazardous waste disposal.[8]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemical Labels. (n.d.). This compound.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • University of California, Los Angeles. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.